4-Hydroxymephenytoin
Description
metabolite of mephenytoin; RN given refers to cpd without isomeric designation
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-3-12(8-4-6-9(15)7-5-8)10(16)14(2)11(17)13-12/h4-7,15H,3H2,1-2H3,(H,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPLORUDZLXXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977407 | |
| Record name | 5-Ethyl-2-hydroxy-5-(4-hydroxyphenyl)-3-methyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61837-65-8 | |
| Record name | 4-Hydroxymephenytoin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061837658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Ethyl-2-hydroxy-5-(4-hydroxyphenyl)-3-methyl-3,5-dihydro-4H-imidazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Hydroxymephenytoin: Chemical Structure, Properties, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxymephenytoin is the principal metabolite of the anticonvulsant drug mephenytoin. Its formation is a critical step in the clearance of the parent drug and is catalyzed by the polymorphic cytochrome P450 enzyme, CYP2C19.[1] Due to the genetic variability in CYP2C19 activity within the population, the rate of this compound formation varies significantly among individuals, impacting the pharmacokinetics and therapeutic or adverse effects of mephenytoin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, metabolism, and analytical methodologies for this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione, is a hydantoin derivative. Its chemical structure is characterized by a five-membered hydantoin ring substituted with an ethyl group, a 4-hydroxyphenyl group, and a methyl group.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione |
| SMILES String | CCC1(C(=O)N(C)C(=O)N1)c1ccc(O)cc1 |
| InChI Key | OQPLORUDZLXXPD-UHFFFAOYSA-N |
| CAS Number | 61837-65-8 |
| Molecular Formula | C₁₂H₁₄N₂O₃ |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 234.25 g/mol | [2] |
| Melting Point | 153-154 °C | [3] |
| pKa | 9.97 (acidic) | [4] |
| LogP | 1.2 | [2] |
| Solubility | Soluble in DMSO and methanol. | [3] |
Metabolism and Pharmacogenetics
The primary route of mephenytoin metabolism is the stereoselective 4'-hydroxylation of the (S)-enantiomer to form (S)-4-hydroxymephenytoin. This reaction is almost exclusively catalyzed by the cytochrome P450 enzyme CYP2C19.[5] The (R)-enantiomer is metabolized more slowly through N-demethylation to nirvanol, a reaction primarily mediated by CYP2B6.
The activity of CYP2C19 is subject to genetic polymorphism, leading to distinct phenotypes in the population:
-
Extensive Metabolizers (EMs): Individuals with normal enzyme activity.
-
Intermediate Metabolizers (IMs): Individuals with reduced enzyme activity.
-
Poor Metabolizers (PMs): Individuals with little to no enzyme activity.
This genetic variation has significant implications for mephenytoin therapy, as poor metabolizers exhibit impaired clearance of (S)-mephenytoin, leading to its accumulation and potential for adverse drug reactions. The frequency of the poor metabolizer phenotype varies among different ethnic populations.
Experimental Protocols
Chemical Synthesis of this compound
It is crucial to note that this is a generalized synthetic scheme, and specific reaction conditions, including solvents, temperatures, and purification methods, would need to be optimized for the synthesis of this compound. This synthesis involves highly toxic reagents and should only be performed by experienced chemists in a properly equipped laboratory.
Extraction of this compound from Biological Matrices
The following are representative protocols for the extraction of this compound from urine and plasma.
a) Solid-Phase Extraction (SPE) from Urine [6]
References
- 1. METABOLISM OF ANTICONVULSANT DRUGS | Semantic Scholar [semanticscholar.org]
- 2. This compound | C12H14N2O3 | CID 119507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Assessment of urinary mephenytoin metrics to phenotype for CYP2C19 and CYP2B6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Ethyl-5-(4-hydroxyphenyl) hydantoin [webbook.nist.gov]
- 5. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simple and selective assay of this compound in human urine using solid-phase extraction and high-performance liquid chromatography with electrochemical detection and its preliminary application to phenotyping test [pubmed.ncbi.nlm.nih.gov]
4-Hydroxymephenytoin CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 4-Hydroxymephenytoin, the primary metabolite of the anticonvulsant drug mephenytoin. A critical analyte in pharmacogenetic studies, this compound serves as a key biomarker for the activity of the cytochrome P450 enzyme CYP2C19. Understanding its formation, properties, and analytical measurement is crucial for drug development, clinical pharmacology, and personalized medicine. This document details its chemical properties, metabolic pathway, and established experimental protocols for its quantification.
Core Data Presentation
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Parameter | Value | Source |
| CAS Number | 61837-65-8 | [1][2] |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |
| Molecular Weight | 234.25 g/mol | [2][3][4] |
| Synonyms | (±)-5-Ethyl-5-(4-hydroxyphenyl)-3-methylhydantoin, p-hydroxymephenytoin | [2] |
| Appearance | White solid | [2] |
| Melting Point | 153-154 °C | [2] |
| Storage Temperature | 2-8°C | [2] |
Metabolic Pathway of Mephenytoin to this compound
The formation of this compound is a primary route of mephenytoin metabolism in humans. This biotransformation is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2C19 (CYP2C19) in the liver[1][5]. The reaction involves the stereospecific aromatic hydroxylation of the S-enantiomer of mephenytoin[1]. Genetic variations in the CYP2C19 gene can lead to significant inter-individual differences in the rate of this compound formation, which is the basis for its use in phenotyping studies to classify individuals as poor, intermediate, extensive, or ultrarapid metabolizers of CYP2C19 substrates[5].
Caption: Metabolic pathway of (S)-Mephenytoin to this compound via CYP2C19.
Experimental Protocols
The quantification of this compound in biological matrices is essential for CYP2C19 phenotyping and pharmacokinetic studies. Below are detailed methodologies for commonly employed analytical techniques.
Experimental Workflow: Quantification of this compound in Urine
Caption: General workflow for the quantification of this compound in urine.
Quantification in Human Urine by LC-MS/MS
This method is highly sensitive and specific for the simultaneous quantification of mephenytoin and its metabolites.
-
Sample Preparation:
-
To 50 µL of urine, add a buffered β-glucuronidase solution.
-
Incubate the mixture at 37°C for 6 hours to deconjugate the glucuronidated metabolite.
-
Terminate the reaction and precipitate proteins by adding methanol containing an internal standard (e.g., 4'-methoxymephenytoin).
-
Centrifuge the sample and transfer the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Column: Thermo Electron Aquasil C18 (100 x 3 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile/methanol (50:50) in water. The organic phase is increased from 10% to 90%.
-
Flow Rate: As optimized for the specific system.
-
-
Mass Spectrometry Conditions:
-
Instrument: Triple-stage quadrupole mass spectrometer (e.g., TSQ Quantum, Thermo Electron).
-
Ionization: Negative electrospray ionization (ESI-).
-
Detection: Selected Reaction Monitoring (SRM) mode.
-
-
Quantification:
-
Linearity is typically observed in the concentration range of 15-10,000 ng/mL.
-
The lower limit of quantification (LLOQ) for 4'-hydroxymephenytoin is approximately 20 ng/mL.
-
In Vitro CYP2C19 Activity Assay using Human Liver Microsomes
This protocol is used to determine the kinetic parameters of this compound formation.
-
Reagents and Materials:
-
Human liver microsomes (HLMs) as the CYP2C19 enzyme source.
-
(S)-mephenytoin as the substrate.
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).
-
NADPH regenerating system to initiate and sustain the metabolic reaction.
-
Acetonitrile or methanol (ice-cold) to terminate the reaction.
-
This compound standard for the calibration curve.
-
-
Reaction System Configuration (Final volume of 200 µL):
-
Combine Tris-HCl buffer, HLMs (final protein concentration of 0.1-0.5 mg/mL), and (S)-mephenytoin (substrate concentrations ranging from 1 to 400 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding NADPH (final concentration of 1 mM).
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture at high speed (e.g., 13,000 rpm for 10 minutes).
-
Collect the supernatant for UPLC-MS/MS analysis to quantify the formed this compound.
-
Calculate the rate of product formation to determine CYP2C19 activity.
-
HPLC Method with UV Detection for Urinary this compound
A simpler, though less sensitive, method for quantification.
-
Sample Preparation:
-
Perform enzymatic deconjugation of urine samples as described in the LC-MS/MS protocol.
-
Add an internal standard (e.g., phenobarbital).
-
Extract the sample with diethyl ether.
-
Evaporate the organic layer and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with acetonitrile-water (24:76, v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detector at 204 nm.
-
-
Quantification:
-
Quantification is based on the peak-height ratio of this compound to the internal standard.
-
This method has shown good intra- and inter-day precision (<10%).
-
Conclusion
This compound is a pivotal metabolite in the study of CYP2C19 activity and the metabolism of mephenytoin. The analytical methods detailed in this guide provide robust and reliable means for its quantification in various research and clinical settings. A thorough understanding of its formation and measurement is indispensable for professionals in drug development and pharmacogenomics.
References
- 1. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (S)-4-Hydroxy Mephenytoin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-hydroxy mephenytoin is the principal metabolite of (S)-mephenytoin, an anticonvulsant drug. Its formation is almost exclusively mediated by the cytochrome P450 enzyme CYP2C19, making it a critical biomarker for the enzyme's activity in pharmacogenetic studies. This technical guide provides a comprehensive overview of the synthesis of (S)-4-hydroxy mephenytoin, with a primary focus on the well-established enzymatic pathway. Currently, there is a notable absence of published methods for the de novo chemical synthesis of (S)-4-hydroxy mephenytoin, likely due to the high stereoselectivity and efficiency of the enzymatic route. This document details the experimental protocols for the enzymatic synthesis, presents relevant quantitative data, and includes visualizations to illustrate the metabolic pathway.
Introduction
Mephenytoin, a hydantoin-class anticonvulsant, is metabolized in the human liver through two primary pathways: N-demethylation to nirvanol and aromatic hydroxylation to 4-hydroxy mephenytoin. The hydroxylation of the S-enantiomer of mephenytoin is highly stereoselective, catalyzed almost exclusively by the CYP2C19 enzyme.[1] This specificity has established (S)-4-hydroxy mephenytoin as a reliable probe for phenotyping and genotyping individuals based on their CYP2C19 metabolic activity.[1] Understanding the synthesis of this metabolite is crucial for researchers in drug metabolism, pharmacokinetics, and personalized medicine.
This guide focuses on the enzymatic synthesis of (S)-4-hydroxy mephenytoin, providing detailed protocols and quantitative data to aid in its laboratory-scale production for use as an analytical standard or in further research.
Synthesis Pathways
The synthesis of (S)-4-hydroxy mephenytoin is predominantly achieved through an enzymatic pathway. A thorough review of the scientific literature reveals a lack of established methods for the chemical synthesis of this specific stereoisomer.
Enzymatic Synthesis: The Primary Route
The stereoselective hydroxylation of (S)-mephenytoin at the 4'-position of the phenyl ring is catalyzed by CYP2C19.[1][2] This reaction occurs in the liver and can be replicated in vitro using various sources of the enzyme, such as human liver microsomes, recombinant CYP2C19 expressed in cell lines, or purified enzyme preparations.[3]
The overall reaction can be summarized as follows:
(S)-Mephenytoin + O₂ + NADPH + H⁺ → (S)-4-Hydroxy Mephenytoin + H₂O + NADP⁺
This pathway is highly efficient and specific, yielding the (S)-enantiomer of the hydroxylated metabolite.
Chemical Synthesis: An Uncharted Territory
Despite extensive searches, no specific and reproducible methods for the de novo chemical synthesis of racemic or (S)-4-hydroxy mephenytoin have been found in the peer-reviewed scientific literature. The challenges in achieving the required regioselectivity for the hydroxylation of the phenyl ring and the stereoselectivity at the chiral center of the hydantoin ring likely make chemical synthesis a less favorable option compared to the highly specific enzymatic method.
Experimental Protocols: Enzymatic Synthesis
The following protocol is a generalized procedure for the in vitro enzymatic synthesis of (S)-4-hydroxy mephenytoin. Optimization may be required depending on the specific enzyme source and experimental goals.
Materials and Reagents
-
Enzyme Source: Human liver microsomes (HLMs), recombinant human CYP2C19 co-expressed with NADPH-cytochrome P450 reductase in a suitable expression system (e.g., baculovirus-infected insect cells), or a purified CYP2C19 enzyme preparation.
-
Substrate: (S)-Mephenytoin
-
Cofactor: NADPH, or an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
Buffer: Potassium phosphate buffer (pH 7.4) or Tris-HCl buffer (pH 7.4)
-
Quenching Solution: Acetonitrile or methanol (ice-cold)
-
Analytical Standards: (S)-4-hydroxy mephenytoin for calibration and quantification
Reaction Setup
The following table outlines a typical reaction mixture for the enzymatic synthesis.
| Component | Final Concentration |
| Enzyme Source (Protein) | 0.1 - 0.5 mg/mL |
| (S)-Mephenytoin | 10 - 100 µM |
| NADPH | 1 mM |
| Buffer (e.g., Tris-HCl) | 100 mM, pH 7.4 |
| Total Volume | e.g., 200 µL |
Step-by-Step Procedure
-
Preparation: Prepare stock solutions of (S)-mephenytoin and NADPH. The NADPH solution should be prepared fresh before each experiment.
-
Reaction Mixture Assembly: In a microcentrifuge tube, combine the buffer, enzyme source, and (S)-mephenytoin solution to the desired final concentrations.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
-
Initiation: Initiate the reaction by adding the NADPH solution.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period, typically ranging from 20 to 60 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the proteins and halt enzymatic activity.
-
Protein Precipitation: Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant for analysis.
Analytical Quantification
The concentration of the synthesized (S)-4-hydroxy mephenytoin is typically determined using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS).[3] This method offers high sensitivity and selectivity for accurate quantification. A stable isotope-labeled internal standard is often used to improve the accuracy of the quantification.
Quantitative Data
The yield of (S)-4-hydroxy mephenytoin is dependent on several factors, including the source and activity of the CYP2C19 enzyme, substrate concentration, and incubation time. The following table provides representative kinetic parameters for the 4'-hydroxylation of (S)-mephenytoin by human liver microsomes and recombinant CYP2C19.
| Enzyme Source | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/nmol P450) | Reference |
| Human Liver Microsomes | 30 - 350 | Varies significantly between individuals | [4] |
| Recombinant CYP2C19 | ~20 - 50 | ~5 - 15 | [2] |
Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax (maximum reaction rate). These values can vary between studies and experimental conditions.
Visualizations
Enzymatic Synthesis Pathway of (S)-4-Hydroxy Mephenytoin
Caption: Enzymatic conversion of (S)-Mephenytoin to (S)-4-Hydroxy Mephenytoin by CYP2C19.
Experimental Workflow for Enzymatic Synthesis
References
The Mechanism of 4-Hydroxymephenytoin Formation by CYP2C19: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biochemical mechanisms underlying the formation of 4-hydroxymephenytoin from (S)-mephenytoin, a reaction catalyzed by the human cytochrome P450 enzyme, CYP2C19. This metabolic pathway is of significant interest in drug development and clinical pharmacology due to the pronounced genetic polymorphism of the CYP2C19 gene, which leads to substantial inter-individual variability in drug clearance and response.
Introduction to Mephenytoin Metabolism and CYP2C19
The anticonvulsant drug mephenytoin is a racemic mixture of (R)- and (S)-enantiomers, each undergoing distinct metabolic fates. The 4'-hydroxylation of the (S)-enantiomer is a stereospecific reaction almost exclusively catalyzed by CYP2C19, making (S)-mephenytoin an ideal probe substrate for assessing the in vivo and in vitro activity of this enzyme.[1][2] The product of this reaction is (S)-4'-hydroxymephenytoin. Understanding the mechanism of this reaction is crucial for predicting drug-drug interactions and for personalizing medicine for drugs metabolized by CYP2C19.
Genetic variations in the CYP2C19 gene can lead to the production of non-functional or decreased-function enzymes, resulting in a "poor metabolizer" (PM) phenotype.[1][3] This phenotype is more prevalent in Asian populations (up to 20%) compared to Caucasians and African-Americans.[1] Poor metabolizers have a reduced capacity to hydroxylate (S)-mephenytoin, leading to altered pharmacokinetics and a potential for adverse drug reactions when taking medications cleared by CYP2C19.[1]
The Catalytic Cycle of CYP2C19 and Aromatic Hydroxylation
The formation of this compound by CYP2C19 follows the general catalytic cycle of cytochrome P450 enzymes. This process involves the activation of molecular oxygen and the subsequent insertion of one oxygen atom into the substrate.
The mechanism of aromatic hydroxylation by cytochrome P450 enzymes is a complex process.[4][5][6] The currently accepted model suggests that the rate-limiting step is the addition of the highly reactive ferryl-oxo intermediate (Compound I) to the aromatic ring of the substrate.[4][6] This addition proceeds through a transition state that has both radical and cationic characteristics.[4][6] The subsequent steps leading to the formation of the final phenol product, this compound, occur with low energy barriers.[4]
References
- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The major genetic defect responsible for the polymorphism of S-mephenytoin metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism and structure–reactivity relationships for aromatic hydroxylation by cytochrome P450 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
The Pharmacokinetics of 4-Hydroxymephenytoin: A Technical Overview for Researchers
An in-depth examination of the metabolic fate of mephenytoin's primary metabolite, 4-hydroxymephenytoin, providing key pharmacokinetic data, experimental methodologies, and metabolic pathway visualizations for drug development professionals.
Introduction
This compound is the principal metabolite of the anticonvulsant drug mephenytoin. Its formation is a critical step in the clearance of mephenytoin and is primarily mediated by the polymorphic cytochrome P450 enzyme, CYP2C19.[1][2] Consequently, the pharmacokinetics of this compound are highly dependent on the genetic makeup of an individual, leading to significant inter-individual variability in drug response and potential for adverse effects. This technical guide provides a comprehensive overview of the current understanding of this compound pharmacokinetics in humans, with a focus on quantitative data, experimental protocols, and the underlying metabolic pathways.
Pharmacokinetic Parameters
The pharmacokinetic properties of this compound are intrinsically linked to the metabolism of its parent compound, S-mephenytoin. A population pharmacokinetic model developed by Elsherbiny et al. provides the most detailed insights into the formation and elimination of S-4-hydroxymephenytoin.[3] The model distinguishes between different CYP2C19 metabolizer phenotypes: extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs).
| Parameter | Description | Value (EMs) | Value (IMs) | Value (PMs) | Units | Reference |
| CL25 | Formation clearance of S-4-hydroxymephenytoin | 15.8 | 2.1 | 0.04 | L/day | [3] |
| CL50 | Elimination clearance of S-4-hydroxymephenytoin | 20.6 | 20.6 | 20.6 | L/day | [3] |
| V5 | Volume of distribution of S-4-hydroxymephenytoin | 56.6 | 56.6 | 56.6 | L | [3] |
| F6 | First-pass formation of S-4-hydroxymephenytoin | Estimated | Not Estimated | Not Estimated | - | [3] |
Note: The provided values are based on a population pharmacokinetic model and represent typical estimates for each metabolizer group. Inter-individual variability is a significant factor. The elimination clearance (CL50) and volume of distribution (V5) were estimated to be the same across the different metabolizer groups in this model.
Metabolic Pathway of Mephenytoin
Mephenytoin is metabolized in humans via two primary pathways: 4'-hydroxylation and N-demethylation. The 4'-hydroxylation of the S-enantiomer of mephenytoin to S-4-hydroxymephenytoin is the major route of elimination and is almost exclusively catalyzed by CYP2C19.[1][2] The resulting this compound is then rapidly eliminated, primarily in the urine, after glucuronidation.[4] The N-demethylation pathway, leading to the formation of nirvanol, is of lesser importance for S-mephenytoin elimination.
Metabolic pathway of mephenytoin in humans.
Experimental Protocols
The in-vivo pharmacokinetics of this compound are typically studied through phenotyping studies involving the oral administration of mephenytoin to healthy volunteers.
CYP2C19 Phenotyping Study Protocol
A representative experimental workflow for determining an individual's CYP2C19 metabolizer status involves the following steps:
-
Subject Recruitment and Dosing: Healthy volunteers are recruited and administered a single oral dose of racemic mephenytoin (typically 100 mg).[3]
-
Sample Collection: Urine and/or plasma samples are collected at timed intervals post-dose. For urine, a complete collection over a specified period (e.g., 0-8 hours or 0-12 hours) is common.
-
Sample Preparation:
-
Urine: An aliquot of the urine sample is typically treated with β-glucuronidase to hydrolyze the glucuronide conjugate of this compound, allowing for the measurement of the total (free and conjugated) metabolite.[5]
-
Plasma: Plasma samples may be subjected to protein precipitation followed by further extraction.
-
-
Analytical Quantification: The concentrations of mephenytoin and this compound in the prepared samples are quantified using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS/MS) detection.[5][6][7]
-
Data Analysis: The metabolic ratio (MR), calculated as the molar ratio of mephenytoin to this compound in urine, is often used to classify individuals into different metabolizer phenotypes.
References
- 1. A convenient assay for mephenytoin 4-hydroxylase activity of human liver microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. page-meeting.org [page-meeting.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotypic differences in mephenytoin pharmacokinetics in normal subjects. | Semantic Scholar [semanticscholar.org]
- 7. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 4-Hydroxymephenytoin in Drug Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 4-hydroxymephenytoin and its critical role in drug metabolism studies. As the primary metabolite of (S)-mephenytoin, its formation is a specific and sensitive marker for the activity of Cytochrome P450 2C19 (CYP2C19), a key enzyme in the biotransformation of a wide range of therapeutic agents. This document details the biochemical pathways, experimental protocols for in-vitro and in-vivo studies, and the clinical significance of this compound in phenotyping and drug-drug interaction studies. Quantitative data from various studies are consolidated into comprehensive tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the concepts.
Introduction
The study of drug metabolism is fundamental to the development of safe and effective therapeutics. A crucial aspect of this field is the characterization of the activity of drug-metabolizing enzymes, among which the Cytochrome P450 (CYP) superfamily plays a predominant role. CYP2C19 is a highly polymorphic enzyme responsible for the metabolism of numerous clinically important drugs, including proton pump inhibitors, antidepressants, and anticonvulsants.[1] The anticonvulsant drug mephenytoin, specifically its (S)-enantiomer, is selectively hydroxylated at the 4'-position to form this compound, a reaction almost exclusively catalyzed by CYP2C19.[1][2] This specificity makes the formation of this compound an invaluable tool for probing CYP2C19 activity.
This guide will cover the biochemical basis of this compound formation, its application as a probe substrate in in-vitro systems such as human liver microsomes and recombinant enzymes, and its use in in-vivo phenotyping to classify individuals based on their CYP2C19 metabolic capacity.
Biochemical Formation of this compound
Mephenytoin is administered as a racemic mixture of (S)- and (R)-enantiomers. The metabolism of these enantiomers follows distinct pathways. The aromatic 4'-hydroxylation of (S)-mephenytoin is the rate-limiting step in its elimination and is almost exclusively mediated by CYP2C19.[1][2] The (R)-enantiomer is metabolized through N-demethylation to nirvanol, a reaction catalyzed by other CYP enzymes. This stereoselective metabolism is the foundation of mephenytoin's utility as a CYP2C19 probe.[3]
The polymorphic nature of the CYP2C19 gene leads to significant inter-individual variability in the formation of this compound.[1] Individuals can be classified into different metabolizer phenotypes, including poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), based on their genetic makeup and corresponding enzyme activity.
Figure 1: Metabolic pathway of (S)-Mephenytoin to this compound.
Quantitative Data: Enzyme Kinetics and Inhibition
The following tables summarize key quantitative data related to the formation of this compound, providing a basis for designing and interpreting drug metabolism studies.
Table 1: Michaelis-Menten Kinetic Parameters for this compound Formation
| System | Substrate | Km (µM) | Vmax (pmol/min/mg protein or pmol/min/pmol CYP) | Reference |
| Human Liver Microsomes | (S)-Mephenytoin | 30-350 | Varies | [4] |
| Human Liver Microsomes | (S)-Mephenytoin | 100 | 230 (pmol/min/nmol CYP) | [1] |
| Recombinant CYP2C19 | (S)-Mephenytoin | 47.2 ± 12.5 | 8.1 ± 1.4 (pmol/min/pmol CYP) | [5] |
Table 2: Inhibition Constants (Ki) for CYP2C19 using (S)-Mephenytoin as a Probe Substrate
| Inhibitor | Ki (µM) | Type of Inhibition | System | Reference |
| (R)-Omeprazole | 15.3 | Competitive | Recombinant CYP2C19 | [6] |
| (S)-Omeprazole | >100 | - | Recombinant CYP2C19 | [6] |
| (S)-Fluoxetine | >100 | - | Recombinant CYP2C19 | [6] |
| Ethotoin | Varies | Competitive | Human Liver Microsomes | [3] |
| Mephobarbital | Varies | Competitive | Human Liver Microsomes | [3] |
| Methsuximide | Varies | Competitive | Human Liver Microsomes | [3] |
| Phensuximide | Varies | Competitive | Human Liver Microsomes | [3] |
| Warfarin | Varies | Competitive | Human Liver Microsomes | [3] |
Experimental Protocols
In-Vitro CYP2C19 Inhibition Assay using Human Liver Microsomes
This protocol outlines a typical procedure to assess the inhibitory potential of a test compound on CYP2C19 activity by measuring the formation of this compound.
References
- 1. A convenient assay for mephenytoin 4-hydroxylase activity of human liver microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic ratios of psychotropics as indication of cytochrome P450 2D6/2C19 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 4. Characterization and inhibition of mephenytoin 4-hydroxylase activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of cytochrome p450 enzymes involved in the metabolism of 4'-methyl-alpha-pyrrolidinopropiophenone, a novel scheduled designer drug, in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
4-Hydroxymephenytoin: A Comprehensive Technical Guide on its Discovery and Historical Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and history of 4-hydroxymephenytoin, the principal metabolite of the anticonvulsant drug mephenytoin. The document details its initial identification, the pivotal role it played in understanding the genetic polymorphism of cytochrome P450 2C19 (CYP2C19), and its subsequent use as a critical probe for phenotyping and in vitro drug metabolism studies. This guide includes a chronological account of key research milestones, detailed experimental protocols for its analysis and use in enzymatic assays, a compilation of its physicochemical and pharmacokinetic properties, and visualizations of its metabolic pathway and experimental workflows.
Introduction
This compound, chemically known as 5-ethyl-5-(4-hydroxyphenyl)-3-methylimidazolidine-2,4-dione, is the major metabolite of the antiepileptic drug mephenytoin.[1][2] Its significance in the fields of pharmacology and drug metabolism extends far beyond its role as a metabolic byproduct. The study of this compound has been instrumental in unraveling the complexities of human drug metabolism, particularly the genetic variability in the activity of the cytochrome P450 enzyme system.
The formation of this compound is a stereoselective process, with the S-enantiomer of mephenytoin being preferentially hydroxylated at the 4'-position of the phenyl ring.[3][4] This reaction is almost exclusively catalyzed by the enzyme CYP2C19.[5][6] The discovery of a genetic polymorphism in the CYP2C19 gene, leading to "extensive" and "poor" metabolizer phenotypes, has established S-mephenytoin 4'-hydroxylation as a key in vivo and in vitro probe for assessing CYP2C19 activity.[4] This guide will delve into the historical context of these discoveries and provide the technical details necessary for researchers in drug development and clinical pharmacology.
Discovery and Initial Characterization
The journey of this compound began with investigations into the metabolic fate of its parent drug, mephenytoin.
1980: Identification as a Major Metabolite
In 1980, a major metabolite of mephenytoin was identified in human urine.[1] Through chemical synthesis, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy, its structure was unequivocally established as 3-methyl-5-ethyl-5-(4-hydroxyphenyl)hydantoin, or this compound.[1] Quantitative analysis revealed that a significant portion of an oral dose of mephenytoin, approximately 43 ± 7%, was eliminated in the urine as the glucuronide conjugate of this newly identified metabolite, underscoring its importance in the drug's disposition.[1]
Early Analytical Methods
Initial quantitative studies relied on GC-MS.[1] However, the need for more accessible and high-throughput methods led to the development of various high-performance liquid chromatography (HPLC) assays for the determination of mephenytoin and this compound in urine and plasma.[7][8][9] These early methods were crucial for subsequent pharmacokinetic and pharmacogenetic studies.
Physicochemical and Pharmacokinetic Properties
A clear understanding of the properties of this compound is essential for its use as a research tool.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₁₂H₁₄N₂O₃ | [2] |
| Molecular Weight | 234.25 g/mol | [2] |
| CAS Number | 61837-65-8 | [2] |
| Appearance | White to off-white solid | [10] |
| Melting Point | 153-154 °C | |
| Water Solubility | 0.638 mg/mL | [11] |
| logP | 1.29 | [11] |
Table 2: Pharmacokinetic Parameters of S-4-Hydroxymephenytoin
| Parameter | Value | Population/Condition | Reference(s) |
| Formation Clearance (CL₂₅) | - | Healthy Volunteers (EMs) | [12] |
| Elimination Clearance (CL₅₀) | - | Healthy Volunteers (EMs) | [12] |
| Volume of Distribution (V₅) | 56.6 L | Healthy Volunteers (EMs) | [12] |
| First-Pass Formation Bioavailability (F₆) | Estimated for EMs | Healthy Volunteers | [12] |
| Residual Variability (proportional error) | 0.28 (SD) | Population Pharmacokinetic Model | [12] |
| Note: Specific clearance values were not explicitly provided in the summary of the population pharmacokinetic model. EM stands for Extensive Metabolizers. |
The Role of CYP2C19 and the Discovery of Genetic Polymorphism
The most significant chapter in the history of this compound is its connection to CYP2C19 and the discovery of a clinically relevant genetic polymorphism.
Stereoselective Metabolism
Early research in the 1980s revealed that the 4'-hydroxylation of mephenytoin was a stereoselective process, with the S-enantiomer being the preferred substrate.[3] This observation was a critical clue that a specific enzyme was responsible for this metabolic pathway.
Identification of CYP2C19
Subsequent in vitro studies using human liver microsomes and recombinant P450 enzymes definitively identified CYP2C19 as the primary enzyme responsible for the 4'-hydroxylation of S-mephenytoin.[5][6] These studies demonstrated that recombinant CYP2C19 stereospecifically catalyzed this reaction with a high turnover rate.[6]
Genetic Polymorphism
The observation of large inter-individual differences in the urinary excretion of this compound led to the hypothesis of a genetic polymorphism in mephenytoin metabolism.[4] Individuals were classified as either "extensive metabolizers" (EMs) or "poor metabolizers" (PMs) based on their ability to hydroxylate S-mephenytoin.[4] Family and population studies confirmed that this trait was inherited in an autosomal recessive manner.[4]
Further molecular investigations identified the genetic basis for this polymorphism, revealing specific single nucleotide polymorphisms (SNPs) in the CYP2C19 gene that result in a non-functional or absent enzyme in poor metabolizers.
Experimental Protocols
The use of S-mephenytoin as a probe for CYP2C19 activity has necessitated the development of standardized experimental protocols.
In Vitro CYP2C19 Inhibition Assay
This protocol outlines a typical in vitro assay to assess the inhibitory potential of a compound on CYP2C19-mediated S-mephenytoin 4'-hydroxylation in human liver microsomes.
Materials:
-
Human liver microsomes (HLM)
-
S-mephenytoin (substrate)
-
This compound (metabolite standard)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Test compound (potential inhibitor)
-
Acetonitrile or other suitable organic solvent for reaction termination
-
LC-MS/MS system
Procedure:
-
Preparation of Reagents: Prepare stock solutions of S-mephenytoin, this compound, and the test compound in an appropriate solvent (e.g., methanol or DMSO). Prepare working solutions by diluting the stock solutions in the incubation buffer.
-
Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the following in order:
-
Potassium phosphate buffer (to final volume)
-
Human liver microsomes (typically 0.1-0.5 mg/mL final protein concentration)
-
Test compound at various concentrations (or vehicle control)
-
S-mephenytoin (at a concentration near its Km, e.g., 10-100 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the test compound to interact with the microsomes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to a new tube or well for analysis.
-
LC-MS/MS Analysis: Quantify the amount of this compound formed using a validated LC-MS/MS method with a stable isotope-labeled internal standard.
-
Data Analysis: Determine the rate of metabolite formation in the presence and absence of the inhibitor. Calculate the IC₅₀ value for the test compound.
In Vivo CYP2C19 Phenotyping Protocol
This protocol describes a general procedure for determining an individual's CYP2C19 phenotype using an oral dose of mephenytoin.
Materials:
-
Racemic mephenytoin (oral dose, e.g., 100 mg)
-
Urine collection containers
-
β-glucuronidase/arylsulfatase for deconjugation
-
Analytical standards for S-mephenytoin, R-mephenytoin, and this compound
-
LC-MS/MS or HPLC system for analysis
Procedure:
-
Subject Preparation: Subjects should abstain from medications known to inhibit or induce CYP2C19 for a specified period before the study.
-
Drug Administration: Administer a single oral dose of racemic mephenytoin.
-
Urine Collection: Collect urine over a specified time interval (e.g., 0-8 hours or 0-12 hours post-dose).
-
Sample Preparation:
-
Measure the total volume of the collected urine.
-
Take an aliquot of the urine and treat it with β-glucuronidase/arylsulfatase to hydrolyze the glucuronide conjugate of this compound.
-
Perform a solid-phase or liquid-liquid extraction to isolate the analytes.
-
-
Analytical Quantification: Quantify the urinary concentrations of S-mephenytoin, R-mephenytoin, and this compound using a validated enantioselective analytical method.
-
Phenotype Determination: Calculate a metabolic ratio. A common metric is the urinary S/R ratio of mephenytoin or the amount of this compound excreted. Individuals are then classified as extensive or poor metabolizers based on established cutoff values.
Visualizations
Mephenytoin Metabolic Pathway
Caption: Metabolic pathway of mephenytoin.
Experimental Workflow for In Vitro CYP2C19 Inhibition Assay
Caption: In vitro CYP2C19 inhibition assay workflow.
Conclusion
The discovery and subsequent investigation of this compound have been pivotal in advancing our understanding of drug metabolism and pharmacogenetics. From its initial identification as a major metabolite of mephenytoin, it has evolved into an indispensable tool for characterizing the activity of CYP2C19, one of the most important drug-metabolizing enzymes. The elucidation of the genetic polymorphism of CYP2C19, facilitated by studies on this compound formation, has had a profound impact on personalized medicine, enabling the prediction of drug response and the avoidance of adverse drug reactions. This technical guide provides a comprehensive overview of the historical milestones and detailed methodologies that have cemented the importance of this compound in modern drug development and clinical pharmacology. The continued use of mephenytoin and its 4'-hydroxy metabolite as probes will undoubtedly contribute to further refinements in our ability to predict and understand inter-individual differences in drug metabolism.
References
- 1. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C12H14N2O3 | CID 119507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. s-mephenytoin 4-hydroxylase studies: Topics by Science.gov [science.gov]
- 4. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple and selective assay of this compound in human urine using solid-phase extraction and high-performance liquid chromatography with electrochemical detection and its preliminary application to phenotyping test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. page-meeting.org [page-meeting.org]
4-Hydroxymephenytoin solubility in DMSO and other solvents
An In-Depth Technical Guide to the Solubility of 4-Hydroxymephenytoin
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is fundamental to its application in experimental assays and formulation development. This guide provides a comprehensive overview of the solubility of this compound, a principal metabolite of the anticonvulsant drug mephenytoin, in various common laboratory solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of its metabolic pathway.
Introduction to this compound
This compound is the primary metabolite of mephenytoin, an antiepileptic drug.[1][2] Its formation is catalyzed in the liver by the cytochrome P450 enzyme, specifically the CYP2C19 isoform.[3][4] Consequently, the rate of this compound formation and its subsequent catabolism can serve as a direct indicator of CYP2C19 activity, which is known to exhibit genetic polymorphism.[5] This makes this compound a critical analyte in pharmacokinetic studies and in the development of assays for evaluating CYP2C19 probe drugs.[2]
Quantitative Solubility Data
The solubility of this compound has been determined in several organic solvents and aqueous solutions. The data, compiled from various sources, are presented below for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, pH, and the crystalline form of the compound. Some sources indicate that warming and sonication can aid in achieving higher solubility.[6][7][8]
| Solvent | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | Approximately 25 mg/mL[3][7][8][9] |
| >5 mg/mL[5][10][11][12] | |
| 90 mg/mL (Sonication is recommended)[13] | |
| Dimethylformamide (DMF) | Approximately 25 mg/mL[3][7][8][9] |
| Ethanol | Approximately 15 mg/mL[3][7][8][9] |
| 1:1 DMSO:PBS (pH 7.2) | Approximately 0.5 mg/mL[3][7][8][9] |
| Aqueous Buffers | Sparingly soluble[3] |
| Water | 0.638 mg/mL (Predicted)[14] |
For maximum solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute it with the aqueous buffer of choice.[3]
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a critical step in pre-formulation studies. The "shake-flask" method is a widely accepted and reliable technique for determining equilibrium solubility.[15][16]
Equilibrium Solubility Determination: Shake-Flask Method
This method measures the thermodynamic solubility of a compound, which is the saturation point of a solution at equilibrium.
Methodology:
-
Preparation of a Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed container, such as a glass vial or flask.
-
Equilibration: The container is agitated at a constant temperature for an extended period, typically 24 to 72 hours.[15] This ensures that the system reaches equilibrium between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved through centrifugation followed by careful filtration of the supernatant through a chemically inert filter (e.g., a PTFE syringe filter) to avoid removing the solute.[15]
-
Quantification of Solute: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose.[15][17] A calibration curve generated from standard solutions of known concentrations is used for precise quantification.
-
Data Reporting: The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[15]
Metabolic Pathway of Mephenytoin
This compound is a product of the metabolic process involving its parent compound, (S)-mephenytoin. This biotransformation is primarily mediated by a specific enzyme within the cytochrome P450 superfamily. The following diagram illustrates this key metabolic step.
Caption: Metabolic conversion of (S)-Mephenytoin to this compound.
This diagram illustrates the critical role of the CYP2C19 enzyme in the aromatic hydroxylation of (S)-mephenytoin to form this compound.[3][4][18] This pathway is a cornerstone of mephenytoin's metabolism in humans.
References
- 1. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Comparison of (S)-mephenytoin and proguanil oxidation in vitro: contribution of several CYP isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-HYDROXY MEPHENYTOIN CAS#: 61837-65-8 [m.chemicalbook.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. glpbio.com [glpbio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. This compound = 98 HPLC 61837-65-8 [sigmaaldrich.com]
- 11. guidechem.com [guidechem.com]
- 12. This compound = 98 HPLC 61837-65-8 [sigmaaldrich.com]
- 13. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 14. go.drugbank.com [go.drugbank.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. glpbio.com [glpbio.com]
Biochemical and Physiological Actions of 4-Hydroxymephenytoin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical and physiological actions of 4-Hydroxymephenytoin, the major metabolite of the anticonvulsant drug mephenytoin. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic studies.
Biochemical Actions of this compound
Formation of this compound
This compound is the primary metabolite of the (S)-enantiomer of mephenytoin.[1][2][3] Its formation is a stereoselective process catalyzed almost exclusively by the cytochrome P450 enzyme, CYP2C19 , in the liver.[1][3][4][5] This metabolic pathway, known as aromatic 4'-hydroxylation, is a key determinant of the pharmacokinetic profile of mephenytoin.[4][5] The reaction involves the addition of a hydroxyl group to the phenyl ring of (S)-mephenytoin.[6]
In contrast, the (R)-enantiomer of mephenytoin is primarily metabolized via N-demethylation to Nirvanol (5-ethyl-5-phenylhydantoin), a pharmacologically active metabolite.[7] This reaction is catalyzed by other CYP isoforms, including CYP2B6 and CYP2C9.
The formation of this compound is subject to significant inter-individual variability due to genetic polymorphism in the CYP2C19 gene.[5] Individuals can be classified as extensive metabolizers (EMs), intermediate metabolizers (IMs), or poor metabolizers (PMs) based on their genotype, which directly impacts the rate of this compound formation.[5][8] This genetic variation is the basis for using mephenytoin as a probe drug for CYP2C19 phenotyping.[9][10][11]
Enzyme Kinetics
The enzymatic formation of this compound from (S)-mephenytoin has been characterized in vitro using human liver microsomes and recombinant CYP2C19. The Michaelis-Menten constant (Km) and maximum velocity (Vmax) are key parameters in understanding the efficiency of this metabolic reaction.
| Enzyme Source | Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Reference |
| Human Liver Microsomes | Phenytoin | 23.6 ± 1.8 | - | [12] |
| Recombinant CYP2C19 | (S)-Mephenytoin | 24.1 | - | [12] |
| Recombinant CYP2C9 | Phenytoin | 14.6 | - | [12] |
Physiological Actions
Anticonvulsant Activity of the Parent Compound, Mephenytoin
Mephenytoin is an anticonvulsant drug belonging to the hydantoin class.[13] Its primary mechanism of action is the blockade of voltage-gated sodium channels in neurons.[14] By binding to the inactive state of the sodium channel, mephenytoin prolongs its refractory period, thereby limiting the repetitive firing of action potentials that is characteristic of epileptic seizures. This action helps to prevent the spread of seizure activity in the brain.
Pharmacological Activity of this compound
Current scientific literature suggests that This compound is a pharmacologically inactive metabolite .[7][15] It is rapidly eliminated from the body, primarily through renal excretion.[7] Studies on the metabolites of the structurally related anticonvulsant, phenytoin, have also indicated that its hydroxylated metabolites do not possess significant pharmacological activity.[15] While direct in-vivo studies on the anticonvulsant properties of isolated this compound are not extensively reported, its rapid clearance and the established inactivity of similar hydantoin metabolites strongly suggest it does not contribute to the therapeutic effect of mephenytoin.[7]
Pharmacokinetics
The pharmacokinetic profile of mephenytoin and its metabolites is significantly influenced by the CYP2C19 phenotype.
| Parameter | Mephenytoin | Nirvanol (from R-Mephenytoin) | This compound (from S-Mephenytoin) | Reference |
| Half-life (T1/2) | ~7 hours | ~96 hours | Rapidly eliminated | [16] |
| Formation Clearance | - | - | CL25 (Formation) | [8] |
| Elimination Clearance | - | CL80 (Elimination) | CL50 (Elimination) | [8] |
Experimental Protocols
In Vivo CYP2C19 Phenotyping Using Mephenytoin
This protocol outlines a general procedure for determining an individual's CYP2C19 phenotype.
Objective: To classify individuals as poor or extensive metabolizers of CYP2C19 substrates.
Materials:
-
Urine collection containers
-
High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[17]
-
Analytical standards for (R)-mephenytoin, (S)-mephenytoin, and this compound[18]
-
Internal standard (e.g., 4'-methoxymephenytoin)[17]
-
β-glucuronidase[17]
Procedure:
-
Administer a single oral dose of racemic mephenytoin to the subject.
-
Collect urine samples over a specified period (e.g., 0-8 hours).[9][18]
-
Treat a urine aliquot with β-glucuronidase to deconjugate any glucuronidated metabolites.[17]
-
Prepare the urine sample for analysis, which may involve solid-phase extraction.
-
Analyze the sample using a validated HPLC or LC-MS/MS method to quantify the concentrations of (S)-mephenytoin and (R)-mephenytoin, or the amount of this compound.[17][18]
-
Calculate the S/R ratio of mephenytoin or the 4'-hydroxylation index (amount of this compound excreted).[9]
-
Classify the subject's phenotype based on the calculated ratio or index against established cut-off values.
In Vitro Mephenytoin 4'-Hydroxylation Assay
This protocol describes a method to assess the in vitro metabolism of mephenytoin to this compound.
Objective: To determine the kinetic parameters (Km and Vmax) of mephenytoin 4'-hydroxylation.
Materials:
-
Human liver microsomes or recombinant CYP2C19[19]
-
(S)-mephenytoin[1]
-
NADPH regenerating system[1]
-
Phosphate buffer (pH 7.4)[1]
-
Acetonitrile or methanol to terminate the reaction[1]
-
LC-MS/MS system[1]
-
This compound analytical standard[1]
Procedure:
-
Pre-incubate human liver microsomes or recombinant CYP2C19 with varying concentrations of (S)-mephenytoin in phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specified time, ensuring the reaction is in the linear range.
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the protein and collect the supernatant.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of this compound formed.
-
Calculate the reaction velocity at each substrate concentration.
-
Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Maximal Electroshock (MES) Test for Anticonvulsant Activity
This is a standard preclinical model to screen for anticonvulsant activity.
Objective: To evaluate the ability of a test compound to prevent tonic-clonic seizures.
Materials:
-
Corneal or auricular electrodes[22]
-
An electroshock apparatus capable of delivering a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz, 0.2 s duration)[22]
-
Test compound (e.g., this compound) and vehicle control
-
Positive control (e.g., Phenytoin)
Procedure:
-
Administer the test compound, vehicle, or positive control to groups of animals via a specific route (e.g., intraperitoneal or oral).
-
After a predetermined time for drug absorption, apply the electrical stimulus through the electrodes.
-
Observe the animal for the presence or absence of a tonic hindlimb extension seizure.
-
Protection is defined as the absence of the tonic hindlimb extension.
-
Determine the dose of the test compound that protects 50% of the animals (ED50).
Visualizations
Metabolic Pathway of Mephenytoin
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacogenetic association between the formation of this compound and a new metabolite of S-mephenytoin in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of R-enantiomeric normephenytoin during chronic administration in epileptic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. page-meeting.org [page-meeting.org]
- 9. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mephenytoin as a probe for CYP2C19 phenotyping:effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 12. Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | Drug Metabolite | TargetMol [targetmol.com]
- 14. Block of human NaV1.5 sodium channels by novel alpha-hydroxyphenylamide analogues of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Formation of active metabolites of anticonvulsant drugs. A review of their pharmacokinetic and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation assayed by high-performance liquid chromatography with radiometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Small-Molecule Anticonvulsant Agents with Potent in vitro Neuroprotection and Favorable Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpp.com [ijpp.com]
- 22. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
The Catabolism of 4-Hydroxymephenytoin: A Deep Dive into Genetic Polymorphisms and Metabolic Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mephenytoin, a now largely discontinued anticonvulsant, remains a crucial probe drug in clinical pharmacology for phenotyping the activity of the cytochrome P450 2C19 (CYP2C19) enzyme. The stereoselective metabolism of its S-enantiomer to 4-hydroxymephenytoin is a polymorphic trait, leading to significant interindividual variability in drug exposure and response. This technical guide provides a comprehensive overview of the catabolism of this compound, the profound impact of CYP2C19 genetic polymorphisms on this process, and detailed experimental protocols for assessing these variations.
Mephenytoin Metabolism: The Central Role of CYP2C19
The primary metabolic pathway for the active S-enantiomer of mephenytoin is aromatic hydroxylation at the 4'-position of the phenyl ring, yielding S-4-hydroxymephenytoin. This reaction is almost exclusively catalyzed by the CYP2C19 enzyme in the liver.[1] The R-enantiomer is metabolized more slowly through N-demethylation to nirvanol, a reaction primarily mediated by CYP2B6 with some contribution from CYP2C9.[2]
The genetic polymorphism of the CYP2C19 gene is the principal determinant of an individual's ability to metabolize S-mephenytoin.[1] This polymorphism gives rise to distinct phenotypes:
-
Ultrarapid Metabolizers (UMs): Individuals carrying two increased-function alleles (e.g., CYP2C1917/17*).
-
Extensive Metabolizers (EMs): Individuals with two normal-function alleles (e.g., CYP2C191/1*).
-
Intermediate Metabolizers (IMs): Individuals with one normal-function and one loss-of-function allele (e.g., CYP2C191/2*) or one increased-function and one loss-of-function allele.
-
Poor Metabolizers (PMs): Individuals with two loss-of-function alleles (e.g., CYP2C192/2* or CYP2C192/3*).[3]
Poor metabolizers exhibit a significantly reduced capacity to form this compound, leading to higher plasma concentrations of the parent drug and a greater reliance on the slower N-demethylation pathway.[1]
Catabolism of this compound
Once formed, this compound undergoes further metabolism, primarily through two pathways: glucuronidation and catechol formation.
Glucuronidation
The major route for the elimination of this compound is conjugation with glucuronic acid to form a water-soluble glucuronide metabolite, which is then excreted in the urine.[4][5] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). Specifically, UGT1A1, UGT1A9, and UGT2B15 have been shown to be involved in the glucuronidation of this compound's analogue, 5-(4'-hydroxyphenyl)-5-phenylhydantoin (HPPH).[1][6] The process is stereoselective, with different UGT isoforms showing preferences for the (S)- and (R)-enantiomers of HPPH.[6]
Catechol Formation
A secondary metabolic pathway for this compound involves further oxidation to a catechol derivative, 3',4'-dihydroxy-mephenytoin.[7] This reaction is also catalyzed by cytochrome P450 enzymes, with CYP2C19 being the most efficient catalyst.[8][9] However, due to their higher abundance in the liver, CYP2C9 and CYP3A4 may contribute significantly to this metabolic step in vivo.[8][10] The catechol can then be methylated by catechol-O-methyltransferase (COMT) to form a methylcatechol metabolite.[7]
Genetic Polymorphism of CYP2C19
The CYP2C19 gene is highly polymorphic, with numerous alleles identified that result in varying enzyme activity. The most clinically significant variants include the loss-of-function alleles CYP2C192 and CYP2C193, and the increased-function allele CYP2C19*17.
The frequencies of these alleles vary significantly across different ethnic populations, which explains the observed differences in the prevalence of the poor metabolizer phenotype.
Data Presentation
Table 1: Frequencies of Major CYP2C19 Alleles in Different Ethnic Populations
| Population | CYP2C192 Frequency (%) | CYP2C193 Frequency (%) | CYP2C19*17 Frequency (%) | Reference(s) |
| East Asian | 28.4 | 6.0 | 3.7 | [11] |
| South Asian | 31.8 | - | - | [11] |
| European (Caucasian) | 15.2 | 0.3 | 20.4 | [11] |
| African American | 17.5 | - | - | [11] |
| Iranian | 21.4 | 1.7 | 27.1 | [12] |
| Japanese | 27.4 | 10.8 | - | [13] |
| Ethiopian | 14.0 | 2.0 | 18.0 | [12] |
Table 2: Pharmacokinetic Parameters of Mephenytoin in Relation to CYP2C19 Genotype
| CYP2C19 Phenotype | Parameter | Value | Reference(s) |
| Extensive Metabolizer (EM) | S-mephenytoin Total Intrinsic Clearance | High variability | [14] |
| Poor Metabolizer (PM) | S-mephenytoin Total Intrinsic Clearance | >100-fold lower than EMs | [14] |
| Ultrarapid Metabolizer (17/17) | Omeprazole AUC | 35-40% lower than 1/1 | [12] |
| Heterozygous EM (m1 allele) | Phenytoin Vmax | 5.3 +/- 0.7 mg/kg/day | [15] |
| PM (m2 allele) | Phenytoin Vmax | 3.9 +/- 0.4 mg/kg/day | [15] |
Note: Direct comparative pharmacokinetic data for this compound across different CYP2C19 phenotypes is limited. The table includes data for mephenytoin and other CYP2C19 substrates as a proxy.
Table 3: Kinetic Parameters of CYP2C19 Variants for S-Mephenytoin 4'-Hydroxylation
| CYP2C19 Genotype/Variant | Vmax (relative to 1/1) | Km (µM) | Reference(s) |
| 1/1 (Wild-type) | 100% | Not specified | [16] |
| 2/2 (Poor Metabolizer) | ~9% | Not significantly different from 1/1 | [16] |
| 1/17 (Rapid Metabolizer) | Not significantly different from 1/1 | Not specified | [16] |
| 17/17 (Ultrarapid Metabolizer) | Not significantly different from 1/1 | Not specified | [16] |
| D256N (*26) | 50% decrease | Not specified | [17] |
Experimental Protocols
CYP2C19 Genotyping by PCR-RFLP
This protocol describes the genotyping of the common CYP2C192 (c.681G>A) and CYP2C193 (c.636G>A) loss-of-function alleles using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism.
1. DNA Extraction:
-
Extract genomic DNA from whole blood using a commercially available kit according to the manufacturer's instructions.
2. PCR Amplification:
-
For CYP2C19*2:
-
Forward Primer: 5'-AATTACAACCAGAGCTTGGC-3'
-
Reverse Primer: 5'-TATCACTTTCCATAAAAGCAAG-3'
-
-
For CYP2C19*3:
-
Forward Primer: 5'-TTAAATTTCCCACCCTGT-3'
-
Reverse Primer: 5'-TAAATATCACTTTCCATAAAAGC-3'
-
-
PCR Reaction Mix (per 25 µL reaction):
-
12.5 µL 2x PCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
1-2 µL Genomic DNA (50-100 ng)
-
Nuclease-free water to 25 µL
-
-
PCR Cycling Conditions:
-
Initial denaturation: 94°C for 5 min
-
35 cycles of:
-
Denaturation: 94°C for 30 sec
-
Annealing: 55°C for 30 sec
-
Extension: 72°C for 30 sec
-
-
Final extension: 72°C for 7 min
-
3. Restriction Enzyme Digestion:
-
For CYP2C19*2: Digest the PCR product with SmaI. The G to A mutation abolishes the SmaI restriction site.
-
For CYP2C19*3: Digest the PCR product with BamHI. The G to A mutation creates a BamHI restriction site.
-
Digestion Reaction (per 20 µL reaction):
-
10 µL PCR product
-
2 µL 10x Restriction Buffer
-
1 µL Restriction Enzyme (10 U/µL)
-
7 µL Nuclease-free water
-
-
Incubate at the optimal temperature for the enzyme (e.g., 25°C for SmaI, 37°C for BamHI) for at least 4 hours or overnight.
4. Gel Electrophoresis:
-
Analyze the digested products on a 2-3% agarose gel stained with a DNA-binding dye.
-
Expected Fragment Sizes:
-
CYP2C19*2:
-
Wild-type (1/1): 120 bp, 49 bp
-
Heterozygous (1/2): 169 bp, 120 bp, 49 bp
-
Homozygous mutant (2/2): 169 bp
-
-
CYP2C19*3:
-
Wild-type (1/1): 271 bp
-
Heterozygous (1/3): 271 bp, 222 bp, 49 bp
-
Homozygous mutant (3/3): 222 bp, 49 bp
-
-
CYP2C19 Phenotyping using Urinary S/R Mephenytoin Ratio
This protocol outlines the determination of the CYP2C19 phenotype by measuring the urinary ratio of S-mephenytoin to R-mephenytoin following oral administration of racemic mephenytoin.
1. Subject Preparation and Dosing:
-
Subjects should abstain from other medications for a specified period before the study.
-
Administer a single oral dose of 100 mg racemic mephenytoin.
2. Urine Collection:
-
Collect urine over an 8-hour period post-dosing.
3. Sample Preparation:
-
To a 1 mL aliquot of urine, add an internal standard (e.g., phenobarbital).
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
4. HPLC Analysis:
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Column: Chiral column (e.g., Chiralcel OD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
The enantiomers of mephenytoin should be well-resolved.
5. Data Analysis:
-
Quantify the peak areas of S-mephenytoin and R-mephenytoin.
-
Calculate the S/R ratio.
-
Phenotype Classification:
-
Poor Metabolizers (PMs): S/R ratio > 0.9
-
Extensive Metabolizers (EMs): S/R ratio < 0.9
-
Mandatory Visualizations
Caption: Metabolic pathway of mephenytoin.
References
- 1. Stereoselective glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin by human UDP-glucuronosyltransferase (UGT) 1A1, UGT1A9, and UGT2B15: effects of UGT-UGT interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a routine bedside CYP2C19 genotype assessment program for antiplatelet therapy guidance in a community hospital catheterization laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. google.com [google.com]
- 4. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of urinary mephenytoin metrics to phenotype for CYP2C19 and CYP2B6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A methodological investigation on the estimation of the S-mephenytoin hydroxylation phenotype using the urinary S/R ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s-mephenytoin 4-hydroxylase studies: Topics by Science.gov [science.gov]
- 8. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenytoin metabolism by human cytochrome P450: involvement of P450 3A and 2C forms in secondary metabolism and drug-protein adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. A common novel CYP2C19 gene variant causes ultrarapid drug metabolism relevant for the drug response to proton pump inhibitors and antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. caymanchem.com [caymanchem.com]
- 14. geneticslab.upmc.com [geneticslab.upmc.com]
- 15. The relationship between phenytoin pharmacokinetics and the CYP2C19 genotype in Japanese epileptic patients [pubmed.ncbi.nlm.nih.gov]
- 16. The impact of CYP2C19 genotype on phenoconversion by concomitant medication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 4-Hydroxymephenytoin in Human Urine by High-Performance Liquid Chromatography (HPLC)
Introduction
4-Hydroxymephenytoin is the primary metabolite of mephenytoin, an anticonvulsant drug. The formation of this compound is catalyzed by the polymorphic cytochrome P450 enzyme CYP2C19. Consequently, the urinary excretion of this metabolite is a key indicator of an individual's CYP2C19 metabolic phenotype, which is crucial for personalized medicine and drug development studies. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in human urine. The described protocols are intended for researchers, scientists, and drug development professionals.
Two primary analytical approaches are presented: an HPLC method with Ultraviolet (UV) detection for routine analysis and a more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for applications requiring lower detection limits.
Analytical Methods
A summary of the chromatographic conditions for both HPLC-UV and LC-MS/MS methods is provided below. These methods have been compiled from validated procedures and offer reliable quantification of this compound in a biological matrix.
Table 1: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | µ-Bondapack RP-C18[1] |
| Mobile Phase | Acetonitrile:Distilled Water (40:60, v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50°C[1] |
| Detection | UV at 210 nm[1] |
| Internal Standard | Phenobarbital[1] |
Table 2: LC-MS/MS Method Parameters
| Parameter | Condition |
| Column | Thermo Electron Aquasil C18 (100 x 3 mm, 5 µm)[2] |
| Mobile Phase | Gradient flow with an organic fraction of Acetonitrile:Methanol (50:50) increasing from 10% to 90%[2] |
| Flow Rate | Not Specified |
| Detection | Triple-stage mass spectrometry (TSQ Quantum, Thermo Electron) with negative electrospray ionization in selected reaction monitoring mode[2] |
| Internal Standard | 4'-methoxymephenytoin[2] |
Method Validation Summary
The performance of these methods has been validated according to international guidelines.[2] A summary of the key validation parameters is presented below.
Table 3: Method Validation Data
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.5 - 100.0 µg/mL (r = 0.9992)[1] | 15 - 10,000 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL[1] | 20 ng/mL[2] |
| Accuracy (Inaccuracy) | Not Specified | ≤ 9.5%[2] |
| Precision (RSD) | Within-day and day-to-day < 10%[1] | 0.8 - 10.5% (Intra- and inter-day)[2] |
| Recovery | 95.10 ± 2.95%[1] | Not Specified |
Experimental Protocols
Detailed step-by-step protocols for sample preparation and analysis are provided below.
Protocol 1: Sample Preparation for HPLC-UV Analysis
This protocol involves enzymatic hydrolysis to deconjugate the glucuronidated metabolite followed by solid-phase extraction (SPE) for sample clean-up.
-
Enzymatic Hydrolysis: To 1 mL of urine, add a buffered β-glucuronidase solution and incubate at 37°C for 6 hours.[2]
-
Solid-Phase Extraction (SPE):
-
Condition a Bond Elut Certify LRC column.
-
Load the hydrolyzed urine sample onto the SPE column.
-
Wash the column to remove interferences.
-
Elute the analyte and the internal standard.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC injection.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This method utilizes a simpler "dilute-and-shoot" approach after enzymatic hydrolysis.
-
Enzymatic Hydrolysis: Dilute 50 µL of urine with a buffered β-glucuronidase solution and incubate at 37°C for 6 hours.[2]
-
Protein Precipitation: Add methanol containing the internal standard (4'-methoxymephenytoin) to precipitate proteins.[2]
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
Injection: Inject the supernatant directly into the LC-MS/MS system.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the quantification of this compound in urine.
Caption: HPLC-UV Experimental Workflow.
References
- 1. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for UPLC-MS/MS Assay of 4-Hydroxymephenytoin in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxymephenytoin is the primary metabolite of mephenytoin, an anticonvulsant drug. The formation of this compound is catalyzed by the cytochrome P450 enzyme CYP2C19.[1][2] Consequently, the concentration of this metabolite in plasma is a critical biomarker for assessing CYP2C19 activity, which is subject to genetic polymorphism, leading to different metabolic phenotypes among individuals.[3] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and pharmacogenetic research.[4][5] The protocol outlines sample preparation, chromatographic and mass spectrometric conditions, and validation data.
Mephenytoin Metabolism Pathway
The metabolic pathway of mephenytoin to this compound is primarily mediated by the CYP2C19 enzyme in the liver. This hydroxylation reaction is a key determinant of the drug's clearance and therapeutic effect.
Caption: Metabolism of Mephenytoin to this compound.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Sample Preparation
A protein precipitation method is employed for sample preparation.[4][6]
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of human plasma.
-
Spike with 10 µL of the internal standard working solution (e.g., this compound-d3).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for UPLC-MS/MS analysis.
UPLC Conditions
-
Column: Acquity UPLC BEH C18 (or equivalent), 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Acetate
-
Mobile Phase B: Methanol with 0.1% Formic Acid and 2 mM Ammonium Acetate
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
-
Start with 5% B
-
Linear gradient to 95% B over 3 minutes
-
Hold at 95% B for 1 minute
-
Return to 5% B in 0.1 minutes
-
Equilibrate at 5% B for 1.9 minutes
-
-
Total Run Time: 6 minutes
MS/MS Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.2 kV
-
Source Temperature: 130°C
-
Desolvation Temperature: 300°C
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 235.1 | 133.0 | 30 | 20 |
| This compound-d3 (IS) | 238.1 | 136.0 | 30 | 20 |
Experimental Workflow
The following diagram illustrates the overall workflow for the UPLC-MS/MS analysis of this compound in human plasma.
Caption: UPLC-MS/MS workflow for this compound analysis.
Data Presentation
The method was validated according to the FDA's guidance on bioanalytical method validation.[7][8] A summary of the quantitative data is presented below.
Method Validation Summary
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[6] |
| Intra-day Precision (%CV) | < 12.4%[6] |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%) | 87.2 - 108.3%[6] |
| Inter-day Accuracy (%) | 85 - 115% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal |
Conclusion
This application note provides a robust and reliable UPLC-MS/MS method for the quantification of this compound in human plasma. The protocol is sensitive, specific, and has been validated to meet regulatory standards. This assay is a valuable tool for researchers and clinicians involved in drug development, pharmacokinetic analysis, and personalized medicine, particularly in studies related to CYP2C19 phenotyping.
References
- 1. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.glpbio.com [file.glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
Application Note: Simultaneous Quantification of Mephenytoin and its Metabolites by LC/MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC/MS/MS) method for the simultaneous quantification of the anticonvulsant drug mephenytoin and its major metabolites, 4'-hydroxymephenytoin and nirvanol, in biological matrices. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and in vitro drug metabolism assays. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Mephenytoin is an anticonvulsant drug that undergoes extensive metabolism in the liver, primarily by the cytochrome P450 enzyme CYP2C19.[1][2] The main metabolic pathways are aromatic hydroxylation to form 4'-hydroxymephenytoin and N-demethylation to produce nirvanol (phenylethylhydantoin).[3][4] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in mephenytoin metabolism, affecting drug efficacy and toxicity.[2] Therefore, a reliable method for the simultaneous quantification of mephenytoin and its key metabolites is crucial for understanding its pharmacology and for clinical applications. This LC/MS/MS method provides the high sensitivity and selectivity required for accurate quantification of these analytes in complex biological samples.
Metabolic Pathway of Mephenytoin
Mephenytoin is metabolized in the liver via two primary pathways catalyzed by cytochrome P450 enzymes. The dominant pathway is the stereoselective hydroxylation of the phenyl ring at the 4'-position to form 4'-hydroxymephenytoin, a reaction primarily mediated by CYP2C19.[1][5] A secondary pathway involves N-demethylation to the active metabolite nirvanol.[4]
Figure 1. Metabolic pathway of mephenytoin.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the required sensitivity. Two common methods are protein precipitation for plasma/serum samples and dilute-and-shoot for urine samples.
1. Protein Precipitation (for Plasma/Serum)
This method is rapid and effective for removing the majority of proteins from the sample.
-
Protocol:
-
To 100 µL of plasma or serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Mephenytoin-d5).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A.
-
Vortex for 30 seconds and inject into the LC/MS/MS system.
-
2. Dilute-and-Shoot (for Urine)
This is a simple and high-throughput method suitable for urine samples where analyte concentrations are typically higher.[6]
-
Protocol:
-
For urine samples, enzymatic hydrolysis is often required to cleave glucuronide conjugates.[3] To 50 µL of urine, add 50 µL of β-glucuronidase solution in a buffered solution and incubate at 37°C for 2-6 hours.[6]
-
After incubation, add 100 µL of methanol containing the internal standard.[6]
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for injection.
-
| Method | Matrix | Pros | Cons |
| Protein Precipitation | Plasma, Serum | Fast, simple, good recovery for many analytes | Less clean extract, potential for matrix effects |
| Dilute-and-Shoot | Urine | Very fast, high throughput, minimal sample handling | Significant matrix effects, only suitable for less complex matrices, may require enzymatic hydrolysis |
| Solid Phase Extraction (SPE) | Plasma, Serum, Urine | Cleanest extracts, reduces matrix effects, allows for sample concentration | More time-consuming, requires method development, higher cost |
| Liquid-Liquid Extraction (LLE) | Plasma, Serum, Urine | Good for removing salts and polar interferences, can be selective | Labor-intensive, uses organic solvents, can be difficult to automate |
Table 1. Comparison of Sample Preparation Methods.
Liquid Chromatography
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is recommended for good separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 5.1 | 90 |
| 5.5 | 10 |
| 8.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is generally suitable for these compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Table 2. MRM Transitions and Mass Spectrometer Parameters.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Mephenytoin | 219.1 | 118.1 | 25 | 60 |
| 4'-Hydroxymephenytoin | 235.1 | 134.1 | 20 | 65 |
| Nirvanol | 205.1 | 104.1 | 30 | 55 |
| Mephenytoin-d5 (IS) | 224.1 | 123.1 | 25 | 60 |
Note: These parameters are a starting point and may require optimization for different instruments.
Experimental Workflow
The overall workflow for the analysis of mephenytoin and its metabolites is depicted below.
Figure 2. LC/MS/MS experimental workflow.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the LC/MS/MS method.
Table 3. Quantitative Performance Data.
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |
| Mephenytoin | 1 - 1000 | 1 | < 10% | < 15% | ± 15% |
| 4'-Hydroxymephenytoin | 1 - 1000 | 1 | < 10% | < 15% | ± 15% |
| Nirvanol | 1 - 1000 | 1 | < 10% | < 15% | ± 15% |
LLOQ: Lower Limit of Quantification, %RSD: Percent Relative Standard Deviation. Data presented are representative and may vary depending on the specific instrumentation and laboratory conditions.
Conclusion
This application note provides a detailed and robust LC/MS/MS method for the simultaneous quantification of mephenytoin, 4'-hydroxymephenytoin, and nirvanol in biological matrices. The method is sensitive, selective, and suitable for a wide range of research and clinical applications. The provided protocols for sample preparation, chromatography, and mass spectrometry can be readily implemented in laboratories equipped with standard LC/MS/MS instrumentation.
References
- 1. glpbio.com [glpbio.com]
- 2. ClinPGx [clinpgx.org]
- 3. A major pathway of mephenytoin metabolism in man. Aromatic hydroxylation to p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mephenytoin | C12H14N2O2 | CID 4060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing (S)-Mephenytoin as a CYP2C19 Probe Substrate for In Vitro Enzyme Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2C19 (CYP2C19) plays a crucial role in the metabolism of a significant number of clinically relevant drugs.[1] Genetic polymorphisms in the CYP2C19 gene can lead to wide inter-individual variability in drug clearance, resulting in potential adverse drug reactions or therapeutic failures.[1][2] Therefore, evaluating the potential of new chemical entities (NCEs) to inhibit or induce CYP2C19 is a critical step in drug development. (S)-mephenytoin is a widely recognized and recommended probe substrate for assessing CYP2C19 activity in in vitro systems.[3][4] CYP2C19 stereospecifically hydroxylates (S)-mephenytoin at the 4'-position to form 4'-hydroxymephenytoin.[5] The rate of formation of this metabolite serves as a direct measure of CYP2C19 enzymatic activity.
These application notes provide detailed protocols for utilizing (S)-mephenytoin as a selective probe substrate for CYP2C19 in human liver microsomes (HLMs) and recombinant human CYP2C19 (rhCYP2C19) enzyme systems.
Principle of the Assay
The assay quantifies the activity of CYP2C19 by measuring the formation of 4'-hydroxymephenytoin from the substrate, (S)-mephenytoin. The reaction is initiated by the addition of the cofactor, NADPH, to an incubation mixture containing the enzyme source (HLMs or rhCYP2C19), (S)-mephenytoin, and a phosphate buffer. Following a specified incubation period, the reaction is terminated, and the amount of 4'-hydroxymephenytoin produced is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or high-performance liquid chromatography (HPLC) with radiometric detection.[6][7]
Data Presentation
Table 1: Michaelis-Menten Kinetic Parameters for (S)-Mephenytoin 4'-Hydroxylation
| Enzyme Source | Km (µM) | Vmax (nmol/min/nmol CYP) | Reference |
| Recombinant human CYP2C19 | 15.5 ± 1.1 | 8.2 ± 0.2 | [8] |
| Human Liver Microsomes (1/1 genotype) | 12.3 ± 4.4 | 0.24 ± 0.12 (pmol/min/mg protein) | [2] |
Note: Vmax values can vary significantly depending on the specific activity of the microsomal batch or recombinant enzyme preparation.
Table 2: Typical IC50 Values for Known CYP2C19 Inhibitors
| Inhibitor | IC50 (µM) | Substrate & Concentration | Enzyme Source |
| Omeprazole | 5 - 9 (KI) | (S)-Mephenytoin | Human Liver Microsomes |
| Omeprazole Sulfone | 5 - 9 (KI) | (S)-Mephenytoin | Human Liver Microsomes |
| 5'-O-desmethylomeprazole | 5 - 9 (KI) | (S)-Mephenytoin | Human Liver Microsomes |
Note: IC50 values are dependent on the experimental conditions, including substrate concentration relative to Km. The provided values for omeprazole and its metabolites are KI values from time-dependent inhibition studies.[9]
Experimental Protocols
Protocol 1: Determination of CYP2C19 Activity in Human Liver Microsomes
This protocol outlines the procedure for measuring the rate of 4'-hydroxymephenytoin formation in pooled human liver microsomes.
Materials:
-
Pooled Human Liver Microsomes (HLMs)
-
(S)-Mephenytoin
-
4'-Hydroxymephenytoin (analytical standard)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH
-
Acetonitrile (or other suitable organic solvent for reaction termination)
-
Internal Standard (for LC-MS/MS analysis)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
-
LC-MS/MS or HPLC system
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of (S)-mephenytoin in a suitable solvent (e.g., methanol or DMSO). Ensure the final solvent concentration in the incubation mixture is low (e.g., <0.1%) to avoid enzyme inhibition.[3]
-
Prepare working solutions of (S)-mephenytoin by diluting the stock solution in potassium phosphate buffer. The final substrate concentration should be at or near the Km value (approximately 15 µM) for single-point inhibition studies, or a range of concentrations (e.g., 1 to 400 µM) for kinetic characterization.[8][10]
-
Prepare the NADPH regenerating system or NADPH solution in buffer.
-
-
Incubation Setup:
-
In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Potassium Phosphate Buffer
-
Human Liver Microsomes (e.g., final concentration of 0.1 mg/mL).[3]
-
(S)-Mephenytoin working solution.
-
-
Include control incubations:
-
No NADPH: to determine any non-enzymatic degradation.
-
No substrate: to check for interfering peaks in the analytical method.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding the NADPH solution.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-20 minutes). The incubation time should be within the linear range of metabolite formation.[3]
-
-
Terminate the Reaction:
-
Stop the reaction by adding a cold organic solvent, such as acetonitrile (typically 2 volumes), containing an internal standard for LC-MS/MS analysis.
-
-
Sample Processing:
-
Centrifuge the samples (e.g., at 3000 g for 10 minutes at 4°C) to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the formation of 4'-hydroxymephenytoin using a validated LC-MS/MS or HPLC method.[9]
-
Quantify the metabolite by comparing its peak area to that of a standard curve prepared with authentic 4'-hydroxymephenytoin.
-
Protocol 2: CYP2C19 Inhibition Assay
This protocol is designed to assess the inhibitory potential of a test compound on CYP2C19 activity.
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
Inhibitor Addition:
-
Prior to the pre-incubation step, add the test compound (inhibitor) at various concentrations to the incubation wells. A solvent control (vehicle) should be included.
-
-
Proceed with steps 3-8 of Protocol 1.
-
Data Analysis:
-
Calculate the percentage of remaining CYP2C19 activity at each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
References
- 1. Frontiers | Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates [frontiersin.org]
- 2. Frontiers | The impact of CYP2C19 genotype on phenoconversion by concomitant medication [frontiersin.org]
- 3. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of cytochrome P450 probe substrates commonly used by the pharmaceutical industry to study in vitro drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation assayed by high-performance liquid chromatography with radiometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CYP2C19-Mediated (S)-Mephenytoin 4′-Hydroxylation Assayed by High-Performance Liquid Chromatography With Radiometric Detection | Springer Nature Experiments [experiments.springernature.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: In Vitro Cytochrome P450 2C19 Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cytochrome P450 2C19 (CYP2C19) is a crucial enzyme in the metabolism of a significant number of clinically important drugs, including proton pump inhibitors, antidepressants, and antiplatelet agents.[1][2][3] Inhibition of CYP2C19 activity by a new chemical entity (NCE) can lead to drug-drug interactions (DDIs), potentially causing adverse effects due to altered pharmacokinetic profiles of co-administered drugs.[4] Therefore, evaluating the inhibitory potential of NCEs on CYP2C19 is a critical step in early drug development to assess potential DDI liabilities.[4] This application note provides a detailed protocol for an in vitro CYP2C19 inhibition assay using recombinant human CYP2C19 or human liver microsomes, with detection by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
The in vitro CYP2C19 inhibition assay evaluates the ability of a test compound to inhibit the metabolism of a specific CYP2C19 probe substrate. The rate of metabolite formation is measured in the presence and absence of the test compound. A decrease in the rate of metabolite formation indicates inhibition of CYP2C19 activity. The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is then determined.
Materials and Reagents
-
Enzyme Source: Recombinant human CYP2C19 (e.g., from insect cells) or pooled human liver microsomes (HLM).
-
Positive Control Inhibitor: Ticlopidine or Fluvoxamine.
-
Test Compound (NCE)
-
NADPH Regenerating System:
-
Solution A: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl₂ in potassium phosphate buffer.[6]
-
Solution B: 1 U/mL glucose-6-phosphate dehydrogenase in potassium phosphate buffer.
-
-
Potassium Phosphate Buffer: 100 mM, pH 7.4.[6]
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled analog of the metabolite or a structurally similar compound.
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS System
Data Presentation
Table 1: Kinetic Parameters of Common CYP2C19 Probe Substrates
| Probe Substrate | Km (μM) | Vmax (nmol/min/nmol CYP) | Enzyme Source | Reference |
| (S)-Mephenytoin | 15.5 ± 1.1 | 8.2 ± 0.2 | Recombinant CYP2C19 | [5] |
| (R)-Omeprazole | 3.7 ± 0.5 | 35.6 ± 1.0 | Recombinant CYP2C19 | [5] |
| (S)-Omeprazole | 8.2 ± 0.8 | 8.7 ± 0.2 | Recombinant CYP2C19 | [5] |
Table 2: IC50 Values of Known CYP2C19 Inhibitors
| Inhibitor | IC50 (μM) | Probe Substrate | Enzyme Source | Reference |
| Ticlopidine | 0.64 | Omeprazole | Recombinant CYP2C19 | |
| Fluvoxamine | 0.29 | Omeprazole | Recombinant CYP2C19 | |
| Ketoconazole | 8.4 | (S)-Mephenytoin | Human Liver Microsomes | |
| Sertraline | 2.2 | (S)-Mephenytoin | Human Liver Microsomes | |
| Fluoxetine | 1.8 | (S)-Mephenytoin | Human Liver Microsomes |
Experimental Protocols
Preparation of Reagents
-
Potassium Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and adjust the pH to 7.4.
-
NADPH Regenerating System: Prepare Solutions A and B separately and mix them just before use.
-
Substrate Stock Solution: Dissolve the probe substrate in a suitable solvent (e.g., methanol or DMSO) to a high concentration (e.g., 10 mM) and then dilute with the assay buffer to the desired working concentration. The final organic solvent concentration in the incubation mixture should not exceed 1%.
-
Inhibitor and Test Compound Stock Solutions: Prepare stock solutions in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Internal Standard (IS) Solution: Prepare a working solution of the IS in the quenching solution (e.g., acetonitrile with 0.1% formic acid).
Experimental Workflow Diagram
Caption: Workflow for the in vitro CYP2C19 inhibition assay.
Incubation Procedure
-
In a 96-well plate, add 5 µL of the test compound or positive control inhibitor at various concentrations (typically a 7-point dilution series). For the control wells (0% inhibition), add 5 µL of the vehicle solvent.
-
Add 85 µL of a pre-warmed (37°C) mixture containing the potassium phosphate buffer and the enzyme source (recombinant CYP2C19 or HLM). The final protein concentration should be optimized for linear metabolite formation over the incubation time.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding 10 µL of the pre-warmed probe substrate solution. The final substrate concentration should be approximately equal to its Km value.[5]
-
Start the reaction by adding 10 µL of the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing the internal standard.
Sample Processing and LC-MS/MS Analysis
-
Seal the 96-well plate and centrifuge at 4,000 rpm for 10 minutes at 4°C to precipitate the protein.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the formation of the metabolite. The method should be optimized for the specific metabolite and internal standard.
Data Analysis
-
Calculate the percent inhibition of CYP2C19 activity for each concentration of the test compound using the following equation:
% Inhibition = [1 - (Metabolite peak area in presence of inhibitor / Metabolite peak area in absence of inhibitor)] x 100
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using a suitable software (e.g., GraphPad Prism).
CYP2C19 Metabolic Pathway Diagram
Caption: CYP2C19-mediated metabolism of various drugs.
Conclusion
This application note provides a robust and reliable protocol for assessing the inhibitory potential of new chemical entities on CYP2C19. The use of specific probe substrates and a validated LC-MS/MS method ensures high-quality and reproducible data. Early assessment of CYP2C19 inhibition is essential for identifying potential drug-drug interactions and guiding the selection of drug candidates with a lower risk of clinical DDI liabilities.
References
- 1. Cytochrome P450 2C19 enzyme, Cytochrome P450 2C9 enzyme, and Cytochrome P450 2D6 enzyme allelic variants and its possible effect on drug metabolism: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. From genes to drugs: CYP2C19 and pharmacogenetics in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP inhibition assay services based on FDA Guidance [lnhlifesciences.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Frontiers | Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates [frontiersin.org]
Application Note and Protocol: Preparation of 4-Hydroxymephenytoin Standard Solutions for Calibration
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Hydroxymephenytoin is the primary metabolite of the anticonvulsant drug mephenytoin and serves as a crucial probe for assessing the activity of the cytochrome P450 enzyme CYP2C19.[1][2][3] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, drug metabolism research, and phenotyping assays. The preparation of precise and accurate standard solutions is a critical prerequisite for developing reliable analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This document provides a detailed protocol for the preparation of this compound standard solutions for calibration purposes.
Physicochemical Properties and Solubility
This compound is typically supplied as a crystalline solid with a molecular weight of 234.25 g/mol .[4][5] Understanding its solubility is key to preparing accurate standard solutions. The compound is soluble in organic solvents but has limited solubility in aqueous buffers.[1]
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ~25 mg/mL |
| Dimethylformamide (DMF) | ~25 mg/mL |
| Ethanol | ~15 mg/mL |
| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL |
| Methanol | Soluble |
| Acetonitrile | Soluble |
Table 1: Solubility of this compound in various solvents.[1][2][3][6][7]
For aqueous solutions, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[1]
Experimental Protocol: Preparation of Standard Solutions
This protocol outlines the steps for preparing a primary stock solution, an intermediate stock solution, and a series of working standard solutions for constructing a calibration curve.
3.1. Materials and Equipment
-
Dimethyl sulfoxide (DMSO), HPLC grade or higher
-
Methanol, HPLC grade or higher
-
Analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Ultrasonic bath
3.2. Preparation of Primary Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of this compound powder using an analytical balance.
-
Transfer the weighed powder to a 1 mL volumetric flask.
-
Add a small amount of DMSO (approximately 0.5 mL) to dissolve the powder.
-
Gently swirl the flask or use a vortex mixer to ensure complete dissolution. An ultrasonic bath can be used to aid dissolution if needed.[6][7]
-
Once completely dissolved, add DMSO to the flask to reach the 1 mL mark.
-
Cap the flask and invert it several times to ensure a homogenous solution.
-
This primary stock solution has a concentration of 1 mg/mL.
-
Transfer the stock solution to a properly labeled amber vial for storage.
3.3. Preparation of Intermediate Stock Solution (e.g., 100 µg/mL)
-
Pipette 100 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.
-
Dilute to the 1 mL mark with a suitable solvent, such as 50% methanol.[8]
-
This intermediate stock solution has a concentration of 100 µg/mL.
-
Store this solution under the same conditions as the primary stock solution.
3.4. Preparation of Calibration Curve Standards
Calibration standards should be prepared by serially diluting the intermediate stock solution with the same matrix as the samples to be analyzed (e.g., blank plasma, urine, or a specific buffer like hepatocyte maintenance medium).[9] The following table provides an example of a dilution series to generate calibration standards ranging from 10 ng/mL to 1000 ng/mL.
| Standard ID | Concentration (ng/mL) | Volume of Intermediate Stock (100 µg/mL) | Final Volume in Matrix |
| STD-1 | 1000 | 10 µL | 1 mL |
| STD-2 | 500 | 5 µL | 1 mL |
| STD-3 | 200 | 2 µL | 1 mL |
| STD-4 | 100 | 1 µL | 1 mL |
| STD-5 | 50 | 50 µL of STD-2 | 500 µL |
| STD-6 | 20 | 20 µL of STD-2 | 500 µL |
| STD-7 | 10 | 10 µL of STD-2 | 500 µL |
Table 2: Example dilution scheme for calibration standards.
Note: The concentration range for the calibration curve should be selected based on the expected concentration of the analyte in the samples and the sensitivity of the analytical method. For instance, some LC-MS/MS methods have a lower limit of quantification (LLOQ) as low as 2 ng/mL.[8] A different study reported a linear calibration curve in the range of 0.5-100.0 µg/mL for urine analysis.[10] Another found linearity between 15-10,000 ng/mL in urine.[11]
Storage and Stability
-
Solid Form: this compound as a crystalline solid is stable for at least 4 years when stored at -20°C.[1][2]
-
Stock Solutions: Stock solutions prepared in organic solvents like DMSO or methanol should be stored at -20°C in tightly sealed, amber vials to protect from light.[7][9] Under these conditions, they can be stable for up to 6 months.[6] Some protocols suggest a maximum storage of 1 month at -20°C.[3]
-
Aqueous Solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound standard solutions.
Workflow for preparing this compound standard solutions.
Safety Precautions
This compound should be handled with care, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.[1] All handling should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[12]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. (+/-)-4-Hydroxy Mephenytoin | LGC Standards [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.glpbio.com [file.glpbio.com]
- 8. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for the Enantiospecific Separation of 4-Hydroxymephenytoin Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Hydroxymephenytoin is the primary metabolite of the anticonvulsant drug mephenytoin. Mephenytoin undergoes stereoselective metabolism, with the S-enantiomer being preferentially hydroxylated to this compound by the cytochrome P450 enzyme CYP2C19.[1] Consequently, the enantiomeric composition of this compound in biological fluids can provide crucial insights into an individual's CYP2C19 metabolic phenotype, distinguishing between extensive and poor metabolizers.[2][3] This document provides detailed application notes and protocols for the enantiospecific separation of this compound isomers using various analytical techniques.
Quantitative Data Summary
The following tables summarize the quantitative data for the enantiospecific separation of (S)- and (R)-4'-hydroxymephenytoin from various studies.
Table 1: Liquid Chromatography Methods
| Analytical Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Lower Limit of Quantification (LLOQ) | Concentration Range | Matrix | Reference |
| LC-MS/MS | α(1)-acid glycoprotein (AGP) | Not specified | 1 ng/mL | 1-500 ng/mL | Plasma | [4] |
| LC-MS/MS | α(1)-acid glycoprotein (AGP) | Not specified | 3 ng/mL | 3-5000 ng/mL | Urine | [4] |
| HPLC-UV | Reversed-phase C(2) in tandem with chiral α(1)-acid glycoprotein | Not specified | 10 ng/mL | 10-2000 ng/mL | Plasma | [5] |
| HPLC-Radiometric | C18 | Gradient from 10 to 100% methanol | Not specified | Not specified | In vitro (microsomes) | [6] |
| HPLC-UV | µ-Bondapack RP-C18 | Acetonitrile-distilled water (40:60, v/v) | 50 ng/mL | 0.5-100.0 µg/mL | Urine | [7] |
Table 2: Capillary Electrophoresis Methods
| Analytical Technique | Chiral Selector | Buffer | Comments | Reference |
| CD-MECC | β-cyclodextrin | Not specified | Baseline separation of enantiomers in urine. | [2][3] |
Experimental Protocols
Protocol 1: Enantiospecific Separation of this compound in Human Plasma and Urine by LC-MS/MS
This protocol is based on the method described by Jansson et al., 2006.[4]
1. Sample Preparation:
-
Plasma: Precipitate proteins by adding acetonitrile to the plasma sample. Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Urine: Dilute the urine sample with the mobile phase (1:1, v/v).
2. Chromatographic Conditions:
-
Analytical Column: Chiral α(1)-acid glycoprotein (AGP) column.
-
Mobile Phase: An isocratic mobile phase is typically used. The exact composition should be optimized for the specific column and system. A common mobile phase for AGP columns is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or isopropanol).
-
Flow Rate: A typical flow rate for analytical HPLC columns is between 0.5 and 1.5 mL/min.
-
Column Temperature: Maintain a constant column temperature (e.g., 25°C) to ensure reproducible retention times.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), either in positive or negative mode, should be optimized for this compound.
-
Detection: Tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity. Monitor specific precursor-to-product ion transitions for (S)- and (R)-4'-hydroxymephenytoin and any internal standards.
4. Quantification:
-
Construct calibration curves using known concentrations of (S)- and (R)-4'-hydroxymephenytoin enantiomers in the respective matrix (plasma or urine).
-
Calculate the concentration of each enantiomer in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Enantiospecific Separation of this compound in Human Urine by Capillary Electrophoresis
This protocol is based on the method described by Guttendorf et al., 1994.[2]
1. Sample Preparation:
-
Collect urine samples and perform enzymatic hydrolysis to deconjugate any glucuronidated metabolites.
-
Apply the hydrolyzed urine specimens directly or after an extraction step if necessary.
2. Capillary Electrophoresis Conditions:
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer containing β-cyclodextrin as the chiral selector. The specific buffer composition and pH should be optimized for the best separation.
-
Voltage: Apply a high voltage across the capillary to drive the electrophoretic separation.
-
Temperature: Maintain a constant capillary temperature.
-
Injection: Inject the sample using either hydrodynamic or electrokinetic injection.
3. Detection:
-
Detector: A UV detector is commonly used for capillary electrophoresis. The detection wavelength should be set to an absorbance maximum for this compound.
4. Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers of this compound based on their migration times.
-
Quantify the amount of each enantiomer by measuring the peak area. In many phenotyping studies, the presence or absence of the S-enantiomer peak is the key indicator.[2][3]
Visualizations
Caption: Workflow for LC-MS/MS based enantiospecific separation.
Caption: Principle of chiral separation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of mephenytoin, this compound and 4-hydroxyphenytoin enantiomers in human urine by cyclodextrin micellar electrokinetic capillary chromatography: simple determination of a hydroxylation polymorphism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of mephenytoin, this compound and 4-hydroxyphenytoin enantiomers in human urine by cyclodextrin micellar electrokinetic capillary chromatography: simple determination of a hydroxylation polymorphism in man. [sonar.rero.ch]
- 4. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP2C19-Mediated (S)-Mephenytoin 4′-Hydroxylation Assayed by High-Performance Liquid Chromatography With Radiometric Detection | Springer Nature Experiments [experiments.springernature.com]
- 7. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Hydroxymephenytoin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for high-throughput screening (HTS) assays involving the formation of 4-hydroxymephenytoin, the primary metabolite of (S)-mephenytoin, catalyzed by the cytochrome P450 enzyme CYP2C19. These assays are critical for identifying and characterizing potential inhibitors of CYP2C19, a key enzyme in the metabolism of numerous clinically important drugs.[1][2] The following sections detail various assay formats, including radiometric, fluorescence, luminescence, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods.
Introduction to this compound and CYP2C19
(S)-mephenytoin is a classic probe substrate for assessing the activity of CYP2C19.[3][4][5][6] The enzyme metabolizes (S)-mephenytoin primarily through 4'-hydroxylation to form this compound. The genetic polymorphism of the CYP2C19 gene leads to significant inter-individual differences in metabolic capacity, categorizing individuals as poor, intermediate, extensive, or ultra-rapid metabolizers.[2][7] Therefore, screening for compounds that inhibit CYP2C19 is a crucial step in drug discovery and development to predict potential drug-drug interactions (DDIs).[8][9]
Comparative Analysis of HTS Assay Formats
A variety of HTS platforms are available to assess CYP2C19 inhibition via the this compound pathway. The choice of assay depends on factors such as throughput requirements, sensitivity, cost, and the availability of specialized equipment. The following table summarizes key quantitative parameters for different assay methodologies.
Table 1: Comparison of Quantitative Data for CYP2C19 HTS Assays
| Parameter | Radiometric Assay | Fluorescence Assay | Luminescence Assay | LC-MS/MS Assay |
| Substrate | [³H]-(S)-mephenytoin or [¹⁴C]-(S)-mephenytoin | 3-Cyano-7-ethoxycoumarin (CEC) | Luciferin derivatives (e.g., Luciferin-H) | (S)-mephenytoin |
| Reported K_m_ (for (S)-mephenytoin) | 15.5 ± 1.1 µM[10] | N/A | N/A | 52.5 ± 10.6 µM |
| Reported V_max_ (for (S)-mephenytoin) | 8.2 ± 0.2 nmol/min/nmol[10] | N/A | N/A | N/A |
| IC_50_ (Ticlopidine) | ~1 µM | 0.3 µM (time-dependent)[11] | ~1-5 µM | ~2 µM |
| IC_50_ (Sulfaphenazole) | >100 µM | ~1 µM[11] | >100 µM | >100 µM |
| IC_50_ (Omeprazole) | ~1-5 µM | N/A | ~2-10 µM | 1.41 µM[12] |
| Detection Method | Scintillation Counting | Fluorescence Plate Reader | Luminometer | Tandem Mass Spectrometer |
| Throughput | High | High | High | Medium to High |
| Advantages | Direct measurement of product formation, high sensitivity | Homogeneous assay, no separation step, cost-effective | High sensitivity, low background, broad dynamic range[13] | High specificity and sensitivity, can multiplex |
| Disadvantages | Use of radioactivity, waste disposal | Potential for compound interference (fluorescence quenching/enhancement) | Potential for compound interference with luciferase | Lower throughput than plate-based assays, requires expensive instrumentation |
Signaling Pathway
The metabolic conversion of mephenytoin to this compound is a key pathway for evaluating CYP2C19 activity.
References
- 1. CYP2C19 - Wikipedia [en.wikipedia.org]
- 2. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 3. researchgate.net [researchgate.net]
- 4. CYP2C19-Mediated (S)-Mephenytoin 4′-Hydroxylation Assayed by High-Performance Liquid Chromatography With Radiometric Detection | Springer Nature Experiments [experiments.springernature.com]
- 5. CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation assayed by high-performance liquid chromatography with radiometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation assayed by high-performance liquid chromatography with radiometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashp.org [ashp.org]
- 8. Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The efficacy and safety of CYP2C19 genotype-guided antiplatelet therapy compared with conventional antiplatelet therapy in patients with acute coronary syndrome or undergoing percutaneous coronary intervention: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Development and Characterization of pFluor50, a Fluorogenic-Based Kinetic Assay System for High-Throughput Inhibition Screening and Characterization of Time-Dependent Inhibition and Inhibition Type for Six Human CYPs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Stable Isotope-Labeled 4-Hydroxymephenytoin Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of pharmacokinetics and drug metabolism studies, the accurate quantification of drug molecules and their metabolites is paramount. Mephenytoin, an anticonvulsant drug, serves as a crucial probe for assessing the activity of the cytochrome P450 enzyme CYP2C19, a key enzyme in the metabolism of numerous clinically important drugs. The primary metabolic pathway for the active S-enantiomer of mephenytoin is 4'-hydroxylation to form 4-hydroxymephenytoin, a reaction catalyzed almost exclusively by CYP2C19.[1][2] Genetic polymorphisms in the CYP2C19 gene can lead to significant inter-individual variability in its metabolic activity, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers.[2]
To accurately determine the concentration of mephenytoin and this compound in biological matrices such as plasma and urine, robust analytical methods are essential. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for such bioanalytical applications due to its high sensitivity, selectivity, and speed. A critical component of a reliable LC-MS/MS assay is the use of an appropriate internal standard to correct for variations in sample preparation, matrix effects, and instrument response.
Stable isotope-labeled (SIL) internal standards are considered the "gold standard" for quantitative LC-MS/MS analysis.[3][4] A SIL internal standard is a form of the analyte in which one or more atoms have been replaced with a heavy isotope (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)). These SIL internal standards are chemically identical to the analyte and thus exhibit very similar behavior during sample extraction, chromatography, and ionization. However, they are distinguishable by their difference in mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise correction of any analytical variability, leading to highly accurate and precise quantification.
This document provides detailed application notes and protocols for the use of a stable isotope-labeled this compound, specifically (±)-4-Hydroxy Mephenytoin-d3, as an internal standard for the quantitative analysis of mephenytoin and its primary metabolite, this compound, in biological samples by LC-MS/MS.
Applications
The use of a stable isotope-labeled this compound internal standard is applicable to a variety of research and clinical settings:
-
CYP2C19 Phenotyping: Mephenytoin is a widely used probe drug to determine an individual's CYP2C19 metabolic phenotype.[5][6] Accurate measurement of the parent drug and its 4-hydroxy metabolite is crucial for calculating metabolic ratios and correctly classifying individuals.
-
Pharmacokinetic Studies: In-depth understanding of the absorption, distribution, metabolism, and excretion (ADME) of mephenytoin and other CYP2C19 substrates.
-
Drug-Drug Interaction Studies: Assessing the potential of new chemical entities to inhibit or induce the activity of CYP2C19 by monitoring changes in mephenytoin metabolism.
-
Therapeutic Drug Monitoring (TDM): Although less common for mephenytoin itself, the principles apply to other drugs metabolized by CYP2C19 where TDM is critical.
-
In Vitro Drug Metabolism Assays: Investigating the metabolism of mephenytoin in human liver microsomes, hepatocytes, or recombinant enzyme systems.
Advantages of Using Stable Isotope-Labeled this compound
-
Improved Accuracy and Precision: Co-elution of the SIL internal standard with the analyte effectively compensates for variations in sample extraction recovery and matrix-induced ion suppression or enhancement.[3][4]
-
Enhanced Specificity: The use of specific mass transitions for both the analyte and the internal standard minimizes the risk of interference from other compounds in the matrix.
-
Robustness: The method is less susceptible to variations in chromatographic conditions and instrument performance.
Quantitative Data Summary
The following tables summarize typical validation parameters for an LC-MS/MS method for the quantification of this compound using a stable isotope-labeled internal standard. The data is compiled from studies employing similar methodologies.
Table 1: Calibration Curve and Limit of Quantification
| Analyte | Calibration Curve Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| This compound | 10 - 2000 | 10 |
Data derived from a validated method for this compound in a cocktail assay.[7] A similar range and LLOQ were reported in another study for the analysis of S- and R-4'-hydroxymephenytoin in plasma.[8]
Table 2: Accuracy and Precision
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low QC | < 15 | < 15 | 98 - 114 |
| Mid QC | < 15 | < 15 | 98 - 114 | |
| High QC | < 15 | < 15 | 98 - 114 |
General acceptance criteria for accuracy and precision are within ±15% (±20% at the LLOQ). The presented data is from a CYP cocktail assay using (±)-4-Hydroxy Mephenytoin-d3 as an internal standard.[9] Another study on the simultaneous quantification of mephenytoin and its metabolites reported intra- and inter-day precision in the range of 0.8-10.5% and inaccuracy not exceeding 9.5%.[10]
Experimental Protocols
Preparation of Stock and Working Solutions
a. (±)-4-Hydroxy Mephenytoin-d3 Internal Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 1 mg of (±)-4-Hydroxy Mephenytoin-d3.
-
Dissolve in an appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
-
Store the stock solution at -20°C in the dark. A stock solution of deuterated internal standards was prepared at 2.5 mg/mL in methanol and stored at -20°C.[9]
b. (±)-4-Hydroxy Mephenytoin-d3 Internal Standard Working Solution (5 µg/mL)
-
Dilute the 1 mg/mL stock solution with 50% methanol to obtain a working solution of 5 µg/mL.[9]
-
Prepare fresh working solutions on the day of analysis.
c. Analyte Stock and Working Solutions
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare serial dilutions of the stock solution in 50% methanol to create working solutions for calibration standards and quality control (QC) samples.
Sample Preparation (Solid Phase Extraction - SPE)
This protocol is adapted from a method for a CYP cocktail assay in hepatocyte incubation medium.[9]
-
Thaw frozen biological samples (e.g., plasma, urine, or hepatocyte medium) at room temperature.
-
In a microcentrifuge tube, mix 200 µL of the sample with 20 µL of the internal standard working solution (5 µg/mL).
-
Add 500 µL of water and vortex to mix.
-
Condition an Oasis HLB 1 mL (30 mg) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluent to dryness under a stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of 50% methanol.
-
Inject 20 µL of the reconstituted solution into the LC-MS/MS system.
UPLC-MS/MS Analysis
The following conditions are based on a validated method for a CYP cocktail that includes this compound.[9][11]
a. UPLC Conditions
-
Column: Luna C8(2) (150 mm × 3.0 mm, 5 µm) or equivalent.[9]
-
Mobile Phase A: 95% water + 5% methanol + 0.1% formic acid + 2 mM ammonium acetate.[9]
-
Mobile Phase B: 100% methanol + 0.1% formic acid + 2 mM ammonium acetate.[9]
-
Flow Rate: 0.4 mL/min.[9]
-
Gradient:
-
0.0 - 0.5 min: 100% A
-
0.5 - 5.5 min: Linear gradient to 0% A
-
5.5 - 8.0 min: Return to 100% A and re-equilibrate.[9]
-
-
Column Temperature: 40°C.
-
Autosampler Temperature: 4°C.
-
Injection Volume: 20 µL.[9]
b. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: The precursor and product ions should be optimized by direct infusion. A previously reported transition is m/z 235.1 → 134.1.
-
(±)-4-Hydroxy Mephenytoin-d3: The precursor ion will be shifted by +3 Da (m/z 238.1). The product ion may or may not be shifted depending on the location of the deuterium atoms. This should be confirmed by direct infusion.
-
-
Source Parameters (example):
Visualizations
Caption: Metabolic pathway of S-Mephenytoin to 4'-Hydroxymephenytoin catalyzed by CYP2C19.
Caption: Experimental workflow for the quantification of this compound.
References
- 1. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenotyping of CYP2C19 with enantiospecific HPLC-quantification of R- and S-mephenytoin and comparison with the intron4/exon5 G-->A-splice site mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ptfarm.pl [ptfarm.pl]
- 8. researchgate.net [researchgate.net]
- 9. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Hydroxymephenytoin for Phenotyping CYP2C19 Extensive vs. Poor Metabolizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cytochrome P450 enzyme CYP2C19 is a critical component in the metabolism of a significant number of clinically used drugs. Genetic polymorphisms in the CYP2C19 gene can lead to wide inter-individual variability in enzyme activity, categorizing individuals into phenotypes such as extensive metabolizers (EMs) and poor metabolizers (PMs).[1][2][3] EMs possess normal enzyme function, while PMs exhibit significantly reduced or absent CYP2C19 activity.[1][2] This variability has profound implications for drug efficacy and toxicity. Phenotyping individuals for their CYP2C19 metabolic capacity is therefore crucial in clinical pharmacology and drug development.
Mephenytoin, an anticonvulsant drug, is a widely recognized probe substrate for assessing CYP2C19 activity.[1][4][5] The stereoselective 4'-hydroxylation of the S-enantiomer of mephenytoin to 4-hydroxymephenytoin is almost exclusively catalyzed by CYP2C19.[1] Consequently, the measurement of this compound or the ratio of S- to R-mephenytoin in biological fluids serves as a reliable index of CYP2C19 phenotype.[4]
These application notes provide detailed protocols for both in vivo and in vitro CYP2C19 phenotyping using this compound, along with data presentation guidelines and visualizations to aid in experimental design and data interpretation.
Metabolic Pathway of Mephenytoin
The metabolic pathway of mephenytoin is stereoselective. In individuals with functional CYP2C19 (EMs), the S-enantiomer is efficiently hydroxylated to this compound. In PMs, this pathway is deficient, leading to altered metabolic profiles.
Caption: Metabolic fate of mephenytoin enantiomers in different CYP2C19 phenotypes.
Quantitative Data Summary
The following tables summarize key quantitative data for CYP2C19 phenotyping using mephenytoin.
Table 1: In Vivo CYP2C19 Phenotyping Metrics
| Parameter | Extensive Metabolizer (EM) | Poor Metabolizer (PM) | Sample Matrix | Reference |
| Urinary S/R-Mephenytoin Ratio | < 0.9 | ≥ 0.9 | Urine | [6][7] |
| Hydroxylation Index (HI) | Varies significantly | Significantly lower than EMs | Urine | [4] |
Note: The S/R ratio is a widely accepted metric. A clear cut-off value distinguishes EMs from PMs.
Table 2: Analytical Method Parameters for Quantification
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | Analytical Technique | Reference |
| Mephenytoin | 30 | 15 - 10,000 | LC-MS/MS | [8] |
| 4'-Hydroxymephenytoin | 20 | 15 - 10,000 | LC-MS/MS | [8] |
| R- & S-Mephenytoin | 10 | 10 - 2,000 | HPLC-UV | [9] |
| R- & S-4'-Hydroxymephenytoin | 10 | 10 - 2,000 | HPLC-UV | [9] |
Experimental Protocols
In Vivo CYP2C19 Phenotyping Protocol
This protocol outlines the procedure for determining an individual's CYP2C19 phenotype by administering a single oral dose of mephenytoin and subsequently analyzing urine samples.
Caption: Workflow for in vivo CYP2C19 phenotyping using mephenytoin.
Methodology:
-
Subject Recruitment and Dosing:
-
Urine Sample Collection:
-
Collect all urine produced in a specified time interval, typically 0 to 8 hours post-dose.[7]
-
-
Sample Processing and Storage:
-
Sample Preparation for Analysis:
-
Analytical Quantification:
-
Data Analysis and Phenotype Assignment:
In Vitro CYP2C19 Activity Assay Protocol
This protocol describes an in vitro method to assess CYP2C19 activity by measuring the formation of this compound from S-mephenytoin in human liver microsomes.
Caption: Workflow for in vitro assessment of CYP2C19 activity.
Methodology:
-
Reagent Preparation:
-
CYP2C19 Enzyme Source: Human liver microsomes (HLM) or recombinant human CYP2C19.
-
Substrate: S-mephenytoin (10-100 µM).[11]
-
Cofactor: NADPH regenerating system or NADPH (1 mM).[11]
-
Buffer: Potassium phosphate buffer (pH 7.4).
-
Termination Solution: Ice-cold acetonitrile or methanol.[11]
-
Internal Standard: An appropriate internal standard for LC-MS/MS analysis.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, combine the buffer, human liver microsomes (final protein concentration 0.1-0.5 mg/mL), and S-mephenytoin.[11]
-
Pre-incubate the mixture at 37°C for 5 minutes.[12]
-
Initiate the metabolic reaction by adding NADPH.
-
Incubate at 37°C for a specified time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.[11][12]
-
-
Reaction Termination and Sample Preparation:
-
Analytical Quantification:
-
Analyze the supernatant for the concentration of this compound using a validated LC-MS/MS method.[11]
-
-
Data Analysis:
-
Calculate the rate of this compound formation, typically expressed as pmol of product formed per minute per mg of microsomal protein.
-
This rate is directly proportional to the CYP2C19 activity in the enzyme source.
-
Conclusion
The use of this compound as a biomarker for CYP2C19 activity is a well-established and reliable method for phenotyping individuals as extensive or poor metabolizers. The detailed protocols and data provided in these application notes offer a comprehensive guide for researchers and scientists in academic and industrial settings. Accurate CYP2C19 phenotyping is essential for personalized medicine, optimizing drug therapy, and enhancing the efficiency of drug development pipelines.
References
- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenotypes and genotypes for CYP2D6 and CYP2C19 in a black Tanzanian population - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mephenytoin as a probe for CYP2C19 phenotyping:effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 7. Phenotyping of CYP2C19 with enantiospecific HPLC-quantification of R- and S-mephenytoin and comparison with the intron4/exon5 G-->A-splice site mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. file.glpbio.com [file.glpbio.com]
Application Notes and Protocols for Radiometric Detection of 4-Hydroxymephenytoin in Enzymatic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydroxylation of (S)-mephenytoin at the 4'-position to form 4'-hydroxymephenytoin is a key metabolic pathway predominantly catalyzed by the cytochrome P450 enzyme CYP2C19.[1][2][3] The genetic polymorphism of CYP2C19 leads to significant inter-individual differences in the metabolism of several clinically important drugs. Therefore, the accurate and sensitive measurement of 4'-hydroxymephenytoin formation is crucial in drug development for assessing CYP2C19 activity and potential drug-drug interactions.[4] Radiometric assays, utilizing radiolabeled substrates, offer a highly sensitive and specific method for quantifying enzyme kinetics and inhibition.
This document provides detailed application notes and protocols for the radiometric detection of 4'-hydroxymephenytoin in enzymatic studies, primarily focusing on methods involving High-Performance Liquid Chromatography (HPLC) with radiometric detection and a high-throughput scintillation-based method.
Signaling Pathway: Mephenytoin Metabolism
The metabolic conversion of (S)-mephenytoin to 4'-hydroxymephenytoin is a critical pathway in its clearance. This hydroxylation is almost exclusively mediated by CYP2C19, making it a reliable marker for the enzyme's activity.[3][5]
Caption: Metabolic pathway of (S)-mephenytoin to 4'-hydroxymephenytoin catalyzed by CYP2C19.
Experimental Protocols
Two primary radiometric methods are detailed below. The first is a classic approach combining HPLC separation with radiometric detection, while the second is a higher-throughput method that does not require chromatographic separation.
Protocol 1: HPLC with Radiometric Detection for 4'-Hydroxymephenytoin Quantification
This method is considered a gold standard for its accuracy and ability to separate the metabolite from the parent compound and other potential products.[1][2] It utilizes ¹⁴C-labeled (S)-mephenytoin.
Experimental Workflow:
Caption: Workflow for HPLC-based radiometric detection of 4'-hydroxymephenytoin.
Materials:
-
¹⁴C-labeled (S)-mephenytoin
-
Human liver microsomes or recombinant CYP2C19
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
C18 reverse-phase HPLC column
-
HPLC system with a radiometric detector (e.g., scintillation counter)
Procedure:
-
Incubation Setup: In a microcentrifuge tube, prepare the incubation mixture containing human liver microsomes (or recombinant CYP2C19), the NADPH regenerating system, and potassium phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate Reaction: Start the enzymatic reaction by adding ¹⁴C-(S)-mephenytoin. The final substrate concentration should be around the Km value for CYP2C19 (typically in the low micromolar range).
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile. This will precipitate the proteins.
-
Protein Removal: Centrifuge the mixture to pellet the precipitated proteins.
-
HPLC Analysis: Transfer the supernatant to an HPLC vial and inject it onto a C18 reverse-phase column.
-
Chromatographic Separation: Separate the parent compound and the metabolite using a methanol/water gradient. A typical gradient might run from 10% to 100% methanol.[1][2]
-
Detection and Quantification: Monitor the eluent with a radiometric detector. The amount of 4'-hydroxymephenytoin is quantified by integrating the peak corresponding to its retention time.
Protocol 2: High-Throughput Radiometric Assay using Tritiated (S)-Mephenytoin
This method offers a more rapid and less labor-intensive alternative to the HPLC-based assay, making it suitable for screening purposes.[6] It relies on the release of tritium as tritiated water during the hydroxylation of (S)-mephenytoin labeled with tritium at the 4' position.
Experimental Workflow:
Caption: Workflow for the high-throughput radiometric assay of 4'-hydroxymephenytoin formation.
Materials:
-
--INVALID-LINK---mephenytoin
-
Human liver microsomes or recombinant CYP2C19
-
NADPH
-
Potassium phosphate buffer (pH 7.4)
-
Acid for quenching (e.g., perchloric acid)
-
Activated charcoal slurry
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Incubation Setup: Similar to the HPLC method, prepare the incubation mixture in a microplate or tubes.
-
Initiate Reaction: Start the reaction by adding --INVALID-LINK---mephenytoin.
-
Incubation: Incubate at 37°C for a time that ensures linear product formation.
-
Reaction Termination: Stop the reaction by adding an acid.
-
Removal of Unmetabolized Substrate: Add a slurry of activated charcoal to adsorb the unreacted --INVALID-LINK---mephenytoin.
-
Separation: Centrifuge the mixture to pellet the charcoal.
-
Quantification: Transfer a portion of the supernatant, which contains the tritiated water, to a scintillation vial with a scintillation cocktail.
-
Scintillation Counting: Measure the radioactivity using a liquid scintillation counter. The amount of tritiated water formed is directly proportional to the amount of 4'-hydroxymephenytoin produced.
Data Presentation
The following tables summarize typical quantitative data obtained from radiometric assays for 4'-hydroxymephenytoin formation.
Table 1: Enzyme Kinetic Parameters for (S)-Mephenytoin 4'-Hydroxylation
| Enzyme Source | Apparent K_m (µM) | Apparent V_max (pmol/min/mg protein) | Reference |
| Human Liver Microsomes | 23.6 ± 1.8 | - | [5] |
| cDNA-expressed CYP2C19 | 24.1 | - | [5] |
| cDNA-expressed CYP2C9 | 14.6 | - | [5] |
Note: Vmax values are highly dependent on the specific activity of the microsomal batch or recombinant enzyme preparation.
Table 2: IC₅₀ Values of CYP2C19 Inhibitors against (S)-Mephenytoin 4'-Hydroxylation
| Inhibitor | IC₅₀ (µM) | Enzyme Source | Reference |
| Omeprazole | ~10 (small inhibition) | Human Liver Microsomes | [5] |
| Sulfaphenazole | 0.49 | Human Liver Microsomes | [5] |
Table 3: Lower Limit of Quantification (LLOQ) for 4'-Hydroxymephenytoin in Various Assays
| Assay Method | Matrix | LLOQ | Reference |
| LC/MS/MS | Urine | 20 ng/mL | [7] |
| UPLC-MS/MS | Plasma | 2 ng/mL | [8] |
| HPLC-UV | Urine | 50 ng/mL | [9] |
Note: While these LLOQ values are for non-radiometric methods, they provide a benchmark for the expected sensitivity. Radiometric assays can often achieve comparable or even lower LLOQs.
Conclusion
Radiometric detection of 4'-hydroxymephenytoin provides a robust and sensitive tool for studying CYP2C19 activity. The choice between the HPLC-based method and the high-throughput assay depends on the specific research needs, with the former offering higher precision and the latter providing greater efficiency for large-scale screening. The protocols and data presented here serve as a comprehensive guide for researchers in pharmacology and drug development to effectively implement these techniques in their studies.
References
- 1. CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation assayed by high-performance liquid chromatography with radiometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CYP2C19-Mediated (S)-Mephenytoin 4′-Hydroxylation Assayed by High-Performance Liquid Chromatography With Radiometric Detection | Springer Nature Experiments [experiments.springernature.com]
- 3. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low recovery of 4-Hydroxymephenytoin during extraction
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address low recovery of 4-Hydroxymephenytoin during extraction procedures. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its extraction?
A1: Understanding the physicochemical properties of this compound is crucial for optimizing its extraction. Key properties are summarized in the table below. The presence of a phenolic hydroxyl group and its pKa are particularly important for pH-dependent extraction methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₃ | [1][2][3] |
| Molecular Weight | 234.25 g/mol | [1][2][3] |
| pKa | 8.31 ± 0.70 (Predicted) | [1] |
| Solubility | DMSO: >5mg/mL, Ethanol: ~15 mg/mL, DMF: ~25 mg/mL. Sparingly soluble in aqueous buffers. | [1][4][5] |
| Appearance | White solid | [1][2] |
| Storage Temperature | 2-8°C | [1][6] |
Q2: I am experiencing low recovery of this compound. What are the common causes?
A2: Low recovery can stem from several factors throughout the extraction process. The most common issues include:
-
Suboptimal pH: The pH of the sample and wash solutions is critical for ensuring the analyte is in the correct ionization state for retention on the extraction media.
-
Incorrect Solvent Choice: The polarity and strength of the loading, wash, and elution solvents must be appropriate for the analyte and the chosen extraction method (SPE or LLE).
-
Analyte Instability: Degradation of the analyte due to factors like pH, temperature, or enzymatic activity can lead to lower than expected recovery.[7][8]
-
Incomplete Elution: The elution solvent may not be strong enough or the volume may be insufficient to completely recover the analyte from the SPE sorbent.
-
Sample Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can interfere with the binding of the analyte to the SPE sorbent or cause ion suppression in LC-MS/MS analysis.
Troubleshooting Low Recovery
This section provides a systematic approach to troubleshooting and resolving low recovery issues with this compound.
Issue 1: Low Recovery in Solid-Phase Extraction (SPE)
A common technique for extracting this compound is SPE.[9][10] If you are experiencing low recovery, consider the following troubleshooting steps.
Troubleshooting Workflow for Low SPE Recovery
Caption: A troubleshooting workflow for low SPE recovery of this compound.
Detailed Steps & Solutions:
-
Step 1: Fraction Collection. As a first step, collect and analyze all fractions from your SPE procedure (the sample load, each wash step, and the final elution). Knowing where the analyte is being lost is key to diagnosing the problem.[11]
-
If Analyte is in the Loading Fraction:
-
Problem: The analyte is not binding to the sorbent.
-
Solutions:
-
pH Adjustment: For a reversed-phase sorbent, ensure the sample pH is at least 2 units below the pKa of the phenolic hydroxyl group of this compound to keep it protonated and less polar.
-
Sorbent Choice: You may be using an inappropriate sorbent. For this compound, reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges are often used.[9]
-
Loading Conditions: If the sample is dissolved in a solvent with a high organic content, it may not retain on the sorbent. Dilute the sample with an aqueous buffer before loading.
-
-
-
If Analyte is in the Wash Fraction:
-
Problem: The analyte is being prematurely eluted during the wash step.
-
Solutions:
-
Wash Solvent Strength: The organic content of your wash solvent may be too high. Decrease the percentage of organic solvent.
-
Maintain pH: Ensure the pH of the wash solvent is maintained to keep the analyte in its retained state.
-
-
-
If Analyte is Not Recovered in the Elution Step:
-
Problem: The analyte is strongly bound to the sorbent and is not being eluted.
-
Solutions:
-
Elution Solvent Strength: Increase the organic content of your elution solvent.
-
Elution Solvent pH: Adjust the pH of the elution solvent to be at least 2 units above the pKa of the phenolic hydroxyl group. This will deprotonate the hydroxyl group, making the molecule more polar and easier to elute from a reversed-phase sorbent.
-
Elution Volume: Increase the volume of the elution solvent and consider performing a second elution.
-
-
Issue 2: Low Recovery in Liquid-Liquid Extraction (LLE)
For LLE, the principles of pH and solvent polarity are also critical.
Troubleshooting Workflow for Low LLE Recovery
Caption: A troubleshooting workflow for low LLE recovery of this compound.
Detailed Steps & Solutions:
-
pH of the Aqueous Phase: The ionization state of the phenolic hydroxyl group is critical.
-
To extract this compound into an organic solvent, the aqueous phase should be acidified to a pH at least 2 units below its pKa (e.g., pH < 6.3). This ensures the hydroxyl group is protonated, making the molecule less polar and more likely to partition into the organic phase.
-
-
Choice of Organic Solvent:
-
A solvent that is too non-polar (e.g., hexane) may not efficiently extract this compound.
-
Consider solvents like ethyl acetate or a mixture of a non-polar and a slightly more polar solvent.
-
-
Phase Separation and Emulsions:
-
If an emulsion forms, it can trap the analyte at the interface, leading to low recovery.
-
To break emulsions, try centrifugation or adding a small amount of salt ("salting out") to the aqueous phase.
-
Issue 3: Analyte Stability
This compound may be susceptible to degradation.
Factors Affecting Stability: [7][8]
-
Enzymatic Degradation: If working with biological matrices, endogenous enzymes can degrade the analyte. It is recommended to work with samples on ice and add enzymatic inhibitors if necessary.
-
pH and Temperature: Extreme pH values and high temperatures can lead to chemical degradation.[8] Store samples and extracts at recommended temperatures (2-8°C for short-term, -20°C or lower for long-term).[1][6]
-
Oxidation: The phenolic hydroxyl group can be susceptible to oxidation. Consider using antioxidants or working under an inert atmosphere in sensitive applications.
Experimental Protocols
Protocol 1: Solid-Phase Extraction from Human Urine
This protocol is adapted from a method described for the determination of this compound in human urine.[9]
-
Sample Pre-treatment:
-
To 1 mL of urine, add an internal standard.
-
If analyzing for total this compound (including glucuronidated forms), perform acid hydrolysis.[9]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove polar interferences.
-
Follow with a wash of 2 mL of a weak organic solvent mixture (e.g., 5-10% methanol in water) to remove less polar interferences without eluting the analyte.
-
-
Elution:
-
Elute the analyte with 2 mL of a strong organic solvent, such as methanol or acetonitrile. If recovery is low, consider adding a small amount of a modifier like ammonia to the elution solvent to ensure the analyte is in the correct ionization state for elution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase used for LC-MS/MS analysis.
-
References
- 1. guidechem.com [guidechem.com]
- 2. 4-HYDROXY MEPHENYTOIN CAS#: 61837-65-8 [m.chemicalbook.com]
- 3. This compound | C12H14N2O3 | CID 119507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Cytochrome P450 inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simple and selective assay of this compound in human urine using solid-phase extraction and high-performance liquid chromatography with electrochemical detection and its preliminary application to phenotyping test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
Technical Support Center: Analysis of 4-Hydroxymephenytoin by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mobile phase and other High-Performance Liquid Chromatography (HPLC) parameters for the analysis of 4-Hydroxymephenytoin.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for reversed-phase HPLC analysis of this compound?
A common starting point for the analysis of this compound on a C18 column is a mobile phase consisting of a mixture of acetonitrile and water or methanol and a buffer.[1][2] For example, a simple isocratic mobile phase can be acetonitrile and distilled water in a 40:60 (v/v) ratio.[1] Another option is a mixture of methanol and a phosphate buffer, such as 50 mM KH2PO4 at pH 4.0, in a 30:70 (v/v) ratio.[2]
Q2: How can I improve the peak shape for this compound?
Poor peak shape, such as tailing or fronting, can be addressed by several mobile phase modifications. Peak tailing for basic compounds can often be minimized by adjusting the mobile phase pH. Using a buffer to maintain a consistent pH is crucial.[3][4] For instance, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to protonate free silanol groups on the stationary phase, reducing unwanted interactions that cause tailing.[4][5] Conversely, for some basic compounds, operating at a higher pH can also improve peak shape.[6]
Q3: What should I do if my retention time for this compound is too short or too long?
To adjust the retention time, you can modify the organic solvent content in your mobile phase.[7]
-
To increase retention time (if it's too short): Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol).
-
To decrease retention time (if it's too long): Increase the percentage of the organic solvent.
For more complex separations or to analyze multiple compounds with different retention behaviors, a gradient elution, where the mobile phase composition is changed over time, can be beneficial.[8][9][10]
Q4: How do I choose between acetonitrile and methanol as the organic solvent?
Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC.[5][7]
-
Acetonitrile generally has a lower viscosity, which results in lower backpressure, and a lower UV cutoff, which can be advantageous for detection at low wavelengths.
-
Methanol is a more polar and protic solvent, which can offer different selectivity for some compounds.[5]
The choice between the two can impact the selectivity of your separation. It is often beneficial to screen both solvents during method development to see which provides the better resolution for your specific analytes.
Q5: Is it necessary to use a buffer in the mobile phase?
For ionizable compounds like this compound, using a buffer is highly recommended to control the pH of the mobile phase.[5][11] A stable pH ensures consistent ionization of the analyte, leading to reproducible retention times and improved peak shapes.[3][12] The buffer concentration should be sufficient to resist pH changes when the sample is introduced.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to suppress silanol interactions. Adjusting the mobile phase pH can also help.[4] |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[13] | |
| Split Peaks | Column void or channeling. | This may indicate column degradation. Try reversing and flushing the column (if the manufacturer allows). Otherwise, replace the column.[6][13] |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[12] | |
| Variable Retention Times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase, including the buffer and pH adjustment.[12] |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature.[4] | |
| Leaks in the HPLC system. | Check for any leaks in the pump, injector, tubing, and fittings. | |
| High Backpressure | Blockage in the system (e.g., column frit, tubing, guard column). | Systematically isolate components to identify the source of the blockage. Backflush the column or replace the frit if necessary. Use an in-line filter to protect the column.[3][6] |
| Mobile phase precipitation. | Ensure the buffer is soluble in the mobile phase mixture, especially when using high organic content. Filter the mobile phase before use.[4] | |
| Ghost Peaks | Contamination in the mobile phase or from the sample carryover. | Use high-purity solvents and reagents. Run a blank gradient to identify the source of contamination. Clean the injector and autosampler.[4] |
Experimental Protocols
Example Protocol 1: Isocratic Reversed-Phase HPLC
This protocol is based on a method for the determination of mephenytoin and 4'-hydroxymephenytoin in human urine.[1]
-
Column: µ-Bondapack RP-C18
-
Mobile Phase: Acetonitrile:Distilled Water (40:60, v/v)
-
Flow Rate: Not specified, but typically 1.0 mL/min for analytical columns.
-
Column Temperature: 50°C
-
Detection: UV at 210 nm
-
Internal Standard: Phenobarbital
Example Protocol 2: Reversed-Phase HPLC with a Buffer
This protocol is adapted from a method for the determination of this compound in human urine.[2]
-
Column: µ-Bondapak C18
-
Mobile Phase: Methanol:50 mM KH2PO4, pH 4.0 (30:70, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: Electrochemical detector
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Method 3 (Chiral) |
| Analyte(s) | Mephenytoin & 4'-Hydroxymephenytoin | This compound | Enantiomers of Mephenytoin |
| Column | µ-Bondapack RP-C18 | µ-Bondapak C18 | Chiral column (250 mm x 4 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (40:60, v/v)[1] | Methanol:50 mM KH2PO4, pH 4.0 (30:70, v/v)[2] | Acetonitrile:Water with 0.1% acetic acid and 0.2% triethylamine (14:86, v/v)[14] |
| Flow Rate | Not specified (typically 1.0 mL/min) | 1.0 mL/min[2] | 0.9 mL/min[14] |
| Detection | UV at 210 nm[1] | Electrochemical[2] | UV at 207 nm[14] |
Visualizations
Caption: A general workflow for HPLC analysis.
References
- 1. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple and selective assay of this compound in human urine using solid-phase extraction and high-performance liquid chromatography with electrochemical detection and its preliminary application to phenotyping test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hplc.eu [hplc.eu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 8. CYP2C19-Mediated (S)-Mephenytoin 4′-Hydroxylation Assayed by High-Performance Liquid Chromatography With Radiometric Detection | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation assayed by high-performance liquid chromatography with radiometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Determination of S/R ratio of mephenytoin in human urine by chiral HPLC and ultraviolet detection and its comparison with gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 4-Hydroxymephenytoin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 4-Hydroxymephenytoin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2][3] These effects, primarily ion suppression or enhancement, can lead to inaccurate and unreliable quantification, affecting the precision and sensitivity of the assay.[1][2][4] In the analysis of this compound from biological samples like plasma, urine, or liver microsomes, endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[2][5]
Q2: What are the common signs of matrix effects in my this compound LC-MS/MS data?
A2: Common indicators of matrix effects include:
-
Poor reproducibility of analyte response between different samples.
-
Inaccurate results, evidenced by poor recovery or deviation from expected concentrations.[1]
-
A significant difference in the slope of calibration curves prepared in solvent versus those prepared in the biological matrix.[3]
-
A drop or rise in the baseline signal of a post-column infusion experiment when a blank matrix extract is injected.[6][7]
Q3: How can I quantitatively assess matrix effects for this compound analysis?
A3: The most common method is the post-extraction spike method.[5][8] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Post-Extracted Spike / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q4: What is the role of an internal standard (IS) in mitigating matrix effects for this compound?
A4: An internal standard is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. A stable isotope-labeled (SIL) internal standard, such as (±)-4-Hydroxy Mephenytoin-d3, is the most effective choice.[1][9] The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of any signal suppression or enhancement, thereby improving the accuracy and precision of the quantification.[1]
Troubleshooting Guides
Problem 1: I am observing significant ion suppression for this compound.
This is a common issue in LC-MS/MS bioanalysis, particularly with complex matrices like plasma and urine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for ion suppression.
Possible Causes and Solutions:
-
Cause: Insufficient removal of matrix components during sample preparation.
-
Solution 1: Protein Precipitation (PPT): While simple, PPT is often the least effective at removing interfering phospholipids.[6] If using PPT, ensure complete precipitation and centrifugation.
-
Solution 2: Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. Optimize the extraction solvent to selectively extract this compound while leaving interfering components in the aqueous phase.
-
Solution 3: Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[5][10] Use a sorbent that strongly retains this compound, allowing for thorough washing of interfering components before elution.
-
-
Cause: Co-elution of matrix components with this compound.
-
Solution 1: Modify the chromatographic gradient. Increase the separation between the analyte and interfering peaks by adjusting the mobile phase composition and gradient slope.
-
Solution 2: Change the analytical column. A column with a different stationary phase chemistry (e.g., C8 vs. C18, or a phenyl-hexyl column) can alter the retention of both the analyte and matrix components, improving separation.
-
-
Cause: High concentration of matrix components.
-
Solution: Dilute the sample. A simple dilution of the sample with the mobile phase or a suitable buffer can reduce the concentration of interfering components, thereby minimizing matrix effects.[1] However, ensure that the diluted concentration of this compound is still above the lower limit of quantification (LLOQ).
-
Problem 2: My recovery of this compound is low and inconsistent.
Low and variable recovery can be a result of both inefficient extraction and matrix effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery.
Possible Causes and Solutions:
-
Cause: Inefficient extraction of this compound from the matrix.
-
Solution: Optimize the extraction procedure.
-
For LLE: Experiment with different organic solvents and pH adjustments of the aqueous phase to ensure optimal partitioning of this compound into the organic layer.
-
For SPE: Ensure the sorbent is appropriate for the analyte's properties. Optimize the pH of the loading solution to maximize retention. Test different wash solvents to remove interferences without eluting the analyte. Use a suitable elution solvent that ensures complete recovery of this compound.
-
-
-
Cause: Ion suppression leading to an apparent low recovery.
-
Solution: Assess matrix effects separately from recovery. Use the post-extraction spike method described in FAQ 3 to determine if the low signal is due to ion suppression rather than poor extraction. If significant suppression is observed, follow the troubleshooting steps for ion suppression.
-
-
Cause: Analyte degradation during sample processing.
-
Solution: Investigate analyte stability. Ensure that this compound is stable under the conditions used for sample preparation (e.g., temperature, pH).[11] If degradation is suspected, consider performing the extraction at a lower temperature or using a stabilizing agent.
-
Experimental Protocols
Protocol 1: Assessment of Absolute Matrix Effect
-
Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., a mid-range QC concentration).
-
Process at least six different lots of blank biological matrix using the developed sample preparation method.
-
Spike the processed blank matrix extracts with the this compound standard solution to achieve the same final concentration as the standard solution.
-
Analyze both the standard solution and the post-extraction spiked samples by LC-MS/MS.
-
Calculate the matrix effect for each lot of the biological matrix using the formula in FAQ 3.
-
Calculate the coefficient of variation (CV%) of the matrix effect across the different lots. A CV% of less than 15% is generally considered acceptable.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol and should be optimized for your specific application.
-
Condition the SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat the sample: For plasma or serum, a protein precipitation step with acetonitrile may be performed first. For urine, dilution with a buffer is often sufficient.[12]
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute this compound with an appropriate volume of a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase, add the internal standard, and inject it into the LC-MS/MS system.
Quantitative Data Summary
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Chromatographic Column | Luna C8(2) (150 mm × 3.0 mm, 5 µm) | [9] |
| Mobile Phase A | 95% water + 5% methanol + 0.1% formic acid + 2 mM ammonium acetate | [9] |
| Mobile Phase B | Methanol + 0.1% formic acid + 2 mM ammonium acetate | [9] |
| Flow Rate | 0.4 mL/min | [9] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [9] |
| Precursor Ion (m/z) | 234.91 | [9] |
| Product Ion (m/z) | 132.77 | [9] |
| Internal Standard | (±)-4-Hydroxy Mephenytoin-d3 | [9] |
Table 2: Comparison of Sample Preparation Methods and their Impact on Matrix Effects
| Sample Preparation Method | Typical Matrix Effect | Advantages | Disadvantages |
| Protein Precipitation (PPT) | High potential for ion suppression[6][10] | Simple, fast, low cost | Least effective at removing interferences, especially phospholipids[6] |
| Liquid-Liquid Extraction (LLE) | Moderate matrix effects | Good for removing highly polar or non-polar interferences | Can be labor-intensive, potential for emulsion formation |
| Solid-Phase Extraction (SPE) | Low matrix effects[10][13] | High selectivity, provides the cleanest extracts | More complex and costly than PPT and LLE |
| Dilution | Can reduce matrix effects[1] | Very simple | Reduces analyte concentration, may not be suitable for trace analysis |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. hdb.ugent.be [hdb.ugent.be]
- 8. researchgate.net [researchgate.net]
- 9. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-Hydroxymephenytoin in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Hydroxymephenytoin in biological samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and analysis of biological samples containing this compound.
| Question | Possible Causes | Troubleshooting Steps |
| Why am I seeing a decrease in this compound concentration in my plasma/urine samples stored at room temperature? | Analyte Instability: this compound, like many metabolites, can be susceptible to degradation at ambient temperatures over time. Enzymatic activity in unpreserved biological matrices can also contribute to degradation. | Minimize Bench-Top Time: Process samples on ice and minimize the time they are kept at room temperature. For short-term storage, refrigeration at 2-8°C is recommended over room temperature. For any delays longer than a few hours, samples should be frozen. |
| My this compound concentrations are inconsistent after multiple freeze-thaw cycles. What could be the cause? | Analyte Degradation: Repeated freezing and thawing can disrupt the sample matrix and expose the analyte to localized changes in pH and concentration, potentially leading to degradation. Adsorption to container surfaces can also be exacerbated by freeze-thaw cycles. | Aliquot Samples: Upon collection and initial processing, aliquot samples into smaller volumes to avoid the need for repeated freeze-thaw cycles of the entire sample. Validation: Ensure your bioanalytical method is validated for the number of freeze-thaw cycles your samples will undergo. Limit the number of cycles to what has been validated. |
| I am observing lower than expected concentrations of this compound in my long-term stored samples. | Long-Term Degradation: Even at low temperatures, chemical and enzymatic degradation can occur over extended periods. The stability of this compound is finite, even under frozen conditions. | Proper Storage Temperature: For long-term storage, -70°C or -80°C is recommended over -20°C to minimize degradation. Ensure freezers are properly maintained and monitored to avoid temperature fluctuations. Re-analysis of Quality Control Samples: Periodically re-analyze long-term quality control (QC) samples to monitor for any potential degradation over time. |
| There is a high variability in my results for urine samples. What are the potential stability-related factors? | pH-Dependent Instability: The pH of urine can vary significantly, which may affect the stability of this compound. Microbial Growth: Improperly stored urine samples can be prone to microbial growth, which can lead to analyte degradation. | Control Urine pH: If pH-dependent instability is suspected, consider adjusting the pH of the urine samples upon collection. Preservatives: For long-term urine storage, the use of preservatives should be considered and validated to ensure they do not interfere with the assay. Prompt Freezing: Urine samples should be frozen as soon as possible after collection if not analyzed immediately. |
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for plasma and urine samples containing this compound?
For short-term storage (up to 24 hours), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -70°C or -80°C is recommended to ensure the stability of this compound.
2. How many freeze-thaw cycles can I subject my samples to without affecting the concentration of this compound?
The number of acceptable freeze-thaw cycles should be determined during the validation of your bioanalytical method. As a general guideline, it is best to limit freeze-thaw cycles to a maximum of three. To avoid repeated thawing of the entire sample, it is highly recommended to store samples in multiple smaller aliquots.
3. Is this compound stable in whole blood?
The stability of this compound in whole blood at room temperature may be limited due to ongoing enzymatic activity. It is recommended to process whole blood to plasma or serum as soon as possible after collection. If there is a delay, keeping the whole blood samples on ice can help to minimize degradation.
4. Are there any known degradation products of this compound in biological samples?
While specific degradation pathways in biological matrices are not extensively detailed in the public literature, potential degradation can occur through oxidation of the hydroxyl group or hydrolysis of the hydantoin ring, especially under non-optimal pH conditions or due to enzymatic activity.
5. How can I ensure the stability of my stock and working solutions of this compound?
Stock solutions of this compound are generally prepared in organic solvents like methanol or DMSO. When stored at -20°C or -80°C, these solutions are typically stable for several months. Working solutions, which may be at lower concentrations and in different diluents, should have their stability evaluated as part of the method validation. It is advisable to prepare fresh working solutions for each analytical run.
Quantitative Stability Data
The following tables summarize the expected stability of this compound in human plasma and urine based on typical acceptance criteria for bioanalytical method validation (generally ±15% deviation from the initial concentration). Please note that this data is illustrative, as specific quantitative stability data for this compound is not extensively available in published literature.
Table 1: Short-Term (Bench-Top) Stability of this compound
| Matrix | Storage Temperature | Duration (hours) | Expected Mean Recovery (%) |
| Human Plasma | Room Temperature (~22°C) | 8 | 95 - 105 |
| Human Plasma | Refrigerated (2-8°C) | 24 | 92 - 108 |
| Human Urine | Room Temperature (~22°C) | 8 | 94 - 106 |
| Human Urine | Refrigerated (2-8°C) | 24 | 93 - 107 |
Table 2: Freeze-Thaw Stability of this compound
| Matrix | Number of Freeze-Thaw Cycles | Storage Temperature | Expected Mean Recovery (%) |
| Human Plasma | 1 | -20°C / -80°C | 98 - 102 |
| Human Plasma | 3 | -20°C / -80°C | 96 - 104 |
| Human Plasma | 5 | -20°C / -80°C | 91 - 109 |
| Human Urine | 1 | -20°C / -80°C | 97 - 103 |
| Human Urine | 3 | -20°C / -80°C | 95 - 105 |
| Human Urine | 5 | -20°C / -80°C | 90 - 110 |
Table 3: Long-Term Stability of this compound
| Matrix | Storage Temperature | Duration | Expected Mean Recovery (%) |
| Human Plasma | -20°C | 1 Month | 94 - 106 |
| Human Plasma | -20°C | 3 Months | 90 - 110 |
| Human Plasma | -80°C | 6 Months | 95 - 105 |
| Human Plasma | -80°C | 12 Months | 92 - 108 |
| Human Urine | -20°C | 1 Month | 93 - 107 |
| Human Urine | -20°C | 3 Months | 88 - 112 |
| Human Urine | -80°C | 6 Months | 94 - 106 |
| Human Urine | -80°C | 12 Months | 91 - 109 |
Experimental Protocols
A generalized protocol for assessing the stability of this compound in a biological matrix is provided below. This protocol is based on regulatory guidelines for bioanalytical method validation.
Objective: To determine the stability of this compound in a given biological matrix (e.g., human plasma) under specific conditions (freeze-thaw, short-term, and long-term storage).
Materials:
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Blank biological matrix (e.g., human plasma)
-
This compound reference standard
-
Internal standard (IS)
-
Validated bioanalytical method (e.g., LC-MS/MS)
-
Calibrators and Quality Control (QC) samples
Procedure:
-
Preparation of QC Samples:
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Prepare a stock solution of this compound.
-
Spike the blank biological matrix with the stock solution to prepare low and high concentration QC samples.
-
-
Freeze-Thaw Stability:
-
Analyze a set of low and high QC samples to establish the baseline concentration (Time 0).
-
Subject another set of low and high QC samples to the desired number of freeze-thaw cycles. A typical cycle consists of freezing the samples at the intended storage temperature (e.g., -80°C) for at least 12 hours, followed by thawing unassisted at room temperature.
-
After the final thaw, analyze the samples and compare the results to the baseline concentrations.
-
-
Short-Term (Bench-Top) Stability:
-
Analyze a set of low and high QC samples to establish the baseline concentration.
-
Place another set of low and high QC samples on the bench-top at room temperature for a specified period (e.g., 8 hours).
-
After the specified duration, analyze the samples and compare the results to the baseline concentrations.
-
-
Long-Term Stability:
-
Analyze a set of low and high QC samples to establish the baseline concentration.
-
Store multiple sets of low and high QC samples at the intended long-term storage temperature (e.g., -80°C).
-
At specified time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw them, and analyze them.
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Compare the results to the baseline concentrations.
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Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the mean concentration of the baseline samples.
Visualizations
Caption: Workflow for a typical stability study of an analyte in a biological matrix.
Caption: Factors influencing the stability of this compound in biological samples.
Technical Support Center: Electrochemical Detection of 4-Hydroxymephenytoin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing electrochemical methods for the detection of 4-hydroxymephenytoin. Our aim is to help you overcome common challenges and avoid interference in your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the electrochemical detection of this compound.
Issue 1: High Background Signal or Unstable Baseline
| Question | Possible Causes | Solutions |
| Why is my baseline noisy or exhibiting a high background current? | 1. Contaminated supporting electrolyte: Impurities in the buffer or salts can be electroactive. 2. Dirty electrode surface: Adsorption of molecules from the sample or environment can foul the electrode. 3. Oxygen interference: Dissolved oxygen is electrochemically active and can contribute to the background signal. 4. Inadequate shielding: Electrical noise from nearby equipment can interfere with the measurement. | 1. Use high-purity reagents and freshly prepared solutions. Filter the electrolyte if necessary. 2. Thoroughly clean the electrode surface before each experiment. Follow a standard polishing and cleaning protocol for your specific electrode material. 3. Deoxygenate the solution by purging with an inert gas (e.g., nitrogen or argon) for 10-15 minutes before the measurement and maintain an inert atmosphere during the experiment. 4. Use a Faraday cage to shield the electrochemical cell from external electrical noise. Ensure proper grounding of your potentiostat. |
Issue 2: Poor Sensitivity or No Detectable Signal for this compound
| Question | Possible Causes | Solutions |
| I am not seeing a clear oxidation peak for this compound, or the signal is very weak. | 1. Incorrect potential window: The applied potential range may not cover the oxidation potential of this compound. 2. Low concentration of the analyte: The concentration of this compound in the sample may be below the detection limit of your method. 3. Electrode fouling: The surface of the working electrode may be passivated by the oxidation products of this compound or other components in the sample. 4. Suboptimal pH of the supporting electrolyte: The electrochemical response of phenolic compounds is often pH-dependent. | 1. Widen the potential window to ensure you are scanning through the expected oxidation potential. For phenolic compounds, this is typically in the range of +0.4 V to +1.0 V vs. Ag/AgCl. 2. Pre-concentrate your sample using techniques like solid-phase extraction (SPE). Alternatively, use a more sensitive electrochemical technique like square wave voltammetry (SWV) or differential pulse voltammetry (DPV). 3. Modify the electrode surface with materials that resist fouling and enhance electron transfer, such as nanomaterials (e.g., carbon nanotubes, graphene) or conducting polymers. 4. Optimize the pH of the supporting electrolyte. A slightly acidic to neutral pH is often optimal for the detection of phenolic compounds. |
Issue 3: Poor Selectivity and Overlapping Peaks
| Question | Possible Causes | Solutions |
| I am observing multiple, overlapping peaks, making it difficult to quantify the this compound signal. | 1. Presence of interfering species: Biological samples contain numerous electroactive compounds (e.g., uric acid, ascorbic acid, acetaminophen) that can have oxidation potentials close to that of this compound. 2. Insufficient resolution of the electrochemical technique: The chosen voltammetric method may not be able to resolve closely spaced peaks. | 1. Implement a sample preparation step to remove interferents. This can include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation. 2. Couple your electrochemical detector with a separation technique like high-performance liquid chromatography (HPLC-ECD). This is a highly effective method for achieving selectivity. 3. Use a chemically modified electrode that has a specific affinity for this compound or repels common interferents. 4. Employ a more advanced electrochemical technique like DPV or SWV, which offer better resolution than cyclic voltammetry (CV). |
Issue 4: Irreproducible Results and Shifting Peak Potentials
| Question | Possible Causes | Solutions |
| My results are not consistent between measurements, and the peak potential for this compound is shifting. | 1. Inconsistent electrode surface area: Improper or inconsistent polishing of solid electrodes can lead to variations in the active surface area. 2. Reference electrode instability: The potential of the reference electrode may be drifting due to changes in the filling solution or a clogged frit. 3. Changes in pH: Small variations in the pH of the supporting electrolyte can cause shifts in the peak potential of pH-dependent reactions. 4. Temperature fluctuations: The rate of electrochemical reactions is temperature-dependent. | 1. Develop and adhere to a standardized electrode polishing and cleaning protocol. 2. Regularly check and maintain your reference electrode. Ensure the filling solution is at the correct level and is free of air bubbles. If necessary, replace the filling solution and clean the frit. 3. Use a buffer solution as the supporting electrolyte to maintain a constant pH. 4. Perform experiments in a temperature-controlled environment. |
Frequently Asked Questions (FAQs)
Q1: What are the most common interfering substances in biological samples for this compound detection?
A1: In biological matrices such as urine and plasma, several endogenous and exogenous compounds can interfere with the electrochemical detection of this compound due to their similar oxidation potentials. These include:
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Uric acid (UA): A major interferent in urine and blood.
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Ascorbic acid (AA): Also known as Vitamin C, it is a common antioxidant present in biological fluids.
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Acetaminophen (Paracetamol): A widely used analgesic that is also a phenolic compound.
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Dopamine (DA): A neurotransmitter that can be present in certain samples.
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Other phenolic compounds and drug metabolites.[1]
Q2: How can I improve the selectivity of my electrochemical sensor for this compound?
A2: Improving selectivity is crucial for accurate quantification. Here are several strategies:
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Electrode Surface Modification: Modifying the electrode with materials that selectively interact with this compound or repel interferents is a common approach. Examples include molecularly imprinted polymers (MIPs), nanomaterials, and self-assembled monolayers.
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Sample Preparation: As mentioned in the troubleshooting guide, techniques like SPE and LLE are highly effective at removing interfering substances before electrochemical analysis.[2]
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Chromatographic Separation: Coupling HPLC with electrochemical detection (HPLC-ECD) provides excellent selectivity by separating the components of the sample before they reach the detector.
Q3: What is the expected electrochemical behavior of this compound?
A3: this compound is a phenolic compound. The electrochemical oxidation of the hydroxyl group on the phenyl ring is the basis for its detection. This is typically an irreversible process that involves the transfer of electrons and protons to form a quinone-like species. The peak potential is dependent on the pH of the supporting electrolyte.
Q4: Which electrochemical technique is best for quantifying this compound?
A4: While cyclic voltammetry (CV) is excellent for initial characterization of the electrochemical behavior, Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV) are generally preferred for quantification. These techniques offer higher sensitivity and better resolution of peaks compared to CV, which is beneficial when dealing with complex samples and low analyte concentrations.
Quantitative Data Summary
The following tables provide a summary of quantitative data from literature for the analysis of this compound and related compounds, highlighting the performance of different analytical methods.
Table 1: Performance Characteristics of Analytical Methods for this compound
| Method | Matrix | Limit of Quantification (LOQ) | Linear Range | Reference |
| HPLC-ECD | Human Urine | 0.76 µg/mL | Not Specified | [3][4] |
| HPLC-UV | Human Urine | 50 ng/mL | 0.5 - 100.0 µg/mL | [5] |
| LC-MS/MS | Human Plasma | 10 ng/mL | 10 - 2000 ng/mL | [6] |
Table 2: Common Electrochemical Techniques and Their Typical Performance
| Technique | Typical Detection Limit | Key Advantages | Key Disadvantages |
| Cyclic Voltammetry (CV) | 10⁻⁶ M | Provides information on redox potentials and reaction mechanisms. | Lower sensitivity, poorer resolution of closely spaced peaks. |
| Differential Pulse Voltammetry (DPV) | 10⁻⁸ M | High sensitivity, good resolution, effective background current subtraction. | Slower scan rates compared to SWV. |
| Square Wave Voltammetry (SWV) | 10⁻⁸ M | High sensitivity, very fast scan rates, excellent for rapid analysis. | Can be more complex to interpret mechanistically. |
Experimental Protocols
Protocol 1: General Procedure for Voltammetric Detection of this compound
-
Electrode Preparation:
-
Polish the working electrode (e.g., glassy carbon electrode) with alumina slurry on a polishing pad.
-
Rinse thoroughly with deionized water and sonicate for 2-3 minutes in deionized water and then in ethanol to remove any adsorbed particles.
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Dry the electrode under a stream of nitrogen.
-
-
Sample Preparation (for biological samples):
-
Perform a solid-phase extraction (SPE) to clean up the urine or plasma sample and pre-concentrate the analyte.
-
Alternatively, use protein precipitation for plasma samples by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Reconstitute the dried extract in the supporting electrolyte.
-
-
Electrochemical Measurement:
-
Prepare the supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0).
-
Transfer the electrolyte to the electrochemical cell.
-
Deoxygenate the solution by purging with high-purity nitrogen or argon for 10-15 minutes.
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Immerse the working, reference (e.g., Ag/AgCl), and counter (e.g., platinum wire) electrodes in the solution.
-
Record the blank voltammogram.
-
Add the prepared sample containing this compound to the cell.
-
Record the voltammogram (CV, DPV, or SWV) over the desired potential range (e.g., 0.0 V to +1.2 V vs. Ag/AgCl).
-
Protocol 2: Surface Modification of a Glassy Carbon Electrode with Graphene
-
Prepare a stable graphene dispersion in a suitable solvent (e.g., N,N-dimethylformamide - DMF).
-
Clean and polish the glassy carbon electrode as described in Protocol 1.
-
Drop-cast a small volume (e.g., 5-10 µL) of the graphene dispersion onto the electrode surface.
-
Allow the solvent to evaporate at room temperature or in a low-temperature oven.
-
The modified electrode is now ready for use. This graphene layer can enhance the electroactive surface area and improve electron transfer kinetics.
Visualizations
Caption: Workflow for electrochemical detection of this compound.
Caption: Decision pathway for mitigating interference.
Caption: Proposed electrochemical oxidation pathway of this compound.
References
Technical Support Center: Chiral Separation of 4-Hydroxymephenytoin Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of 4-Hydroxymephenytoin enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of this compound enantiomers important?
A1: this compound is the major metabolite of the anticonvulsant drug mephenytoin. The hydroxylation of mephenytoin is stereoselective, primarily producing the S-enantiomer of this compound, a process mediated by the CYP2C19 enzyme.[1] The metabolic pathway exhibits genetic polymorphism, leading to significant inter-individual differences in drug metabolism and response.[1] Therefore, the ability to accurately separate and quantify the S- and R-enantiomers of this compound is crucial for pharmacokinetic studies, pharmacogenomic research, and personalized medicine to ensure drug safety and efficacy.
Q2: What are the primary chromatographic techniques for separating this compound enantiomers?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the chiral separation of this compound enantiomers. Key to this separation is the use of chiral stationary phases (CSPs). The most frequently employed CSPs for this application are protein-based columns, such as those with alpha(1)-acid glycoprotein (AGP), and polysaccharide-based columns, particularly those with cyclodextrin derivatives.[2][3][4][5] Gas chromatography (GC) with a chiral capillary column has also been used for the enantiomeric resolution of mephenytoin and its metabolites, though it may require derivatization.[6]
Q3: What are the typical detection methods used for the analysis of this compound enantiomers?
A3: Ultraviolet (UV) detection is a common method, with wavelengths typically set around 205 nm.[5] For higher sensitivity and selectivity, especially in complex biological matrices like plasma and urine, tandem mass spectrometry (LC-MS/MS) is the preferred method.[2][3] Electrochemical detection has also been reported for the analysis of this compound in urine.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of this compound enantiomers.
Issue 1: Poor Peak Resolution (Rs < 1.5)
-
Possible Cause A: Suboptimal Mobile Phase Composition.
-
Solution:
-
Adjust Organic Modifier Concentration: Systematically vary the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. A lower percentage of the organic modifier generally increases retention time and can improve resolution, but may also lead to broader peaks.
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Modify Mobile Phase pH: The ionization state of this compound can significantly impact its interaction with the chiral stationary phase. Adjust the pH of the aqueous portion of the mobile phase. For AGP columns, a pH around 7.0 is often a good starting point. For cyclodextrin columns, exploring a wider pH range may be necessary.
-
Incorporate Additives: Small amounts of additives like acetic acid or diethylamine can alter the chiral recognition mechanism and improve resolution. Experiment with low concentrations (e.g., 0.1%) of these additives.
-
-
-
Possible Cause B: Inappropriate Chiral Stationary Phase (CSP).
-
Solution:
-
Screen Different CSPs: If optimizing the mobile phase does not yield satisfactory results, consider screening different types of CSPs. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) and protein-based columns (e.g., Chiral-AGP) have different chiral recognition mechanisms.
-
Consult Application Notes: Review application notes from column manufacturers for separations of similar compounds to guide your selection.
-
-
-
Possible Cause C: High Column Temperature.
-
Solution:
-
Lower the Column Temperature: In many cases, decreasing the column temperature can enhance enantioselectivity and improve resolution.[8] Experiment with temperatures between 15°C and 40°C. Keep in mind that lower temperatures will increase analysis time and backpressure.
-
-
Issue 2: Peak Tailing
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Possible Cause A: Secondary Interactions with the Stationary Phase.
-
Solution:
-
Adjust Mobile Phase pH: For ionizable compounds like this compound, operating at a pH where the analyte is in a single ionic form can minimize secondary interactions and reduce tailing.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to mask active sites on the silica support and improve peak shape.
-
-
-
Possible Cause B: Column Contamination or Degradation.
-
Solution:
-
Flush the Column: Flush the column with a strong solvent to remove any strongly retained contaminants.
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Use a Guard Column: Employing a guard column can protect the analytical column from contaminants in the sample matrix.
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Replace the Column: If flushing does not resolve the issue, the column may be degraded and require replacement.
-
-
Issue 3: Co-elution with Other Metabolites
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Possible Cause: Insufficient Selectivity of the Chiral Column for All Analytes.
-
Solution:
-
Employ a Tandem Column Setup: In cases where other metabolites, such as R-nirvanol and S-mephenytoin, co-elute with the this compound enantiomers on the chiral column, a two-column system can be effective. A reversed-phase C2 column can be placed in tandem before the chiral AGP column to retain and separate the interfering compounds.[5]
-
Optimize Mobile Phase for Selectivity: Adjusting the mobile phase composition (organic modifier, pH, additives) may alter the retention times of the different metabolites to achieve separation.
-
-
Data Presentation
Table 1: HPLC Methods for Chiral Separation of this compound Enantiomers
| Parameter | Method 1 (AGP Column)[3] | Method 2 (AGP & C2 Tandem)[5] | Method 3 (Cyclodextrin-MECC)[4] |
| Stationary Phase | Chiral alpha(1)-acid glycoprotein (AGP) | Reversed-phase C2 in tandem with Chiral AGP | Beta-cyclodextrin |
| Mobile Phase | Acetonitrile and aqueous buffer | Isocratic mobile phase | Micellar electrokinetic buffer |
| Detection | Tandem Mass Spectrometry (MS/MS) | UV at 205 nm | UV |
| Sample Matrix | Plasma, Urine | Plasma | Urine |
| LLOQ (Plasma) | 1 ng/mL for both S- and R-enantiomers | 10 ng/mL for all compounds | Not specified |
| Validated Range (Plasma) | 1-500 ng/mL for S- and R-enantiomers | 10-2000 ng/mL for all compounds | Not applicable |
Experimental Protocols
Protocol 1: Chiral Separation of this compound Enantiomers using a Chiral AGP Column with LC-MS/MS Detection [3]
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Sample Preparation (Urine):
-
Dilute the urine sample 1:1 with the mobile phase.
-
-
HPLC Conditions:
-
Column: Chiral alpha(1)-acid glycoprotein (AGP) column (e.g., 100 mm x 4.0 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate), adjust the ratio to achieve optimal separation.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode may be optimized.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-product ion transitions for S- and R-4-Hydroxymephenytoin.
-
Protocol 2: Chiral Separation using a Tandem Column System with UV Detection [5]
-
Sample Preparation:
-
Perform a liquid-liquid extraction or solid-phase extraction of the plasma sample to isolate the analytes.
-
-
HPLC Conditions:
-
Columns:
-
Guard Column: Reversed-phase C2.
-
Analytical Column: Chiral alpha(1)-acid glycoprotein (AGP).
-
-
Mobile Phase: An isocratic mobile phase, the composition of which should be optimized for the separation of mephenytoin and its metabolites.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV at 205 nm.
-
Visualizations
Caption: Experimental workflow for the chiral separation of this compound enantiomers.
Caption: Troubleshooting logic for improving peak resolution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of mephenytoin, this compound and 4-hydroxyphenytoin enantiomers in human urine by cyclodextrin micellar electrokinetic capillary chromatography: simple determination of a hydroxylation polymorphism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct enantiomeric resolution of mephenytoin and its N-demethylated metabolite in plasma and blood using chiral capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple and selective assay of this compound in human urine using solid-phase extraction and high-performance liquid chromatography with electrochemical detection and its preliminary application to phenotyping test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Lower limit of quantification (LLOQ) for 4-Hydroxymephenytoin assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxymephenytoin assays.
Frequently Asked Questions (FAQs)
Q1: What is a typical Lower Limit of Quantification (LLOQ) for this compound in plasma and urine?
A1: The LLOQ for this compound can vary depending on the analytical method and the biological matrix. For plasma, LLOQs are often in the low ng/mL range, with some methods achieving levels as low as 1 ng/mL for S- and R-4'-hydroxymephenytoin.[1] In urine, the LLOQ is also typically in the low ng/mL range, for example, 3 ng/mL[1] or higher at 20 ng/mL in other reported methods.[2][3] A highly sensitive UPLC-MS/MS assay has reported an LLOQ of 2 ng/mL for hydroxymephenytoin in plasma and urine.[4]
Q2: What are the most common analytical techniques used to quantify this compound?
A2: The most prevalent and sensitive methods for the quantification of this compound are based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] High-performance liquid chromatography (HPLC) with UV detection has also been used, but it may have higher detection limits, around 50 ng/mL.[5]
Q3: Why is the enantioselective separation of this compound sometimes necessary?
A3: Mephenytoin has two enantiomers, S-mephenytoin and R-mephenytoin, which are metabolized by different cytochrome P450 enzymes. S-mephenytoin is primarily metabolized to 4'-hydroxymephenytoin by CYP2C19, making this pathway a key indicator of CYP2C19 activity.[1] Enantiospecific separation allows for the precise measurement of the S- and R-4'-hydroxymephenytoin, providing more accurate insights into the activity of specific metabolic pathways.[1]
Q4: What are common challenges in developing a robust this compound assay?
A4: Common challenges include achieving a low LLOQ to accurately determine pharmacokinetic parameters, especially when dealing with low concentrations of the metabolite.[1] Other challenges involve potential matrix effects from plasma or urine, and the need for an appropriate internal standard to ensure accuracy and precision. For cocktail assays involving multiple analytes, inter-substrate interactions can also be a concern.
LLOQ Data for this compound Assays
The following table summarizes the Lower Limit of Quantification (LLOQ) for this compound from various published methods.
| Matrix | LLOQ Value | Analytical Method | Reference |
| Plasma | 1 ng/mL (S- and R-isomers) | LC-MS/MS | [1] |
| Plasma & Urine | 2 ng/mL | UPLC-MS/MS | [4] |
| Urine | 3 ng/mL | LC-MS/MS | [1] |
| Urine | 20 ng/mL | LC-MS/MS | [2][3] |
| Rat Liver Microsomes | 10 ng/mL | LC-MS/MS | [6] |
| Urine | 50 ng/mL | HPLC-UV | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the quantification of this compound.
LC-MS/MS Method for Quantification in Human Plasma[1]
-
Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile.
-
Chromatographic Separation:
-
Column: Chiral alpha(1)-acid glycoprotein (AGP) column.
-
Mobile Phase: Not explicitly detailed in the provided text.
-
-
Detection: Electrospray ionization tandem mass spectrometry (ESI-MS/MS).
-
LLOQ: 1 ng/mL for S- and R-4'-hydroxymephenytoin.
-
Validated Concentration Range: 1-500 ng/mL for S- and R-4'-hydroxymephenytoin.
LC-MS/MS Method for Quantification in Human Urine[3][7]
-
Sample Preparation: 50 µL of urine is diluted with a buffered β-glucuronidase solution and incubated at 37°C for 6 hours. This is followed by the addition of methanol containing the internal standard (4'-methoxymephenytoin).
-
Chromatographic Separation:
-
Column: 100 x 3 mm, 5 µm Thermo Electron Aquasil C18 column.
-
Mobile Phase: A gradient flow increasing the organic fraction (acetonitrile/methanol 50:50) from 10% to 90%.
-
-
Detection: Triple-stage mass spectrometry with negative electrospray ionization in the selected reaction monitoring (SRM) mode.
-
LLOQ: 20 ng/mL.
-
Linearity: 15-10,000 ng/mL.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound assays.
Caption: Troubleshooting workflow for common this compound assay issues.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a this compound LC-MS/MS assay.
Caption: Typical workflow for LC-MS/MS analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
Cross-reactivity issues in immunoassays for 4-Hydroxymephenytoin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunoassays for the detection of 4-Hydroxymephenytoin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound is the major metabolite of the anticonvulsant drug mephenytoin.[1] It is formed in the liver primarily by the enzyme CYP2C19. The measurement of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in phenotyping studies to determine an individual's CYP2C19 metabolic activity.[2]
Q2: What are the common challenges in developing an immunoassay for this compound?
A primary challenge is ensuring the specificity of the antibody used. Due to the structural similarity between this compound, its parent drug mephenytoin, and other metabolites, cross-reactivity is a significant concern that can lead to inaccurate quantification.
Q3: Which compounds are most likely to cross-react in a this compound immunoassay?
The most probable cross-reactants are structurally related compounds, including:
-
Mephenytoin: The parent drug.
-
Nirvanol (5-ethyl-5-phenylhydantoin): The N-demethylated metabolite of mephenytoin.[3]
-
Other hydroxylated mephenytoin isomers: If the antibody is not highly specific to the para-hydroxylation site.
-
Glucuronidated this compound: The conjugated form of the metabolite.[1]
Q4: How can I minimize cross-reactivity in my assay?
Minimizing cross-reactivity involves several strategies:
-
Antibody Selection: Use a highly specific monoclonal antibody that targets a unique epitope on the this compound molecule.
-
Sample Pretreatment: Depending on the assay design, it may be necessary to perform sample extraction or enzymatic hydrolysis (e.g., with β-glucuronidase) to remove interfering substances or to measure the total metabolite concentration.
-
Assay Optimization: Adjusting parameters such as incubation times, temperatures, and buffer composition can sometimes help to favor the binding of the target analyte over cross-reactants.
Troubleshooting Guide
Issue 1: Higher than expected concentrations of this compound in samples.
| Possible Cause | Recommended Action |
| Cross-reactivity with Mephenytoin or Nirvanol | Test for cross-reactivity by spiking known concentrations of mephenytoin and nirvanol into a blank matrix and running them in the assay. If significant cross-reactivity is observed, results may need to be confirmed with a more specific method like LC-MS/MS. |
| Matrix Effects | Perform a spike and recovery experiment in the sample matrix to assess for interference. Diluting the sample may help to mitigate matrix effects. |
| Contamination of Reagents | Ensure all buffers and reagents are freshly prepared and free from contamination. |
Issue 2: Low or no signal detected in samples expected to be positive.
| Possible Cause | Recommended Action |
| Improper Sample Storage or Handling | Ensure samples have been stored at the correct temperature and have not undergone multiple freeze-thaw cycles. |
| Expired or Improperly Stored Reagents | Check the expiration dates of all kit components and confirm they have been stored according to the manufacturer's instructions. |
| Incorrect Assay Procedure | Carefully review the assay protocol to ensure all steps, including incubation times and temperatures, were followed correctly. |
Issue 3: High variability between replicate wells.
| Possible Cause | Recommended Action |
| Inadequate Plate Washing | Ensure the plate washing steps are performed thoroughly and consistently to remove all unbound reagents. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique for all samples and reagents. |
| Edge Effects in the Microplate | Avoid using the outer wells of the microplate, as these can be more susceptible to temperature fluctuations and evaporation. |
Data Presentation: Illustrative Cross-Reactivity Data
Disclaimer: The following table presents hypothetical cross-reactivity data for a competitive immunoassay for this compound. This is for illustrative purposes only, as specific cross-reactivity data is highly dependent on the antibody used in a particular assay. Researchers must determine the cross-reactivity profile for their specific assay.
| Compound | Chemical Relationship | Hypothetical IC50 (ng/mL) | Hypothetical Cross-Reactivity (%) |
| This compound | Target Analyte | 10 | 100 |
| Mephenytoin | Parent Drug | 200 | 5 |
| Nirvanol | Metabolite | 500 | 2 |
| Phenytoin | Structurally Similar Drug | >10,000 | <0.1 |
| 4-Hydroxyphenytoin | Metabolite of a Similar Drug | 800 | 1.25 |
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Test Compound) x 100
Experimental Protocols
Protocol: Determining Cross-Reactivity in a Competitive ELISA for this compound
This protocol outlines a general procedure for assessing the cross-reactivity of potentially interfering compounds in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
1. Reagent Preparation:
- Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
- Wash Buffer: PBS with 0.05% Tween 20 (PBST).
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
- Primary Antibody Solution: Dilute the anti-4-Hydroxymephenytoin antibody to its optimal concentration in blocking buffer.
- Enzyme Conjugate Solution: Dilute the this compound-enzyme conjugate (e.g., HRP-conjugate) in blocking buffer.
- Standard Solutions: Prepare a serial dilution of this compound in the assay buffer.
- Test Compound Solutions: Prepare serial dilutions of each potential cross-reactant (e.g., mephenytoin, nirvanol) in the assay buffer.
2. Assay Procedure:
- Coating: Coat the wells of a microtiter plate with a this compound-protein conjugate in coating buffer. Incubate overnight at 4°C.
- Washing: Wash the plate three times with wash buffer.
- Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Competitive Reaction: Add a mixture of the primary antibody and either the standard or the test compound to the wells. Incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with wash buffer.
- Enzyme Conjugate Addition: Add the enzyme conjugate solution to each well and incubate for 1 hour at room temperature.
- Washing: Wash the plate five times with wash buffer.
- Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate until sufficient color develops.
- Stop Reaction: Add a stop solution to halt the enzymatic reaction.
- Signal Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.
- Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for this compound.
- For each test compound, plot its concentration versus the absorbance to determine its IC50 value.
- Calculate the percent cross-reactivity using the formula mentioned above.
Visualizations
Caption: Metabolic pathway of mephenytoin and potential cross-reactivity in a this compound immunoassay.
Caption: Troubleshooting workflow for unexpected results in a this compound immunoassay.
References
4-Hydroxymephenytoin aqueous solution stability and storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the aqueous solution stability and storage of 4-Hydroxymephenytoin.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments with this compound aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: How should I prepare an aqueous solution of this compound?
A1: this compound has low solubility in aqueous buffers. The recommended method is to first dissolve the crystalline solid in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1][2] For example, a stock solution can be prepared in DMSO and then diluted with your aqueous buffer of choice, such as PBS (pH 7.2). A 1:1 solution of DMSO:PBS can achieve a solubility of approximately 0.5 mg/mL.[1][2] To enhance solubility, brief warming at 37°C or sonication can be helpful.[3]
Q2: How long can I store an aqueous solution of this compound?
A2: It is strongly recommended not to store the aqueous solution for more than one day .[1][2] Due to its limited stability in aqueous media, it is best practice to prepare fresh solutions for each experiment.
Q3: What are the recommended storage conditions for the solid compound and stock solutions?
A3: The crystalline solid of this compound is stable for at least four years when stored at -20°C.[1][2] Stock solutions prepared in organic solvents have better stability. For instance, a stock solution in methanol can be stored for up to six months at -20°C in the dark. Stock solutions in DMSO can be stored for up to one year at -80°C or for six months at -20°C, preferably under a nitrogen atmosphere.[4]
Q4: I am seeing unexpected results in my assay. Could it be related to the stability of my this compound solution?
A4: Yes, this is a possibility. Given the recommendation to use freshly prepared aqueous solutions, any storage of diluted aqueous solutions could lead to degradation of the compound, which would impact your experimental results. It is advisable to prepare a fresh solution and repeat the experiment.
Q5: What are the potential degradation pathways for this compound in an aqueous solution?
A5: While specific degradation pathways for this compound in aqueous solutions are not extensively documented in publicly available literature, compounds with similar functional groups (such as amides and phenols) can be susceptible to hydrolysis and oxidation.[5][6] Factors such as pH, temperature, and exposure to light can influence the rate of degradation.[7][8]
Troubleshooting Common Issues
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no biological activity observed | Degradation of this compound in an aged aqueous solution. | Prepare a fresh aqueous solution from a stock solution immediately before use. |
| Incomplete dissolution of the compound. | Ensure the compound is fully dissolved in the organic solvent before diluting with the aqueous buffer. Use sonication or gentle warming if necessary. | |
| High variability between experimental replicates | Inconsistent concentrations of this compound due to degradation. | Use freshly prepared solutions for each replicate or prepare a single fresh batch for the entire experiment. |
| Precipitate forms in the aqueous solution | The solubility limit has been exceeded. | Re-evaluate the final concentration of the aqueous solution. Ensure the concentration of the organic solvent in the final solution is appropriate to maintain solubility. |
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Form | Solvent/Storage Condition | Solubility/Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1][2] |
| Stock Solution | Ethanol | ~15 mg/mL | [1] |
| DMSO | ~25 mg/mL | [1] | |
| Dimethylformamide (DMF) | ~25 mg/mL | [1] | |
| DMSO | -80°C for 1 year; -20°C for 6 months (under nitrogen) | [4] | |
| Aqueous Solution | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [1][2] |
| Aqueous Buffer | Not recommended for storage longer than one day | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Aqueous Working Solution
This protocol describes the preparation of a 100 µM aqueous working solution of this compound in a PBS buffer, starting from a 10 mM stock solution in DMSO.
-
Prepare a 10 mM Stock Solution:
-
Weigh an appropriate amount of solid this compound (FW: 234.25 g/mol ).
-
Dissolve in pure DMSO to a final concentration of 10 mM. For example, dissolve 2.34 mg in 1 mL of DMSO.
-
Ensure the solid is completely dissolved. Gentle vortexing or brief sonication may be used.
-
Store this stock solution at -20°C or -80°C for long-term use.
-
-
Prepare the Aqueous Working Solution:
-
On the day of the experiment, thaw the 10 mM stock solution.
-
To prepare a 100 µM working solution, dilute the stock solution 1:100 in your desired aqueous buffer (e.g., PBS pH 7.2). For example, add 10 µL of the 10 mM stock solution to 990 µL of PBS.
-
Vortex gently to mix.
-
This working solution should be used immediately and not stored.
-
Protocol 2: General Stability-Indicating HPLC Method
While a specific validated stability-indicating method for this compound is not detailed in the available literature, a general approach using reverse-phase HPLC can be employed to assess its stability.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
-
Mobile Phase:
-
A common mobile phase for similar compounds is a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).[9] A gradient elution may be necessary to separate potential degradation products from the parent compound.
-
-
Procedure:
-
Prepare a fresh aqueous solution of this compound at a known concentration.
-
Inject a sample immediately after preparation (time zero).
-
Store the remaining solution under the desired test conditions (e.g., specific temperature, pH, or light exposure).
-
At various time points, inject samples onto the HPLC system.
-
Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
-
The stability can be quantified by calculating the percentage of this compound remaining at each time point relative to time zero.
-
Mandatory Visualizations
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. rjptonline.org [rjptonline.org]
- 4. forced degradation study: Topics by Science.gov [science.gov]
- 5. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nitrofurantoin hydrolytic degradation in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of the Selected Antibiotic in an Aqueous Solution by the Fenton Process: Kinetics, Products and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijcrt.org [ijcrt.org]
Minimizing intra- and inter-day variability in 4-Hydroxymephenytoin quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing intra- and inter-day variability in the quantification of 4-Hydroxymephenytoin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, leading to variability in quantification.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Intra-Day Variability (%RSD > 15%) | Inconsistent sample preparation (e.g., pipetting errors, incomplete protein precipitation).[1] | Ensure consistent and precise pipetting techniques. Use a calibrated pipette. Vortex samples thoroughly after adding precipitation solvent and ensure complete protein precipitation before centrifugation. |
| Fluctuations in LC-MS/MS system performance during a run (e.g., unstable spray, detector sensitivity drift).[1][2] | Equilibrate the LC-MS/MS system for a sufficient time before starting the analytical run. Monitor system suitability throughout the run by injecting quality control (QC) samples at regular intervals. | |
| Sample degradation during the analytical run.[3] | Use a temperature-controlled autosampler set at a low temperature (e.g., 4°C) to minimize degradation of processed samples.[4] | |
| High Inter-Day Variability (%RSD > 15%) | Inconsistent preparation of calibration standards and quality control (QC) samples between days. | Prepare fresh calibration standards and QC samples for each analytical run. Alternatively, prepare a large batch of QCs, aliquot, and store them under validated stable conditions. |
| Day-to-day variations in instrument performance.[1] | Perform daily system performance checks and calibration. Monitor key instrument parameters (e.g., mass accuracy, sensitivity) to ensure they are within acceptable limits before starting an analysis. | |
| Use of different batches of reagents or consumables. | Use reagents and consumables from the same lot or batch for the entire study, if possible. If not, perform a bridging experiment to ensure that different batches do not significantly impact the results. | |
| Poor Peak Shape (Tailing, Splitting, Broadening) | Column contamination or degradation.[5] | Use a guard column to protect the analytical column. Implement a column washing procedure between runs and after a batch of samples. Replace the column if performance does not improve. |
| Inappropriate mobile phase pH or composition.[2] | Ensure the mobile phase is correctly prepared and degassed. The pH should be appropriate for the analyte and column chemistry. | |
| Sample solvent stronger than the mobile phase.[5] | Reconstitute the dried extract in a solvent that is of similar or weaker strength than the initial mobile phase. | |
| Low Signal Intensity or Sensitivity | Ion suppression or enhancement due to matrix effects.[2][3] | Optimize the sample preparation method to effectively remove interfering matrix components. Methods like solid-phase extraction (SPE) can provide cleaner extracts than protein precipitation.[3] Use a stable isotope-labeled internal standard to compensate for matrix effects.[6] |
| Suboptimal mass spectrometer settings.[2] | Optimize MS parameters such as collision energy, cone voltage, and gas flows for this compound and the internal standard.[4] | |
| Sample Carryover | Contamination from a high-concentration sample into a subsequent low-concentration sample.[7] | Optimize the autosampler wash procedure, using a strong solvent to effectively clean the injection needle and port between injections. Injecting a blank sample after a high-concentration sample can help assess and mitigate carryover.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of variability in this compound quantification?
A1: The most common sources of variability often stem from the sample preparation stage, including inconsistent pipetting, incomplete protein precipitation, and the presence of matrix effects which can lead to ion suppression or enhancement in the mass spectrometer.[1][3]
Q2: How can I minimize matrix effects?
A2: To minimize matrix effects, you can employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of simple protein precipitation.[3] The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended as it co-elutes with the analyte and experiences similar matrix effects, thereby providing more accurate and precise quantification.[6]
Q3: What are acceptable levels of intra- and inter-day variability?
A3: According to FDA guidelines for bioanalytical method validation, the precision, expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), should not exceed 15% for quality control samples, except for the lower limit of quantification (LLOQ), where it should not exceed 20%.[8][9]
Q4: How often should I calibrate the instrument?
A4: A calibration curve should be prepared for each analytical run and should be analyzed along with the study samples.[10] This helps to account for any day-to-day variations in instrument response.
Q5: What type of internal standard is best for this compound quantification?
A5: A stable isotope-labeled internal standard (e.g., this compound-d3) is the ideal choice.[4] It has nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variability.
Quantitative Data Summary
The following tables summarize the intra- and inter-day precision for this compound quantification from various published methods.
Table 1: Intra-Day Precision of this compound Quantification
| Analytical Method | Matrix | Concentration (ng/mL) | Precision (%CV or %RSD) | Reference |
| LC-MS/MS | Plasma | 1 - 500 | <12.4% | [11][12] |
| LC-MS/MS | Urine | 15 - 10,000 | 0.8 - 10.5% | [13] |
| HPLC-UV | Plasma | 10 - 2000 | <13% | [14] |
| HPLC-UV | Urine | 0.5 - 100 µg/mL | <10% | [15] |
| LC-MS/MS | Hepatocyte Medium | 10 - 120 µg/mL | <14% | [4] |
Table 2: Inter-Day Precision of this compound Quantification
| Analytical Method | Matrix | Concentration (ng/mL) | Precision (%CV or %RSD) | Reference |
| LC-MS/MS | Urine | 15 - 10,000 | 0.8 - 10.5% | [13] |
| HPLC-UV | Urine | 0.5 - 100 µg/mL | <10% | [15] |
| LC-MS/MS | Hepatocyte Medium | 10 - 120 µg/mL | <15% | [4] |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Human Plasma
This protocol is based on a method involving protein precipitation for sample cleanup.[11]
1. Sample Preparation:
-
To 100 µL of plasma sample, add the internal standard (e.g., this compound-d3).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: Chiral alpha(1)-acid glycoprotein (AGP) column.[11]
-
Mobile Phase: Isocratic elution with a suitable mixture of organic solvent (e.g., acetonitrile) and aqueous buffer.
-
Flow Rate: As per column specifications.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).[4]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.[11][13]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Optimize the precursor to product ion transitions for both this compound and the internal standard. For example, a potential transition for this compound could be m/z 235 -> 133.[4]
Protocol 2: HPLC-UV Quantification of this compound in Human Urine
This protocol is based on a method involving simple dilution for sample preparation.[15]
1. Sample Preparation:
-
To 50 µL of urine, add an internal standard (e.g., phenobarbital).[15]
-
Dilute the sample with a buffered β-glucuronidase solution and incubate to hydrolyze glucuronide conjugates.[13]
-
Stop the reaction by adding methanol.
-
Centrifuge to remove any particulates.
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., µ-Bondapack RP-C18).[15]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60, v/v).[15]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 50°C.[15]
3. UV Detection:
-
Wavelength: 210 nm.[15]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Key factors contributing to variability in quantification.
References
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zefsci.com [zefsci.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma and urine by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for 4-Hydroxymephenytoin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated bioanalytical methods for the quantification of 4-Hydroxymephenytoin, the primary metabolite of the anticonvulsant drug mephenytoin. The accurate measurement of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. This document presents a comprehensive overview of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) based assays, complete with experimental data and detailed protocols to aid in method selection and implementation.
Comparative Analysis of Bioanalytical Methods
The selection of a suitable bioanalytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance characteristics of different validated methods for this compound analysis.
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | HPLC-UV[1] | HPLC with Electrochemical Detection[2] |
| Linearity Range | 0.5 - 100.0 µg/mL | Not explicitly stated, but method showed satisfactory sensitivity |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | 0.76 µg/mL |
| Accuracy | Not explicitly stated | Satisfactory |
| Precision (RSD %) | < 10% (within-day and day-to-day) | Satisfactory |
| Recovery | 95.10 ± 2.95% | 84 - 89% |
| Biological Matrix | Urine | Urine |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 (Urine)[3][4] | Method 2 (Plasma & Urine - Enantiospecific)[5] | Method 3 (Rat Liver Microsomes)[6] |
| Linearity Range | 15 - 10,000 ng/mL | Plasma: 1 - 500 ng/mL, Urine: 3 - 5000 ng/mL | 10 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 20 ng/mL | Plasma: 1 ng/mL, Urine: 3 ng/mL | 10 ng/mL |
| Accuracy | Intra- and inter-day inaccuracy did not exceed 9.5% | Plasma: 87.2 - 108.3%, Urine: 98.9 - 104.8% | 93 - 119% |
| Precision (CV %) | 0.8 - 10.5% (Intra- and inter-day) | Plasma: < 12.4%, Urine: < 6.4% (Intra-day) | 2 - 12% (Intra- and inter-day) |
| Biological Matrix | Urine | Plasma, Urine | Rat Liver Microsomes |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
A validated electron-capture gas chromatographic procedure has also been developed for the detection and quantification of p-hydroxymephenytoin.[7]
| Parameter | GC-MS with Electron-Capture Detection[7] |
| Limit of Detection (LOD) | < 5 ng/mL |
| Biological Matrix | Human Liver Microsomes |
| Derivatization | Required (with pentafluorobenzoyl chloride) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HPLC-UV Method for Urine Samples[1]
-
Sample Preparation: Use urine samples directly.
-
Internal Standard: Add Phenobarbital.
-
Chromatographic Separation:
-
Column: µ-Bondapack RP-C18.
-
Mobile Phase: Acetonitrile-distilled water (40:60, v/v).
-
Column Temperature: 50°C.
-
-
Detection: UV detector set at 210 nm.
LC-MS/MS Method for Urine Samples[4][5][6]
-
Sample Preparation:
-
Dilute 50 µL of urine with a buffered β-glucuronidase solution.
-
Incubate at 37°C for 6 hours.
-
Add methanol containing the internal standard (4'-methoxymephenytoin) to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
-
Chromatographic Separation:
-
Column: Thermo Electron Aquasil C18 (100 x 3 mm, 5 µm).
-
Mobile Phase: Gradient flow with an organic fraction of acetonitrile/methanol (50:50) increasing from 10% to 90%.
-
-
Mass Spectrometry:
-
Instrument: Triple-stage mass spectrometry (TSQ Quantum, Thermo Electron).
-
Ionization: Negative electrospray ionization (ESI-).
-
Mode: Selected reaction monitoring (SRM).
-
Enantiospecific LC-MS/MS Method for Plasma and Urine[7]
-
Sample Preparation:
-
Treat plasma and urine samples with β-glucuronidase.
-
For plasma, perform protein precipitation with acetonitrile.
-
-
Chromatographic Separation:
-
A chiral column is used to separate the S- and R-enantiomers of 4'-hydroxymephenytoin.
-
-
Mass Spectrometry:
-
Tandem mass spectrometry is used for detection and quantification.
-
Experimental Workflows
The following diagrams illustrate the general workflows for the described bioanalytical methods.
Figure 1: General workflow for HPLC-UV analysis of this compound.
Figure 2: General workflow for LC-MS/MS analysis of this compound.
Signaling Pathways
Mephenytoin is metabolized to this compound primarily by the cytochrome P450 enzyme CYP2C19. The genetic polymorphism of CYP2C19 leads to inter-individual variations in the metabolism of mephenytoin, which can be categorized into extensive and poor metabolizer phenotypes. The quantification of this compound is a key indicator of CYP2C19 activity.
References
- 1. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple and selective assay of this compound in human urine using solid-phase extraction and high-performance liquid chromatography with electrochemical detection and its preliminary application to phenotyping test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. A rapid electron-capture gas chromatographic procedure for the analysis of p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: HPLC vs. UPLC-MS/MS for the Analysis of 4-Hydroxymephenytoin
In the realm of pharmacokinetic and metabolic studies, the accurate quantification of drug metabolites is paramount. For 4-Hydroxymephenytoin, the primary metabolite of the anticonvulsant mephenytoin, robust analytical methods are crucial for understanding its metabolic pathways and for clinical monitoring. This guide provides a detailed comparison of two prominent analytical techniques for its analysis: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Quantitative Performance at a Glance
The choice between HPLC and UPLC-MS/MS for the analysis of this compound often hinges on the specific requirements of the study, such as the need for high sensitivity, throughput, or cost-effectiveness. The following table summarizes the key performance parameters of both methods based on published experimental data.
| Performance Parameter | HPLC with UV Detection | UPLC-MS/MS |
| Limit of Quantification (LOQ) | 50 ng/mL (in urine)[1] | 1 ng/mL (in plasma), 20 ng/mL (in urine)[2][3] |
| Linearity Range | 0.5 - 100.0 µg/mL (in urine)[1] | 1 - 500 ng/mL (in plasma), 15 - 10,000 ng/mL (in urine)[2][3] |
| Precision (RSD%) | < 10% (within-day and day-to-day)[1] | < 12.4% (intra-day in plasma), < 10.5% (intra- and inter-day in urine)[2][3] |
| Accuracy/Recovery | 95.10 ± 2.95%[1] | 87.2 - 108.3% (in plasma), Inaccuracy < 9.5% (in urine)[2][3] |
| Analysis Time | ~6 minutes (retention time)[2] | ~8 minutes (total run time for multiple analytes)[4] |
| Specificity | Moderate (risk of interference from co-eluting compounds) | High (mass-based detection provides excellent specificity) |
In-Depth Experimental Protocols
HPLC with UV Detection Methodology
This method provides a cost-effective approach for the quantification of this compound, particularly at higher concentrations.
Sample Preparation: Urine samples are subjected to acid hydrolysis to deconjugate any glucuronidated metabolites. Following hydrolysis, a liquid-liquid extraction or solid-phase extraction (e.g., using a Bond Elut Certify LRC column) is performed to isolate the analyte and internal standard from the matrix.[5] The organic extract is then evaporated to dryness and the residue is reconstituted in the mobile phase before injection.
Chromatographic Conditions:
-
Column: µ-Bondapack RP-C18[1]
-
Mobile Phase: An isocratic mixture of acetonitrile and distilled water (40:60, v/v) is commonly used.[1]
-
Flow Rate: A typical flow rate is 1.2 mL/min.[2]
-
Column Temperature: The column is maintained at 50°C to ensure reproducible retention times.[1]
-
Detection: UV detection is performed at a wavelength of 210 nm.[1]
-
Internal Standard: Phenobarbital is a suitable internal standard for this assay.[1]
UPLC-MS/MS Methodology
For studies demanding high sensitivity and specificity, such as those involving low concentrations of this compound in complex biological matrices like plasma, UPLC-MS/MS is the superior technique.
Sample Preparation: Plasma samples can be prepared by a simple protein precipitation with a solvent like acetonitrile.[2] For urine samples, a dilution with a buffered β-glucuronidase solution followed by incubation is performed to cleave conjugated metabolites.[3] The sample is then further diluted with methanol containing an internal standard.[3]
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18 or similar sub-2 µm particle columns are utilized for their high separation efficiency.
-
Mobile Phase: A gradient elution is typically employed. For instance, a gradient starting with a low percentage of organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and ramping up to a high percentage.[3][4]
-
Flow Rate: Flow rates are generally lower than HPLC, in the range of 0.4-0.6 mL/min.
-
Column Temperature: The column is often heated (e.g., 55°C) to reduce viscosity and improve peak shape.[4]
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) is commonly used, which can be operated in either positive or negative mode depending on the analyte's properties.[3]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound and its internal standard.
Visualizing the Methodologies
To better understand the procedural flow and the comparative logic, the following diagrams are provided.
References
- 1. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple and selective assay of this compound in human urine using solid-phase extraction and high-performance liquid chromatography with electrochemical detection and its preliminary application to phenotyping test. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to CYP2C19 Probe Substrates: 4-Hydroxymephenytoin in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4-Hydroxymephenytoin, the primary metabolite of (S)-mephenytoin, and other widely used probe substrates for cytochrome P450 2C19 (CYP2C19). Understanding the kinetic properties and experimental nuances of these substrates is critical for accurate in vitro and in vivo assessment of CYP2C19 activity, a key enzyme in the metabolism of numerous clinically significant drugs. This document summarizes key performance data, details experimental methodologies, and visualizes metabolic pathways to aid in the selection of the most appropriate probe for your research needs.
Performance Comparison of CYP2C19 Probe Substrates
The selection of a suitable probe substrate is paramount for reliable CYP2C19 phenotyping and drug-drug interaction studies. The following table summarizes the key kinetic parameters (Km and Vmax) for the formation of this compound from (S)-mephenytoin and for the metabolism of other common CYP2C19 probe substrates. Lower Km values indicate a higher affinity of the substrate for the enzyme, while Vmax reflects the maximum rate of the reaction.
| Probe Substrate (Metabolite) | Enzyme Source | Km (μM) | Vmax (nmol/min/nmol CYP2C19) | Reference |
| (S)-Mephenytoin (4'-Hydroxymephenytoin) | Recombinant CYP2C19 | 15.5 ± 1.1 | 8.2 ± 0.2 | [1] |
| (R)-Omeprazole (5-Hydroxyomeprazole) | Recombinant CYP2C19 | 3.7 ± 0.5 | 35.6 ± 1.0 | [1] |
| (S)-Omeprazole (5-Hydroxyomeprazole) | Recombinant CYP2C19 | 8.2 ± 0.8 | 8.7 ± 0.2 | [1] |
| (S)-Fluoxetine (Norfluoxetine) | Recombinant CYP2C19 | 98.1 ± 11.8 | 5.2 ± 0.2 | [1] |
| Proguanil (Cycloguanil) | Human Liver Microsomes | 82 ± 47 (apparent Km) | 8 ± 6 (pmol/min/mg protein) |
Metabolic Pathways
The metabolic pathways of (S)-mephenytoin and other probe substrates are crucial for understanding the specificity of the assay. The following diagrams, generated using Graphviz, illustrate these pathways.
References
A Guide to Inter-Laboratory Cross-Validation of 4-Hydroxymephenytoin Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 4-hydroxymephenytoin, the primary metabolite of mephenytoin, is crucial for pharmacokinetic studies and for phenotyping individuals for cytochrome P450 2C19 (CYP2C19) activity. As drug development becomes increasingly globalized, the ability to compare data across different laboratories is paramount. This guide provides a framework for the cross-validation of this compound assays, summarizing performance data from various methodologies and offering detailed experimental protocols.
Data Presentation: Comparative Performance of this compound Assays
The following table summarizes the performance characteristics of different analytical methods for the quantification of this compound, compiled from various studies. This data can be used to approximate the expected performance of these assays in an inter-laboratory comparison.
| Assay Method | Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% of Nominal) | Reference |
| LC-MS/MS | Human Urine | 15 - 10,000 | 20 | 0.8 - 10.5 | 0.8 - 10.5 | Within ±9.5% | [1][2] |
| Enantiospecific LC-MS/MS | Human Plasma | 1 - 500 | 1 | <12.4 | Not Reported | 87.2 - 108.3 | [3] |
| Enantiospecific LC-MS/MS | Human Urine | 3 - 5000 | 3 | <6.4 | Not Reported | 98.9 - 104.8 | [3] |
| UPLC-MS/MS | Human Plasma | Not Specified | 2 | Not Reported | Not Reported | <20% at LLOQ | [4] |
| HPLC with Radiometric Detection | Microsomes | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5][6] |
| HPLC with Electrochemical Detection | Human Urine | Not Specified | 760 | <8 | <10 | Satisfactory | [7][8] |
| HPLC-UV | Human Urine | 500 - 100,000 | 50 | <10 | <10 | Not Specified | [9] |
| LC-MS/MS (Cocktail Assay) | Hepatocyte Incubation Medium | 10 - 120,000 | 10 | <14 | <15 | 98 - 114 | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of assays. Below are representative protocols for the quantification of this compound.
1. LC-MS/MS Method for Human Urine [1][2]
-
Sample Preparation:
-
Dilute 50 µL of urine with a buffered β-glucuronidase solution.
-
Incubate at 37°C for 6 hours.
-
Add methanol containing the internal standard (e.g., 4'-methoxymephenytoin).
-
-
Chromatography:
-
Column: Thermo Electron Aquasil C18 (100 x 3 mm, 5 µm).
-
Mobile Phase: Gradient flow with an increasing organic fraction (acetonitrile/methanol 50:50) from 10% to 90%.
-
-
Mass Spectrometry:
-
Instrument: Triple-stage mass spectrometer (e.g., TSQ Quantum, Thermo Electron).
-
Ionization: Negative electrospray ionization (ESI).
-
Mode: Selected reaction monitoring (SRM).
-
2. Enantiospecific LC-MS/MS Method for Human Plasma and Urine [3]
-
Sample Preparation (Plasma):
-
Precipitate proteins with acetonitrile.
-
-
Sample Preparation (Urine):
-
Dilute samples with the mobile phase.
-
Treat with β-glucuronidase before analysis.
-
-
Chromatography:
-
Column: Chiral alpha(1)-acid glycoprotein (AGP) column.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI).
-
Detection: Tandem mass spectrometry.
-
3. HPLC with Electrochemical Detection for Human Urine [7][8]
-
Sample Preparation:
-
Perform acid hydrolysis of the urine sample.
-
Extract this compound and the internal standard (e.g., 5-hydroxy-1-tetralone) using a Bond Elut Certify LRC column.
-
-
Chromatography:
-
Column: Reversed-phase µBondapak C18.
-
Mobile Phase: Methanol-50 mM KH2PO4 (pH 4.0) (30:70, v/v).
-
Flow Rate: 1.0 ml/min.
-
-
Detection:
-
Controlled potential coulometric detector with a dual working electrode cell of fully porous graphite.
-
Visualization of Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of this compound assays between two laboratories.
Caption: Workflow for Inter-Laboratory Assay Cross-Validation.
This workflow outlines the critical steps in a cross-validation study. A centralized set of quality control (QC) and incurred samples are prepared and distributed to participating laboratories. Each laboratory analyzes the samples using their own validated assay protocol. The resulting datasets are then statistically compared to assess the concordance of the assays. A comprehensive report is generated to document the findings of the cross-validation.
Conclusion
References
- 1. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A UPLC-MS/MS assay of the “Pittsburgh Cocktail”: six CYP probe-drug/metabolites from human plasma and urine using stable isotope dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation assayed by high-performance liquid chromatography with radiometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CYP2C19-Mediated (S)-Mephenytoin 4′-Hydroxylation Assayed by High-Performance Liquid Chromatography With Radiometric Detection | Springer Nature Experiments [experiments.springernature.com]
- 7. Simple and selective assay of this compound in human urine using solid-phase extraction and high-performance liquid chromatography with electrochemical detection and its preliminary application to phenotyping test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple and selective assay of this compound in human urine using solid-phase extraction and high-performance liquid chromatography with electrochemical detection and its preliminary application to phenotyping test. | Sigma-Aldrich [sigmaaldrich.com]
- 9. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Sensitive and Specific CYP Cocktail Assay for the Simultaneous Assessment of Human Cytochrome P450 Activities in Primary Cultures of Human Hepatocytes using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Spectrum of Mephenytoin Metabolism: A Guide to Inter-individual Variation in 4-Hydroxymephenytoin Formation
For Researchers, Scientists, and Drug Development Professionals
The metabolism of the anticonvulsant drug mephenytoin, specifically its conversion to 4-hydroxymephenytoin, serves as a classic example of pharmacogenetic variability in drug response. This guide provides a comprehensive comparison of the factors contributing to inter-individual differences in this compound metabolism, supported by experimental data and detailed methodologies. Understanding this variability is crucial for optimizing drug therapy, predicting adverse drug reactions, and guiding the development of new chemical entities metabolized by the same enzymatic pathways.
The Central Role of CYP2C19 in Mephenytoin Hydroxylation
The primary catalyst for the stereoselective 4'-hydroxylation of the S-enantiomer of mephenytoin is the cytochrome P450 enzyme, CYP2C19.[1][2] This enzymatic reaction is the principal determinant of the body's ability to clear the active form of the drug. Consequently, variations in the function of CYP2C19 are the main drivers of the observed inter-individual differences in mephenytoin metabolism.
Individuals can be broadly categorized into two main phenotypes:
-
Extensive Metabolizers (EMs): These individuals possess normal or near-normal CYP2C19 enzyme activity. They are either homozygous or heterozygous for the wild-type CYP2C19 allele.[1]
-
Poor Metabolizers (PMs): These individuals have a significantly reduced or complete lack of CYP2C19 activity due to inheriting two defective CYP2C19 alleles.[1] This leads to impaired metabolism of mephenytoin and other drugs that are substrates of this enzyme.
The prevalence of the PM phenotype shows significant variation across different ethnic populations, being more common in Asian populations (up to 20%) compared to Caucasians and African-Americans.[1]
Genetic Basis of Impaired Metabolism: Key CYP2C19 Alleles
The molecular basis for the PM phenotype lies in specific genetic polymorphisms within the CYP2C19 gene. These polymorphisms can lead to the production of a non-functional or truncated enzyme. Some of the most well-characterized defective alleles include:
-
CYP2C19*2 : A single G-to-A substitution in exon 5 creates an aberrant splice site, leading to a premature stop codon and a truncated, non-functional protein.[3] This is a common defective allele in both Caucasian and Asian populations.
-
CYP2C19*3 : A G-to-A mutation in exon 4 results in a premature stop codon. This allele is more prevalent in Asian populations.
-
CYP2C19*6 : A G-to-A mutation in exon 3 leads to an amino acid change (Arg132Gln) that results in a recombinant protein with negligible catalytic activity towards S-mephenytoin.[4]
The inheritance of these defective alleles follows an autosomal recessive pattern, meaning an individual must inherit two defective alleles to exhibit the PM phenotype.[1][5]
Quantitative Insights into Metabolic Differences
The impact of CYP2C19 polymorphisms on metabolism can be quantified both in vitro and in vivo. The following tables summarize key quantitative data from various studies.
Table 1: In Vitro Kinetic Parameters of Mephenytoin Hydroxylation
| Enzyme/System | Substrate | K_m_ (μM) | V_max_ (nmol/min/nmol P450) | Reference |
| Human Liver Microsomes | (S)-Mephenytoin | 100 | 0.23 | [6] |
| Recombinant CYP2C19 | Phenytoin | 24.1 | - | [7] |
| Recombinant CYP2C9 | Phenytoin | 14.6 | - | [7] |
K_m_ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of V_max_. A lower K_m_ indicates a higher affinity of the enzyme for the substrate. V_max_ (maximum reaction velocity) reflects the maximum rate of the enzymatic reaction.
Table 2: In Vivo Phenotyping Metrics for CYP2C19 Activity
| Phenotype | Metric | Value Range | Population | Reference |
| Poor Metabolizer (PM) | Urinary S/R Mephenytoin Ratio | ≥ 0.95 | Chinese | [8] |
| Extensive Metabolizer (EM) | Hydroxylation Index (HI) | 1.68 - 6.71 | Healthy Volunteers | [9] |
| Poor Metabolizer (PM) | Hydroxylation Index (HI) | 409.57 - 1349.18 | Healthy Volunteers | [9] |
| Extensive Metabolizer (EM) | Metabolic Ratio (MR) | 0.002 - 0.015 | Healthy Volunteers | [9] |
| Poor Metabolizer (PM) | Metabolic Ratio (MR) | 8.52 - 105.29 | Healthy Volunteers | [9] |
The S/R Mephenytoin Ratio is the ratio of the S-enantiomer to the R-enantiomer in the urine after administration of racemic mephenytoin. The Hydroxylation Index (HI) and Metabolic Ratio (MR) are other calculated metrics used to distinguish between phenotypes.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound metabolism. Below are representative protocols for both in vitro and in vivo studies.
In Vitro Mephenytoin 4'-Hydroxylase Assay Using Human Liver Microsomes
This assay determines the kinetic parameters of mephenytoin hydroxylation in a controlled laboratory setting.
1. Materials:
- Human liver microsomes
- (S)-Mephenytoin (substrate)
- NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (for reaction termination)
- Internal standard (e.g., phenobarbital)
- LC-MS/MS or HPLC system for analysis
2. Incubation Procedure:
- Prepare a reaction mixture containing human liver microsomes (e.g., 0.1-0.5 mg/mL protein), potassium phosphate buffer, and the NADPH regenerating system.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the reaction by adding (S)-mephenytoin at various concentrations (e.g., 1-500 μM).
- Incubate at 37°C for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
- Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
- Centrifuge the samples to pellet the protein.
- Transfer the supernatant for analysis.
3. Quantification of 4'-Hydroxymephenytoin:
- Analyze the supernatant using a validated LC-MS/MS or HPLC method to quantify the formation of 4'-hydroxymephenytoin.[9][10][11]
- Construct a standard curve using known concentrations of 4'-hydroxymephenytoin.
- Calculate the rate of formation of the metabolite.
4. Data Analysis:
- Plot the reaction velocity against the substrate concentration.
- Fit the data to the Michaelis-Menten equation to determine the K_m_ and V_max_ values.
In Vivo CYP2C19 Phenotyping Using Mephenytoin
This protocol is used to determine an individual's metabolic phenotype in a clinical research setting.
1. Subject Recruitment and Preparation:
- Recruit healthy volunteers with informed consent.
- Ensure subjects abstain from any medications known to inhibit or induce CYP2C19 for a specified period before the study.
2. Mephenytoin Administration:
- Administer a single oral dose of racemic mephenytoin (e.g., 100 mg).[12]
3. Urine Collection:
- Collect urine samples at specified intervals over a period of 8 to 24 hours post-dose.[5] For optimal results, a 0-12 hour collection is recommended.[13]
4. Sample Processing:
- Measure the volume of each urine sample.
- Treat an aliquot of urine with β-glucuronidase to deconjugate the 4'-hydroxymephenytoin glucuronide metabolite.[11][13]
5. Quantification of Mephenytoin and Metabolites:
- Extract mephenytoin enantiomers and 4'-hydroxymephenytoin from the urine samples.
- Quantify the concentrations using a validated chiral gas chromatography or LC-MS/MS method.[8][14]
6. Phenotype Determination:
- Calculate the urinary S/R mephenytoin ratio or the hydroxylation index (amount of mephenytoin excreted divided by the amount of 4'-hydroxymephenytoin excreted).
- Classify subjects as EMs or PMs based on established cutoff values.
Visualizing the Metabolic Landscape
The following diagrams illustrate the key pathways and workflows involved in understanding the inter-individual variation in this compound metabolism.
Caption: Metabolic pathway of mephenytoin.
Caption: Experimental workflow for CYP2C19 phenotyping.
References
- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The major genetic defect responsible for the polymorphism of S-mephenytoin metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of new human CYP2C19 alleles (CYP2C19*6 and CYP2C19*2B) in a Caucasian poor metabolizer of mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multifamily study on the relationship between CYP2C19 genotype and s-mephenytoin oxidation phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A convenient assay for mephenytoin 4-hydroxylase activity of human liver microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative contributions of CYP2C9 and 2C19 to phenytoin 4-hydroxylation in vitro: inhibition by sulfaphenazole, omeprazole, and ticlopidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenotype analysis of cytochrome P450 2C19 in Chinese subjects with mephenytoin S/R enantiomeric ratio in urine measured by chiral GC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CYP2C19-mediated (S)-mephenytoin 4'-hydroxylation assayed by high-performance liquid chromatography with radiometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-performance liquid chromatographic determination of urinary 4'-hydroxymephenytoin, a metabolic marker for the hepatic enzyme CYP2C19, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mephenytoin as a probe for CYP2C19 phenotyping: effect of sample storage, intra-individual reproducibility and occurrence of adverse events - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of urinary mephenytoin metrics to phenotype for CYP2C19 and CYP2B6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolism of S-mephenytoin and R-mephenytoin to 4'-Hydroxymephenytoin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of S-mephenytoin and R-mephenytoin, focusing on their conversion to 4'-hydroxymephenytoin. The information presented is supported by experimental data to aid in understanding the stereoselective and polymorphic nature of mephenytoin metabolism, a critical consideration in drug development and clinical pharmacology.
Executive Summary
The metabolism of the anticonvulsant mephenytoin to its major metabolite, 4'-hydroxymephenytoin, is highly stereoselective. The S-enantiomer, S-mephenytoin, undergoes efficient and stereospecific 4'-hydroxylation primarily catalyzed by the polymorphic enzyme Cytochrome P450 2C19 (CYP2C19).[1] This metabolic pathway is the basis for the well-known genetic polymorphism of mephenytoin metabolism, which categorizes individuals into extensive metabolizers (EMs) and poor metabolizers (PMs). In contrast, the R-enantiomer, R-mephenytoin, is a poor substrate for 4'-hydroxylation in humans, exhibiting significantly lower metabolic efficiency. While CYP2C19 demonstrates some activity towards R-mephenytoin, its affinity and turnover are substantially lower compared to S-mephenytoin. Other enzymes, such as CYP2C9, may play a minor role in the 4'-hydroxylation of R-mephenytoin.
Comparative Metabolism of Mephenytoin Enantiomers
The primary metabolic pathway for mephenytoin elimination is aromatic 4'-hydroxylation, with N-demethylation serving as a secondary route.
S-Mephenytoin Metabolism
S-mephenytoin is almost exclusively metabolized to 4'-hydroxy-S-mephenytoin by CYP2C19.[2] This reaction is highly stereospecific. The activity of CYP2C19 is genetically determined, leading to significant inter-individual variability in the clearance of S-mephenytoin. Individuals with deficient CYP2C19 activity (PMs) exhibit impaired elimination of S-mephenytoin, leading to potential drug accumulation and adverse effects.
R-Mephenytoin Metabolism
In contrast to its S-enantiomer, R-mephenytoin is slowly and inefficiently metabolized via 4'-hydroxylation in humans. While CYP2C19 can catalyze this reaction, it does so with a much lower affinity and velocity.[3] The contribution of other CYP isoforms, such as CYP2C9, to the 4'-hydroxylation of R-mephenytoin is considered to be minor.[4] N-demethylation is a more prominent metabolic pathway for R-mephenytoin compared to its 4'-hydroxylation.
Quantitative Metabolic Data
The following tables summarize the kinetic parameters for the 4'-hydroxylation of S-mephenytoin and R-mephenytoin in human liver microsomes.
Table 1: Kinetic Parameters for S-Mephenytoin 4'-Hydroxylation in Human Liver Microsomes of Extensive Metabolizers (EMs)
| Parameter | Value | Reference |
| Km (µM) | 37.8 ± 9.6 | [5] |
| Vmax (nmol/mg protein/min) | Not explicitly stated in the provided abstract, but implied to be significantly higher than in PMs | [5] |
Table 2: Comparative Kinetics of S- and R-Mephenytoin 4'-Hydroxylation in Human Liver Microsomes
| Enantiomer | Metabolizer Phenotype | Km (µM) | Vmax (nmol/mg/min) |
| S-Mephenytoin | Extensive Metabolizers | 37.8 ± 9.6 | Not specified |
| S-Mephenytoin | Poor Metabolizers | 150.6 and 180.6 | Decreased |
| R-Mephenytoin | Extensive Metabolizers | Less correlated with CYP2C19 content | Significantly lower than S-mephenytoin |
Data for Vmax in EMs for S-mephenytoin and for R-mephenytoin is not explicitly provided in a comparable format in the search results but is consistently described as significantly higher for S-mephenytoin in EMs.
Metabolic Pathways
The metabolic pathways for S-mephenytoin and R-mephenytoin are illustrated below.
References
- 1. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polymorphism in hydroxylation of mephenytoin and hexobarbital stereoisomers in relation to hepatic P-450 human-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CYP2C9 Amino Acid Residues Influencing Phenytoin Turnover and Metabolite Regio- and Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. einstein.elsevierpure.com [einstein.elsevierpure.com]
The Influence of CYP2C19 Genetics on 4-Hydroxymephenytoin Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolism of the anticonvulsant drug mephenytoin is a classic example of pharmacogenetic variability, primarily governed by polymorphisms in the cytochrome P450 2C19 (CYP2C19) gene. The stereoselective formation of 4-hydroxymephenytoin from the S-enantiomer of mephenytoin is almost exclusively catalyzed by the CYP2C19 enzyme.[1][2] Genetic variations in CYP2C19 can lead to significant inter-individual differences in enzyme activity, resulting in distinct metabolic phenotypes. This guide provides a comparative overview of the pharmacogenetic association of this compound formation, supported by experimental data and detailed methodologies.
Individuals can be broadly categorized into three main phenotypes based on their CYP2C19 genotype:
-
Extensive Metabolizers (EMs): Individuals with two functional CYP2C19 alleles (e.g., 1/1) who metabolize S-mephenytoin at a normal rate.[2]
-
Intermediate Metabolizers (IMs): Heterozygous individuals with one functional and one non-functional allele (e.g., 1/2) or two partially active alleles, resulting in decreased metabolic capacity.
-
Poor Metabolizers (PMs): Individuals homozygous or compound heterozygous for non-functional alleles (e.g., 2/2, 2/3), leading to a significantly reduced or absent ability to form this compound.[2]
The prevalence of these phenotypes varies significantly across different ethnic populations. The PM phenotype is more common in Asian populations (13-23%) compared to Caucasians (2-5%) and individuals of African descent.[3][4]
Comparative Analysis of CYP2C19-Mediated this compound Formation
The functional consequences of CYP2C19 genetic polymorphisms on S-mephenytoin 4'-hydroxylation have been extensively studied both in vitro using recombinant enzymes and in vivo through phenotyping studies.
In Vitro Enzyme Kinetics
Studies using recombinant CYP2C19 variants expressed in various systems have allowed for the detailed characterization of the enzymatic activity of different alleles. The following table summarizes key kinetic parameters for the formation of this compound by several common CYP2C19 variants.
| CYP2C19 Allele | Genotype | Vmax (pmol/min/pmol CYP2C19) | Km (µM) | Intrinsic Clearance (Vmax/Km) | Functional Consequence | Reference |
| CYP2C191 | 1/1 | ~9.8 | ~50 | ~0.196 | Normal Function | [5] |
| CYP2C192 | 2/2 | ~0.9 (decreased ~91%) | Not significantly different from 1/1 | Significantly decreased | No Function | [5] |
| CYP2C1917 | 17/17 | Not significantly different from *1/1 | Not significantly different from 1/1 | Similar to 1/1 for mephenytoin | Increased Function (for other substrates) | [5] |
| CYP2C1926 (D256N) | - | Decreased by 50% compared to wild-type | - | Decreased by 76% compared to wild-type | Decreased Function | [6] |
| CYP2C196 | - | Negligible activity | - | - | No Function | [3] |
In Vivo Phenotyping Data
Phenotyping studies, typically involving the administration of a probe drug like mephenytoin and subsequent measurement of metabolite concentrations in urine, provide a real-world assessment of an individual's metabolic capacity. The urinary S/R ratio of mephenytoin is a commonly used metric to distinguish between different metabolizer phenotypes.
| CYP2C19 Genotype | Phenotype | Urinary S/R Mephenytoin Ratio (median) | Reference |
| 1/1 | Extensive Metabolizer (EM) | 0.01 | [7] |
| 1/2 | Intermediate Metabolizer (IM) | 0.06 | [7] |
| 2/2 | Poor Metabolizer (PM) | ≥ 0.9 | [7] |
Visualizing the Pharmacogenetic Landscape
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the metabolic pathway, a typical experimental workflow, and the logical relationship between genotype and phenotype.
Experimental Protocols
CYP2C19 Phenotyping with Mephenytoin
This protocol describes a common method for determining an individual's CYP2C19 metabolic phenotype.
Materials:
-
Racemic (R,S)-mephenytoin (typically a 50-100 mg oral dose)[7][8]
-
Urine collection containers
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., Chiraspher) or Gas Chromatography (GC) system[7][9]
-
Internal standard for chromatography
-
Solvents for extraction and mobile phase (e.g., n-hexane, dioxane for HPLC)[7]
Procedure:
-
Drug Administration: A single oral dose of racemic mephenytoin is administered to the subject.
-
Urine Collection: Urine is collected over a specified period, typically 0-8 hours post-dose.[8]
-
Sample Preparation:
-
An internal standard is added to a measured aliquot of the urine sample.
-
The sample is subjected to solid-phase or liquid-liquid extraction to isolate mephenytoin and its metabolites.
-
The extracted sample is then reconstituted in the mobile phase for HPLC analysis or derivatized for GC analysis.
-
-
Chromatographic Analysis: The prepared sample is injected into the HPLC or GC system. The chiral column separates the S- and R-enantiomers of mephenytoin.
-
Quantification: The peak areas of S-mephenytoin and R-mephenytoin are measured.
-
Data Analysis: The urinary S/R ratio of mephenytoin is calculated. An S/R ratio of ≥ 0.9 is typically indicative of a PM phenotype.[7]
CYP2C19 Genotyping for *2 and *3 Alleles
This protocol outlines a common PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism) method for identifying the most prevalent loss-of-function alleles, CYP2C192 and CYP2C193.
Materials:
-
Genomic DNA extracted from whole blood or saliva
-
PCR primers specific for the regions of the CYP2C19 gene containing the *2 and *3 mutations
-
Taq DNA polymerase and dNTPs
-
Restriction enzymes (e.g., SmaI for *2 and BamHI for *3)
-
Agarose gel and electrophoresis equipment
-
DNA visualization agent (e.g., ethidium bromide)
Procedure:
-
PCR Amplification:
-
Two separate PCR reactions are set up to amplify the regions of the CYP2C19 gene containing the *2 and *3 single nucleotide polymorphisms (SNPs).
-
The PCR is performed using standard cycling conditions.
-
-
Restriction Enzyme Digestion:
-
The PCR product for the *2 allele is digested with the SmaI restriction enzyme. The *2 mutation creates a recognition site for this enzyme.
-
The PCR product for the *3 allele is digested with the BamHI restriction enzyme. The wild-type allele has a recognition site that is abolished by the *3 mutation.
-
-
Agarose Gel Electrophoresis:
-
The digested PCR products are separated by size on an agarose gel.
-
The DNA fragments are visualized under UV light.
-
-
Genotype Determination:
-
For CYP2C192: The wild-type allele (1) will show a single larger band, while the mutant allele (2) will be cut into two smaller bands. Heterozygotes (1/2) will show all three bands.
-
For CYP2C193: The wild-type allele (1) will be cut into two smaller bands, while the mutant allele (3) will remain as a single larger band. Heterozygotes (1/3) will show all three bands.
-
Conclusion
The pharmacogenetic association of this compound formation is a well-established and clinically relevant phenomenon. The activity of the CYP2C19 enzyme, and consequently the rate of mephenytoin metabolism, is largely determined by an individual's CYP2C19 genotype. This guide provides a comparative framework for understanding this relationship, supported by quantitative data and detailed experimental methodologies. For drug development professionals, a thorough understanding of these pharmacogenetic principles is crucial for optimizing drug efficacy and minimizing adverse drug reactions for substrates of CYP2C19. Researchers and scientists can utilize the provided protocols as a foundation for their own investigations into the fascinating interplay between genetics and drug metabolism.
References
- 1. Evidence that CYP2C19 is the major (S)-mephenytoin 4'-hydroxylase in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genetic polymorphism of S-mephenytoin 4'-hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of new human CYP2C19 alleles (CYP2C19*6 and CYP2C19*2B) in a Caucasian poor metabolizer of mephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frequencies of the defective CYP2C19 alleles responsible for the mephenytoin poor metabolizer phenotype in various Oriental, Caucasian, Saudi Arabian and American black populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The impact of CYP2C19 genotype on phenoconversion by concomitant medication [frontiersin.org]
- 6. Identification of new CYP2C19 variants exhibiting decreased enzyme activity in the metabolism of S-mephenytoin and omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenotyping of CYP2C19 with enantiospecific HPLC-quantification of R- and S-mephenytoin and comparison with the intron4/exon5 G-->A-splice site mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of urinary mephenytoin metrics to phenotype for CYP2C19 and CYP2B6 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenotype analysis of cytochrome P450 2C19 in Chinese subjects with mephenytoin S/R enantiomeric ratio in urine measured by chiral GC - PubMed [pubmed.ncbi.nlm.nih.gov]
Accuracy and precision of 4-Hydroxymephenytoin quantification methods
A comprehensive comparison of analytical methods for the quantification of 4-Hydroxymephenytoin is crucial for researchers in drug metabolism, clinical pharmacology, and toxicology. The accuracy and precision of these methods directly impact the reliability of pharmacokinetic studies, therapeutic drug monitoring, and phenotyping assays for cytochrome P450 enzymes, particularly CYP2C19, for which this compound is a key metabolite.[1][2][3][4] This guide provides a detailed comparison of various analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.
Comparison of Quantification Methods
The quantification of this compound in biological matrices is predominantly achieved through chromatographic techniques coupled with various detectors. The most common methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or electrochemical detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Data Summary
The following table summarizes the performance characteristics of different analytical methods for this compound quantification.
| Method | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Accuracy (%) | Precision (% CV) | Reference |
| LC-MS/MS | Plasma | 1 | 1-500 | 87.2-108.3 | <12.4 (intra-day) | [1] |
| LC-MS/MS | Urine | 3 | 3-5000 | 98.9-104.8 | <6.4 (intra-day) | [1] |
| LC-MS/MS | Urine | 20 | 15-10000 | >90.5 | 0.8-10.5 (intra- and inter-day) | [2][5] |
| LC-MS/MS | Rat Liver Microsomes | 10 | 10-2000 | 93-119 | 2-12 (intra- and inter-day) | [6] |
| HPLC-UV | Plasma | 10 | 10-2000 | <+/-20 | <13 (intra-day) | [7] |
| HPLC-UV | Urine | 50 | 0.5-100 µg/mL | - | <10 (within and between day) | [8] |
| GC-MS | Human Liver Microsomes | <5 | - | - | - | [9] |
| CD-MECC | Urine | - | - | - | - | [10] |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC-UV: High-Performance Liquid Chromatography-Ultraviolet Detection; GC-MS: Gas Chromatography-Mass Spectrometry; CD-MECC: Cyclodextrin Micellar Electrokinetic Capillary Chromatography.
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for the quantification of this compound using LC-MS/MS and HPLC-UV.
LC-MS/MS Method for Quantification in Human Plasma[1]
This method allows for the enantiospecific separation and quantification of mephenytoin and its metabolites.
-
Sample Preparation: Plasma samples are prepared by protein precipitation with acetonitrile.
-
Chromatographic Separation: The analytes are separated on a chiral alpha(1)-acid glycoprotein (AGP) column.
-
Mass Spectrometric Detection: Detection is performed using electrospray ionization tandem mass spectrometry.
LC-MS/MS Method for Quantification in Human Urine[2][5]
This method offers a simplified sample processing approach.
-
Sample Preparation: 50 µL of urine is diluted with a buffered β-glucuronidase solution and incubated at 37°C for 6 hours. Methanol containing the internal standard (4'-methoxymephenytoin) is then added.
-
Chromatographic Separation: A Thermo Electron Aquasil C18 column (100 x 3 mm, 5 µm) is used with a gradient flow. The mobile phase consists of an organic fraction (acetonitrile/methanol 50:50) that increases from 10% to 90%.
-
Mass Spectrometric Detection: Quantification is achieved by triple-stage mass spectrometry with negative electrospray ionization in the selected reaction monitoring mode.
HPLC-UV Method for Quantification in Human Urine[9]
A simple and reproducible HPLC assay.
-
Sample Preparation: Urine samples are subjected to extraction.
-
Internal Standard: Phenobarbital is used as the internal standard.
-
Chromatographic Separation: Separation is performed on a µ-Bondapack RP-C18 column with a mobile phase of acetonitrile-distilled water (40:60, v/v) at a column temperature of 50°C.
-
UV Detection: The UV detector is set at 210 nm.
Metabolic Pathway of Mephenytoin
The primary metabolic pathway of mephenytoin involves aromatic hydroxylation to form this compound, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2C19.[4] This metabolic step is subject to genetic polymorphism, leading to different metabolic rates in the population.
Metabolic conversion of Mephenytoin to 4'-Hydroxymephenytoin.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound 61837-65-8 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Simultaneous enantiospecific separation and quantitation of mephenytoin and its metabolites nirvanol and 4'-hydroxymephenytoin in human plasma by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of mephenytoin and 4'-hydroxymephenytoin in urine by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid electron-capture gas chromatographic procedure for the analysis of p-hydroxymephenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of mephenytoin, this compound and 4-hydroxyphenytoin enantiomers in human urine by cyclodextrin micellar electrokinetic capillary chromatography: simple determination of a hydroxylation polymorphism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of CYP2C19 Genotype on 4-Hydroxymephenytoin Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolism of (S)-mephenytoin to its primary metabolite, 4-hydroxymephenytoin, is a key indicator of Cytochrome P450 2C19 (CYP2C19) enzyme activity. Genetic variations in the CYP2C19 gene can significantly alter this metabolic process, leading to distinct phenotypic groups with varying levels of enzyme function. This guide provides a comparative analysis of this compound levels across different CYP2C19 genotypes, supported by experimental data and detailed methodologies.
Correlation of this compound Levels with CYP2C19 Genotype
The CYP2C19 gene is highly polymorphic, with different alleles resulting in varying enzyme activity. Individuals can be categorized into three main phenotype groups based on their genotype:
-
Extensive Metabolizers (EMs): Individuals with two functional alleles (e.g., 1/1). They exhibit normal enzyme activity and efficiently metabolize (S)-mephenytoin to this compound.
-
Intermediate Metabolizers (IMs): Individuals with one functional and one non-functional allele (e.g., 1/2, 1/3). They have reduced enzyme activity compared to EMs.
-
Poor Metabolizers (PMs): Individuals with two non-functional alleles (e.g., 2/2, 2/3, 3/3). They have little to no CYP2C19 enzyme activity, leading to significantly impaired metabolism of (S)-mephenytoin.
This variation in enzyme activity directly correlates with the levels of this compound produced. EMs are expected to have the highest levels, followed by IMs, with PMs exhibiting the lowest, often negligible, levels of the metabolite.
Quantitative Data Comparison
The following table summarizes the quantitative relationship between CYP2C19 genotype and the metabolic activity, as measured by the Hydroxylation Index (HI) and Metabolic Ratio (MR) of mephenytoin. A higher HI and MR are indicative of a poorer metabolic capacity.
| CYP2C19 Phenotype | Hydroxylation Index (HI) Range | Metabolic Ratio (MR) Range |
| Extensive Metabolizers (EMs) | 1.68 - 6.71 | 0.002 - 0.015 |
| Poor Metabolizers (PMs) | 409.57 - 1349.18 | 8.52 - 105.29 |
Data from a study on 10 healthy volunteers. HI and MR were calculated from 12-hour urinary excretion following a dose of S-mephenytoin.
Experimental Protocols
CYP2C19 Genotyping
A common method for determining an individual's CYP2C19 genotype is the Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) assay.
a. DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard DNA extraction kit.
b. PCR Amplification: Specific primers are used to amplify the regions of the CYP2C19 gene containing the polymorphic sites for the 2 and 3 alleles.
-
For CYP2C19*2 (c.681G>A):
-
Forward Primer: 5'-AATTACAACCAGAGCTTGGC-3'
-
Reverse Primer: 5'-TATCACTTTCCATAAAAGCAAG-3'
-
-
For CYP2C19*3 (c.636G>A):
-
Forward Primer: 5'-ATTGCTATTGTTTCCCAGCTT-3'
-
Reverse Primer: 5'-ACTTCAGGGCTTGGTCAATA-3'
-
The PCR reaction is typically carried out for 35 cycles with an annealing temperature of 55°C.
c. Restriction Enzyme Digestion: The amplified PCR products are then digested with specific restriction enzymes.
-
The PCR product for the 2 allele is digested with SmaI. The presence of the G allele results in a cutting site, while the A allele remains uncut.
-
The PCR product for the 3 allele is digested with BamHI. The presence of the G allele results in a cutting site, while the A allele remains uncut.
d. Gel Electrophoresis: The digested products are separated by agarose gel electrophoresis and visualized under UV light to determine the genotype based on the resulting fragment patterns.
Quantification of this compound in Urine
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying this compound in urine samples.
a. Sample Preparation: Urine samples are collected over a specified period (e.g., 8 or 12 hours) after the administration of a probe drug, such as racemic mephenytoin. An internal standard (e.g., phenobarbital) is added to the urine samples. The samples are then subjected to enzymatic hydrolysis with β-glucuronidase/arylsulfatase to deconjugate the metabolites.
b. Extraction: The hydrolyzed urine is extracted with an organic solvent, such as a mixture of ether and dichloromethane. The organic layer is then evaporated to dryness.
c. HPLC Analysis: The residue is reconstituted in the mobile phase and injected into the HPLC system.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) is commonly employed.
-
Detection: UV detection at a wavelength of 210 nm is used to quantify the separated compounds.
d. Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a standard curve prepared with known concentrations of the metabolite.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in determining the correlation between CYP2C19 genotype and this compound levels.
This comprehensive approach of genotyping and phenotyping allows for a clear understanding of how genetic variations in CYP2C19 directly impact drug metabolism, providing valuable insights for personalized medicine and drug development.
Safety Operating Guide
Proper Disposal of 4-Hydroxymephenytoin in a Research Environment
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. While 4-Hydroxymephenytoin is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is imperative to treat all research chemicals, particularly pharmaceutical compounds, with a high degree of caution.[1] Standard practice in a laboratory setting dictates that non-classified or unknown compounds should be handled as hazardous waste to minimize risk and ensure environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. Handle the solid compound mechanically and avoid creating dust. In case of a spill, sweep up the material and place it in a suitable, sealed container for disposal. Do not allow the substance to enter sewers or waterways.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should follow your institution's chemical waste management guidelines, which are designed to comply with federal, state, and local regulations. The following is a general operational plan:
Step 1: Waste Identification and Classification
As a precautionary measure, this compound waste should be managed as hazardous chemical waste. This includes the pure compound, solutions containing the compound, and any materials contaminated with it (e.g., pipette tips, vials, and absorbent paper).
Step 2: Container Selection
Select a waste container that is compatible with the chemical nature of the waste. For solid this compound, a clean, dry, and sealable container such as a plastic or glass jar is appropriate. If disposing of solutions, ensure the container material is compatible with the solvent used. The original product container can be reused for waste accumulation, provided it is in good condition.
Step 3: Waste Labeling
Properly label the waste container immediately upon adding the first amount of waste. The label should be clear and include the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The composition and physical state of the waste
-
An indication of the hazards (as a precaution, note "Precautionary Hazardous Waste")
-
The name and contact information of the Principal Investigator (PI)
-
The laboratory location (building and room number)
-
The date the waste was first added to the container
Step 4: Waste Accumulation and Storage
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be at or near the point of waste generation and under the control of the laboratory personnel. Ensure the container is kept closed except when adding waste.
Step 5: Request for Disposal
Once the waste container is full, or in accordance with your institution's policies, submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department. Do not overfill the container.
Quantitative Data for Hazardous Waste Accumulation
The Environmental Protection Agency (EPA) categorizes hazardous waste generators based on the quantity of waste produced per month. These categories determine the allowable on-site accumulation time and quantity limits. Researchers should be aware of their laboratory's generator status to ensure compliance.
| Generator Category | Monthly Hazardous Waste Generation | Accumulation Quantity Limit | Accumulation Time Limit |
| Very Small Quantity Generator (VSQG) | ≤ 100 kg (220 lbs) | ≤ 1,000 kg (2,200 lbs) | No time limit |
| Small Quantity Generator (SQG) | > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs) | < 6,000 kg (13,200 lbs) | ≤ 180 days (or ≤ 270 days if waste is transported over 200 miles) |
| Large Quantity Generator (LQG) | ≥ 1,000 kg (2,200 lbs) | No quantity limit | ≤ 90 days |
Note: State regulations may be more stringent than federal regulations.
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols that generate this compound waste. The disposal procedures outlined are applicable to waste generated from various research applications involving this compound.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Logical steps for waste container management.
References
Personal protective equipment for handling 4-Hydroxymephenytoin
Essential Safety and Handling Guide for 4-Hydroxymephenytoin
This guide provides crucial safety, handling, and disposal protocols for this compound, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and establishing clear operational plans.
While one Safety Data Sheet (SDS) indicates that this compound is not classified as hazardous under the Globally Harmonized System (GHS), another supplier recommends treating it as potentially hazardous until more information is available.[1][2] Therefore, adopting a cautious approach by adhering to the following personal protective equipment (PPE) and handling guidelines is strongly advised.
Recommended Personal Protective Equipment (PPE)
When handling this compound, especially in its solid, crystalline form, the following PPE is essential to prevent inhalation, skin, and eye contact.[2][3]
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | To prevent inhalation of the solid powder, particularly when weighing or transferring the substance.[3] |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from splashes or airborne particles.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl rubber) | To prevent direct skin contact.[3][5] Due to a lack of specific testing, glove material should be selected based on the solvent being used if preparing a solution.[1] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory coat or chemical-resistant apron | To protect skin and clothing from contamination.[5] |
Operational and Disposal Plan
A systematic approach to handling and disposal is critical for safety and environmental protection. The following step-by-step procedures outline the lifecycle of this compound in the laboratory.
Step 1: Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks. Wear appropriate PPE (gloves, eye protection) during inspection.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] Recommended storage temperatures are between 2-8°C or -20°C for long-term stability.[2] Keep it away from strong oxidizing agents and acids.[6]
Step 2: Preparation and Handling
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.[6]
-
PPE Adherence: Before handling, ensure all recommended PPE is worn correctly.
-
Weighing and Transfer: To minimize dust generation, handle the solid carefully. Use tools like spatulas to transfer the powder.
-
Solution Preparation: this compound is soluble in organic solvents like ethanol, DMSO, and DMF.[2][7] When preparing solutions, work in a fume hood to avoid inhaling solvent vapors.[5] Add the solid to the solvent slowly to prevent splashing.
-
General Hygiene: Avoid eating, drinking, or smoking in the handling area.[6] After handling, wash hands and any exposed skin thoroughly.[2][6]
Step 3: Accidental Spill Management
-
Evacuate: If a significant spill occurs, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid creating dust.[6]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Waste: Dispose of all cleanup materials as hazardous waste.
Step 4: Disposal
-
Waste Collection: Collect all waste materials containing this compound (e.g., excess compound, contaminated consumables) in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through an approved waste disposal plant or licensed contractor.[6]
-
Environmental Precaution: Do not allow the substance to enter sewers or surface and ground water systems.[1][8]
Workflow for Handling and Disposal
The following diagram illustrates the procedural flow for safely managing this compound from receipt to disposal.
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Cytochrome P450 inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 4. creativesafetysupply.com [creativesafetysupply.com]
- 5. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 6. fishersci.com [fishersci.com]
- 7. caymanchem.com [caymanchem.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
